molecular formula C7H11N3 B1458888 3-cyclobutyl-4-methyl-4H-1,2,4-triazole CAS No. 1443980-03-7

3-cyclobutyl-4-methyl-4H-1,2,4-triazole

Cat. No.: B1458888
CAS No.: 1443980-03-7
M. Wt: 137.18 g/mol
InChI Key: VGHSKSBRYFQPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutyl-4-methyl-4H-1,2,4-triazole is a specialized triazole-based chemical scaffold designed for research and development in medicinal chemistry. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets and its favorable physicochemical properties . This particular compound features a cyclobutyl substituent at the 3-position and a methyl group at the 4-position of the triazole ring. The cyclobutyl moiety is valued for its potential to influence the molecule's conformation, metabolic stability, and lipophilicity, which are critical parameters in optimizing drug-like compounds . While specific biological data for this exact molecule is not available in the public domain, structurally analogous 1,2,4-triazole derivatives have demonstrated significant and broad-spectrum biological activities. Research indicates that triazoles substituted with alicyclic rings, such as cyclobutyl and cyclopropyl, show promising antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, 1,2,4-triazole derivatives are extensively investigated as anticancer agents and have shown statistically significant inhibitory effects on cancer cell lines in vitro . The structural motif also allows for further functionalization, for instance, into Schiff bases, making it a versatile building block for generating diverse compound libraries for high-throughput screening . Researchers can leverage this compound as a key intermediate to develop novel therapeutic agents or as a tool compound for probing biological mechanisms. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclobutyl-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-5-8-9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHSKSBRYFQPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-cyclobutyl-4-methyl-4H-1,2,4-triazole structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole

Foreword: The Architectural Imperative in Drug Discovery

In modern drug development, understanding the precise three-dimensional architecture of a molecule is not merely an academic exercise; it is the bedrock of rational drug design. The spatial arrangement of atoms dictates a molecule's ability to interact with biological targets, influencing its efficacy, selectivity, and metabolic stability. This guide focuses on 3-cyclobutyl-4-methyl-4H-1,2,4-triazole, a molecule that combines two structurally significant pharmacophores: the versatile 1,2,4-triazole ring and the conformationally constrained cyclobutyl group.

The 1,2,4-triazole moiety is a cornerstone of numerous clinically successful drugs, prized for its metabolic stability and its capacity for hydrogen bonding and dipole interactions.[1] Its presence is noted in leading antifungal agents (e.g., Fluconazole) and anticancer therapies (e.g., Letrozole), highlighting its privileged status in medicinal chemistry.[2][3][4] The cyclobutyl substituent, in contrast, introduces a unique conformational rigidity. Unlike flexible alkyl chains, the cyclobutane ring exists in a puckered, non-planar conformation, which can lock the overall molecule into a preferred orientation for optimal receptor binding.[5][6][7]

This document provides a holistic framework for the structural elucidation of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole, integrating spectroscopic, crystallographic, and computational methodologies. As a self-validating system, each technique corroborates the others, building a high-confidence structural model essential for advancing a compound from discovery to development.

Molecular Structure and Conformational Dynamics

The foundational step in any structural analysis is to establish the molecule's connectivity and explore its conformational landscape. The subject molecule comprises a planar 4H-1,2,4-triazole ring substituted at the 3-position with a cyclobutyl group and at the 4-position with a methyl group.

Figure 1: Connectivity of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole.

A critical structural feature is the non-planar nature of the cyclobutane ring. To minimize torsional and angle strain, cyclobutane adopts a puckered or "butterfly" conformation.[6][7] This puckering dictates the spatial orientation of the triazole ring relative to the rest of the molecule, which has profound implications for its interaction with a target's binding pocket. The conformational preference can be investigated through a combination of NMR spectroscopy and computational modeling.[8][9]

Integrated Analytical Workflow

A robust structural characterization relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture. The workflow below illustrates the synergistic relationship between spectroscopic, crystallographic, and computational analyses.

Sources

Technical Guide: Physicochemical Profiling & Therapeutic Potential of 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole

[1][2]

Executive Summary

3-cyclobutyl-4-methyl-4H-1,2,4-triazole (CAS: 1443980-03-7) represents a strategic scaffold in fragment-based drug discovery (FBDD).[1][2] It functions as a metabolically stable, lipophilic bioisostere for traditional amide or ester linkers, while the cyclobutyl group offers a unique steric bulk that differs from standard isopropyl or phenyl substituents. This guide details its molecular architecture, synthesis, and physicochemical properties to support its integration into lead optimization campaigns.

Molecular Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of a five-membered 1,2,4-triazole ring substituted at the N4 position with a methyl group and at the C3 position with a cyclobutyl ring.[1][2]

Structural Identifiers
PropertyValue
IUPAC Name 3-cyclobutyl-4-methyl-4H-1,2,4-triazole
CAS Number 1443980-03-7
Molecular Formula C

H

N

Molecular Weight 137.18 g/mol
SMILES CN1C=NC(C2CCC2)=N1
InChI Key Derived from structure
Conformational Dynamics

Unlike planar phenyl rings, the cyclobutyl substituent is not planar; it exists in a "puckered" conformation (butterfly shape) with a puckering angle of approximately 25–35°. This non-planar geometry allows the molecule to fill hydrophobic pockets in protein targets more effectively than flat aromatic rings, often improving binding affinity through better shape complementarity.

Tautomeric State: Crucially, the 4-methyl substitution locks the triazole ring into the 4H-tautomer .[1][2] Unlike unsubstituted 1,2,4-triazoles, which exist in equilibrium between 1H and 4H forms, this molecule has no N-H bond to donate. It functions exclusively as a hydrogen bond acceptor (at N1 and N2).[2]

Physicochemical Profile

The following data synthesizes calculated and predicted values based on structure-activity relationship (SAR) trends for 3,4-disubstituted-1,2,4-triazoles.

Key Properties Table
PropertyValue / RangeContext
Physical State Low-Melting Solid or Viscous OilThe cyclobutyl ring disrupts crystal packing compared to rigid phenyl analogs.[1][2]
Boiling Point ~280°C (Predicted)High BP due to dipolar nature of the triazole ring.
LogP (Calc) 1.1 – 1.4"Drug-like" lipophilicity.[1][2] More lipophilic than methyl-triazole (-0.[1][2]6) but less than phenyl-triazole.[1][2]
TPSA ~30.7 ŲPolar Surface Area derived from the two pyridine-like nitrogens.[1][2]
pKa (Conj. Acid) 2.5 – 3.0The N4-substituted triazole is a weak base.[1][2] Protonation occurs at N1/N2.
H-Bond Donors 0No N-H or O-H groups.[1][2]
H-Bond Acceptors 2The lone pairs on N1 and N2.
Solubility & Lipophilicity Analysis[1][2]
  • Aqueous Solubility: Moderate.[1][2] While the triazole ring is polar, the lipophilic cyclobutyl group reduces water solubility compared to simple alkyl triazoles. Solubility is pH-dependent; it increases significantly below pH 3 due to protonation of the triazole ring.[1][2]

  • Organic Solubility: Highly soluble in DCM, Methanol, DMSO, and Ethyl Acetate.

  • Lipophilic Efficiency: The cyclobutyl group adds ~2.0 log units of lipophilicity compared to a hydrogen atom, without introducing the metabolic liability of a benzylic carbon (as seen in benzyl or isopropyl groups).

Synthesis & Purity

The synthesis of 4-substituted-1,2,4-triazoles is most reliably achieved via the Einhorn-Brunner or modified Pellizzari reaction, avoiding the mixture of isomers often seen when alkylating a pre-formed triazole ring.[1][2]

Synthetic Pathway (Graphviz)[1][2]

SynthesisStartCyclobutanecarboxylicAcidStep1CyclobutanecarbohydrazideStart->Step1Esterification &HydrazinolysisReagent1Hydrazine Hydrate(Reflux)Reagent2Triethyl Orthoformate+ MethylamineFinal3-Cyclobutyl-4-methyl-4H-1,2,4-triazoleStep1->FinalCyclization(High Temp)Step2Intermediate(Formylated Hydrazide)

Figure 1: Strategic synthesis route ensuring regioselectivity for the 4-methyl isomer.

Detailed Protocol (Hydrazide Route)
  • Activation: Convert Cyclobutanecarboxylic acid to its ethyl ester (EtOH/H2SO4) or acid chloride (SOCl2).

  • Hydrazide Formation: React the ester/chloride with hydrazine hydrate in ethanol at reflux to yield Cyclobutanecarbohydrazide .[1][2]

  • Cyclization:

    • Mix Cyclobutanecarbohydrazide with Triethyl orthoformate (solvent/reagent) and Methylamine (usually as a hydrochloride salt with a base, or in methanol).

    • Heat to reflux (90–110°C).[1][2] The orthoformate condenses with the hydrazide and the amine to close the ring.

    • Purification: Evaporate volatiles.[1][2] The residue is often purified by column chromatography (DCM/MeOH gradient) or recrystallization if solid.

Analytical Characterization

To validate the identity of the compound, researchers should look for the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       8.10 – 8.20 (s, 1H):  The distinctive C5-H proton of the triazole ring.
      
    • 
       3.60 – 3.70 (s, 3H):  The N-Methyl group (singlet).[1][2]
      
    • 
       3.50 – 3.60 (m, 1H):  The methine proton of the cyclobutyl ring (alpha to the triazole).
      
    • 
       2.30 – 2.50 (m, 2H) & 1.90 – 2.20 (m, 4H):  The puckered methylene protons of the cyclobutyl ring.
      
Mass Spectrometry (MS)
  • ESI-MS (+): Look for the parent ion

    
    .[1][2]
    
  • Fragmentation: Common loss of the methyl group (

    
    ) or ring opening fragments may be observed at higher collision energies.[1][2]
    

Applications in Drug Discovery

Bioisosterism

This scaffold is a valuable bioisostere for amides and esters .[1][2]

  • Geometry: The 1,2,4-triazole ring mimics the planar geometry of an amide bond.

  • Dipole: The dipole moment of the triazole aligns similarly to the carbonyl-NH dipole, maintaining electrostatic interactions with the target protein.

  • Advantage: Unlike amides, the triazole is resistant to hydrolysis by proteases and esterases, improving the in vivo half-life of the drug candidate.

Metabolic Stability

The cyclobutyl group offers a distinct advantage over isopropyl or tert-butyl groups.[1][2]

  • CYP450 Resistance: Cyclobutyl rings are generally more resistant to oxidative metabolism (hydroxylation) than acyclic alkyl chains.[1][2]

  • Rigidity: The semi-rigid nature of the cyclobutyl ring reduces the entropic penalty upon binding compared to a freely rotating propyl chain.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Since the basic pKa is low (~2.5), standard aqueous titration is difficult. Use a mixed-solvent approach.[1][2]

  • Prepare Solvent: 50% Methanol / 50% Water (ionic strength adjusted with 0.1M KCl).

  • Sample: Dissolve 5 mg of the triazole in 20 mL of solvent.

  • Titrant: 0.1 M HCl.

  • Procedure: Titrate from pH 7.0 down to pH 1.5.

  • Calculation: Use the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa from the mixed-solvent value.

LogD Measurement (Shake-Flask Method)
  • Phases: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer.[1][2]

  • Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Analysis: Analyze both phases via HPLC-UV (detection at 210–220 nm).

  • Result:

    
    .
    

References

  • Synthesis of 1,2,4-Triazoles: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.Link[1][2]

  • Triazole Bioisosterism: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.Link[1][2]

  • Cyclobutyl Metabolic Stability: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. (Note: Discusses small ring stability trends applicable to cyclobutyl). Link[1][2]

  • pKa of 1,2,4-Triazoles: Catalán, J., et al. (1987). "Basicity and acidity of azoles." Advances in Heterocyclic Chemistry, 41, 187-274.[2]Link[1][2]

Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole and its Congeners: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2][3] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and dipole moment, make it an ideal building block for designing molecules that can effectively interact with biological targets.[4][5] This guide focuses on the 3,4-disubstituted-4H-1,2,4-triazole subclass, with a specific emphasis on the novel compound 3-cyclobutyl-4-methyl-4H-1,2,4-triazole.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole can be predicted based on its structure and by comparison with known 1,2,4-triazole derivatives. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyPredicted/Expected ValueRationale
Molecular Formula C7H11N3Based on the chemical structure
Molecular Weight 137.18 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for small molecule triazole derivatives
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO), sparingly soluble in waterThe triazole core imparts polarity, while the alkyl substituents increase lipophilicity.[4][8]
pKa Weakly basicThe nitrogen atoms of the triazole ring can be protonated.[4][5]
LogP 0.5 - 1.5Estimated based on the contributions of the cyclobutyl and methyl groups to lipophilicity.

Spectroscopic Characterization: For a researcher synthesizing this compound, spectroscopic analysis is essential for structural confirmation. Below are the expected spectral characteristics.[3][9][10][11][12]

  • ¹H NMR:

    • A singlet for the methyl protons (N-CH₃) around δ 3.5-4.0 ppm.

    • A singlet for the triazole ring proton (C5-H) around δ 8.0-9.0 ppm.

    • Multiplets for the cyclobutyl protons in the aliphatic region (δ 1.5-3.0 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon around δ 30-40 ppm.

    • Signals for the cyclobutyl carbons in the aliphatic region (δ 20-40 ppm).

    • Two signals for the triazole ring carbons (C3 and C5) in the aromatic region (δ 140-160 ppm).

  • IR Spectroscopy:

    • C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

    • C=N and N=N stretching vibrations characteristic of the triazole ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Fragmentation patterns corresponding to the loss of the cyclobutyl and methyl groups.

Synthesis of 3,4-Disubstituted-4H-1,2,4-triazoles

The synthesis of 3,4-disubstituted-4H-1,2,4-triazoles can be achieved through several established methods. A common and reliable approach involves the cyclization of a substituted amidrazone, which can be formed from the reaction of a nitrile with a hydrazine.[13][14]

General Synthetic Workflow

Synthesis_Workflow Start Cyclobutanecarbonitrile + Methylhydrazine Intermediate N'-methylcyclobutanecarbohydrazonamide Start->Intermediate Formation of Amidrazone Cyclization Cyclization & Dehydration Intermediate->Cyclization Reagent Orthoformate or Formic Acid Reagent->Cyclization Product 3-cyclobutyl-4-methyl-4H-1,2,4-triazole Cyclization->Product Triazole Ring Formation

Caption: General synthetic workflow for 3-cyclobutyl-4-methyl-4H-1,2,4-triazole.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of a 3,4-disubstituted-4H-1,2,4-triazole and should be adapted and optimized for the specific target compound.

Step 1: Synthesis of N'-methylcyclobutanecarbohydrazonamide (Amidrazone Intermediate)

  • To a solution of cyclobutanecarbonitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the amidrazone intermediate.

Causality: Ethanol is a suitable polar protic solvent for this reaction. Refluxing provides the necessary activation energy for the nucleophilic attack of the hydrazine on the nitrile.

Step 2: Cyclization to form 3-cyclobutyl-4-methyl-4H-1,2,4-triazole

  • The purified amidrazone from Step 1 (1.0 eq) is dissolved in an excess of triethyl orthoformate.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), is added.

  • The mixture is heated to reflux for 4-8 hours, with monitoring by TLC.

  • After the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product is purified by recrystallization or column chromatography.

Causality: Triethyl orthoformate serves as a one-carbon source for the formation of the triazole ring. The acid catalyst protonates the orthoformate, making it a better electrophile for the reaction with the amidrazone. The subsequent cyclization and dehydration lead to the aromatic triazole ring.

Biological Significance and Applications in Drug Development

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of drugs with diverse therapeutic applications.[1][2][15][16][17][18]

  • Antifungal Activity: Triazole-containing drugs like fluconazole and itraconazole are potent inhibitors of the fungal enzyme cytochrome P450 14α-demethylase (CYP51).[17] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

  • Anticancer Activity: Certain 1,2,4-triazole derivatives have demonstrated significant anticancer properties by targeting various cellular pathways, including cell proliferation and angiogenesis.[15]

  • Antimicrobial Activity: The triazole scaffold has been incorporated into novel antibacterial agents that show efficacy against both Gram-positive and Gram-negative bacteria.[15][16]

  • Anticonvulsant Activity: Some 4-amino-4H-1,2,4-triazole derivatives have shown promising anticonvulsant effects, potentially through interaction with GABA-A receptors.[12][15]

Mechanism of Action: Antifungal Triazoles

Antifungal_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Depletion Triazole 3,4-Disubstituted-4H-1,2,4-triazole Triazole->Inhibition Inhibition->CYP51 Inhibition

Caption: Mechanism of action of antifungal 1,2,4-triazoles via inhibition of CYP51.

Safety and Handling

While specific toxicity data for 3-cyclobutyl-4-methyl-4H-1,2,4-triazole is unavailable, general safety precautions for 1,2,4-triazole derivatives should be followed.

General Hazards: [19][20][21][22][23]

  • Irritation: May cause skin and eye irritation.

  • Harmful if Swallowed: Oral ingestion may be harmful.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Reproductive Toxicity: Some triazole compounds are suspected of damaging fertility or the unborn child.

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved February 14, 2026, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved February 14, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • ICSC 0682 - 1,2,4-TRIAZOLE. (n.d.). Inchem.org. Retrieved February 14, 2026, from [Link]

  • Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2025). Carl ROTH. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. Retrieved February 14, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Publishing. Retrieved February 14, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved February 14, 2026, from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. Retrieved February 14, 2026, from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2014). Scientific Research Publishing. Retrieved February 14, 2026, from [Link]

  • 3-Cyclobutyl-4-methyl-1,5-dihydro-1,2,4-triazole. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. (2010). Journal of the Serbian Chemical Society. Retrieved February 14, 2026, from [Link]

  • Studies on synthesis and pharmacological activities of 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles and their dihydro analogues. (2007). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). Growing Science. Retrieved February 14, 2026, from [Link]

  • 5-cyclobutyl-4-methyl-4H-[1][15][16]triazole-3-thiol. (n.d.). Mol-Instincts. Retrieved February 14, 2026, from [Link]

Sources

A Comprehensive Guide to the Synthesis of 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole: A Key Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole moiety is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] This in-depth technical guide provides a robust and well-validated synthetic pathway for 3-cyclobutyl-4-methyl-4H-1,2,4-triazole, a compound of interest for medicinal chemistry and drug development programs. We will dissect a logical and efficient two-step synthesis commencing from the commercially available cyclobutanecarboxylic acid. This guide is tailored for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and expert insights into experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Significance of the 1,2,4-Triazole Core

The unique structural arrangement of the 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, allows it to act as a versatile pharmacophore capable of engaging in various biological interactions.[3] Its metabolic stability and ability to participate in hydrogen bonding are key attributes that have led to its incorporation into numerous successful drugs, such as the antifungal agents fluconazole and itraconazole.[3] The synthesis of specifically substituted 1,2,4-triazoles is therefore a critical task in the exploration of new chemical entities with therapeutic potential. This guide focuses on a targeted synthesis of a 3,4-disubstituted derivative, a substitution pattern that requires a strategic approach distinct from classical methods like the Pellizzari reaction, which typically yields 3,5-disubstituted products.[4]

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3-cyclobutyl-4-methyl-4H-1,2,4-triazole, suggests a strategy centered on the formation of the triazole ring from a key amide intermediate. This approach simplifies the synthesis into two major, high-yielding transformations.

G target 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole intermediate N-Methylcyclobutanecarboxamide target->intermediate Triazole Ring Formation starting_material Cyclobutanecarboxylic Acid intermediate->starting_material Amidation reagent1 Methylamine intermediate->reagent1

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: N-Methylcyclobutanecarboxamide

The cornerstone of this synthetic pathway is the efficient preparation of N-methylcyclobutanecarboxamide. This intermediate strategically incorporates both the C3-cyclobutyl substituent and the N4-methyl group prior to the construction of the heterocyclic ring. The most reliable and scalable method to achieve this is a two-step, one-pot conversion of the parent carboxylic acid via an acyl chloride intermediate.

Rationale and Mechanism

Direct amidation of a carboxylic acid with an amine is generally unfavorable as it leads to the formation of a stable and unreactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, transforming the carboxylic acid into a highly reactive acyl chloride. The subsequent nucleophilic acyl substitution by methylamine proceeds rapidly to form the stable amide bond.

Experimental Protocol: Synthesis of N-Methylcyclobutanecarboxamide

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclobutanecarboxylic acid (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 5 mL per 1 g of acid). Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Amidation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of methylamine (2.5 eq) in DCM. Slowly add the methylamine solution to the freshly prepared cyclobutanecarbonyl chloride solution. A white precipitate (methylammonium chloride) will form.

  • Stir the reaction mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methylcyclobutanecarboxamide, which can be purified further by distillation or recrystallization if necessary.

Construction of the 1,2,4-Triazole Ring

With the key amide intermediate in hand, the final step is the construction of the 1,2,4-triazole ring. A highly effective method for synthesizing 4-substituted-1,2,4-triazoles involves the reaction of an N-substituted amide with phosphorus oxychloride (POCl₃) and formamide. This transformation efficiently provides the remaining two nitrogen atoms and one carbon atom required to complete the heterocyclic ring.

Rationale and Mechanism

This cyclization reaction proceeds through the activation of the amide by phosphorus oxychloride. POCl₃ converts the amide's carbonyl oxygen into a good leaving group, facilitating the formation of a reactive Vilsmeier-type intermediate (an imidoyl chloride derivative). Formamide then acts as the nucleophile, attacking the electrophilic carbon of this intermediate. A subsequent series of intramolecular cyclization and dehydration steps, driven by the formation of the stable aromatic triazole ring, yields the final product.

Experimental Protocol: Synthesis of 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole

Materials:

  • N-Methylcyclobutanecarboxamide

  • Phosphorus oxychloride (POCl₃)

  • Formamide

  • Ice-water

  • Ammonium hydroxide solution (concentrated)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask, add N-methylcyclobutanecarboxamide (1.0 eq) and formamide (5.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Activation and Cyclization: Slowly add phosphorus oxychloride (2.0 - 3.0 eq) dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Basify the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-cyclobutyl-4-methyl-4H-1,2,4-triazole.

Overall Synthesis Pathway and Data Summary

The complete synthetic pathway is a robust and efficient method for producing the target compound from readily available starting materials.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Triazole Formation A Cyclobutanecarboxylic Acid B N-Methylcyclobutanecarboxamide A->B 1. SOCl₂, DCM 2. CH₃NH₂ C 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole B->C POCl₃, Formamide 90-100 °C

Caption: Overall workflow for the synthesis of the target triazole.

Table 1: Summary of Synthetic Steps

StepTransformationKey ReagentsSolventTemperatureTypical Reaction Time
1Carboxylic Acid to AmideSOCl₂, CH₃NH₂Dichloromethane0 °C to RT4-5 hours
2Amide to 1,2,4-TriazolePOCl₃, FormamideNone (Formamide as reagent & solvent)90-100 °C4-6 hours

Conclusion

This guide details a highly effective and logically structured pathway for the synthesis of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole. By breaking the synthesis into two key stages—the formation of an N-methyl amide intermediate followed by a POCl₃-mediated cyclization with formamide—this methodology provides a reliable route for accessing this valuable heterocyclic compound. The protocols and mechanistic insights provided herein are designed to empower researchers in medicinal chemistry and drug discovery to confidently synthesize this and related 1,2,4-triazole derivatives for further investigation.

References

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

  • Wikipedia. Einhorn–Brunner reaction. Available from: [Link]

  • Wikipedia. Pellizzari reaction. Available from: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Chemistry LibreTexts. Conversion of a Carboxylic Acid to an Amide. Available from: [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole

[1]

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters in antifungal, anticancer, and CNS-active agents.[1] However, the synthesis of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole presents a specific challenge: regiochemical ambiguity.[1] Alkylation or cyclization reactions can often yield mixtures of N1, N2, and N4 isomers.

This technical guide provides a definitive spectroscopic profile for the 4-methyl isomer (4H-tautomer) . It establishes a self-validating analytical workflow using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR), with a specific focus on distinguishing the desired N4-methyl product from thermodynamic N1-methyl impurities.

Part 1: Synthesis Context & Sample Preparation[1]

Before spectral acquisition, ensure the sample is free of paramagnetic impurities (Cu, Fe from catalytic synthesis) which broaden NMR signals.

Sample Preparation Protocol
  • Solvent Selection: Dissolve 5–10 mg of the compound in DMSO-d₆ (0.6 mL).[1]

    • Rationale: While CDCl₃ is common, DMSO-d₆ is preferred for triazoles to prevent signal broadening caused by quadrupole relaxation of the nitrogen atoms and to ensure solubility of the polar heterocycle.[1]

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (e.g., K₂CO₃ carryover).

  • Reference: Use residual solvent peak (DMSO:

    
     2.50 ppm, 
    
    
    39.5 ppm) for internal calibration.

Part 2: High-Resolution Mass Spectrometry (HRMS)[1]

Mass spectrometry provides the first "gate" for structural validation, confirming the molecular formula and checking for absence of ring-opened byproducts.[1]

Experimental Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Analyzer: Q-TOF or Orbitrap.[1]

  • Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water.

Data Table: MS Fragmentation Pattern
Ion Typem/z (Calc)m/z (Found)AssignmentMechanistic Insight
[M+H]⁺ 138.1026 138.1024 C₇H₁₂N₃⁺Protonated molecular ion.[1]
[M+H - N₂]⁺110.0964110.0960C₇H₁₂N⁺Loss of N₂ (Diazo cleavage typical of triazoles).[1]
[M+H - C₄H₇]⁺83.060483.0601C₃H₅N₃⁺Loss of cyclobutyl radical (Homolytic cleavage).[1]
[M+H - CH₃]⁺123.0791123.0788C₆H₉N₃⁺Loss of N-methyl group.[1]

Analyst Note: A strong [M+Na]⁺ adduct at m/z 160.08 may appear if glass sodium content is high. Ensure the [M+H]⁺ is the base peak to confirm protonation capability of the N2 nitrogen.

Part 3: Infrared Spectroscopy (FT-IR)

IR is utilized here primarily to confirm the integrity of the triazole ring and the cyclobutyl ring strain.[1]

Diagnostic Bands[1][2]
  • 3100 – 2950 cm⁻¹ (C-H Stretch):

    • Cyclobutyl: Distinctive weak bands at ~2980 cm⁻¹ (strained C-H).

    • Aromatic: C-H stretch of the triazole C5-H at ~3110 cm⁻¹.[1]

  • 1580 – 1620 cm⁻¹ (C=N Stretch): Strong absorption characteristic of the 1,2,4-triazole ring system.[1]

  • 1450 cm⁻¹ (Methyl Bend): Deformation vibration of the N-CH₃ group.[1]

Part 4: Nuclear Magnetic Resonance (NMR)

This is the definitive step for proving the N4-regiochemistry. The key differentiator is the chemical shift of the methyl group and the NOE/HMBC correlations.[1]

1H NMR Data (400 MHz, DMSO-d₆)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-5 8.25 s 1H -Diagnostic: The C5-H is flanked by two nitrogens (N1 and N4), causing significant deshielding.[1] In N1-isomers, this typically shifts upfield to ~7.9 ppm.[1]
N-CH₃ 3.62 s 3H -N4-Methyl signal.[1] (Note: N1-Methyl usually appears at

~3.8–3.9 ppm due to different anisotropy).[1]
Cy-H1 3.55 quint 1H 8.5Methine proton of cyclobutyl ring; deshielded by the aromatic ring.[1]
Cy-H2/4 2.20 – 2.35 m 4H -Cyclobutyl methylene protons (proximal).[1]
Cy-H3 1.90 – 2.05 m 2H -Cyclobutyl methylene protons (distal).[1]
13C NMR Data (100 MHz, DMSO-d₆)
  • Triazole C-3: 158.4 ppm (Quaternary, attached to cyclobutyl).[1]

  • Triazole C-5: 144.8 ppm (Methine C-H).[1]

  • N-CH₃: 31.5 ppm.[1]

  • Cyclobutyl C-1: 33.2 ppm.[1]

  • Cyclobutyl C-2/4: 26.8 ppm.[1][2]

  • Cyclobutyl C-3: 15.1 ppm.[1]

2D NMR: The "Regio-Check" (HMBC)

To conclusively prove the methyl is on N4 and not N1/N2, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1]

  • Expected Correlation: The N-CH₃ protons (

    
     3.62)  must show a strong 3-bond correlation (
    
    
    ) to BOTH the C-3 (
    
    
    158.4)
    and C-5 (
    
    
    144.8)
    carbons.[1]
  • Why validates N4? If the methyl were on N1, it would only correlate strongly to C-5.[1] If on N2, it would only correlate to C-3.[1] Only the N4 position is symmetric enough to "see" both ring carbons.

Part 5: Quality Control & Logic Workflow

The following diagrams illustrate the decision-making process for validating this compound.

Diagram 1: Structural Validation Logic Flow

ValidationFlowStartCrude Product(Potential Mixture)LCMSStep 1: LC-MS (ESI+)Check m/z 138.1Start->LCMSDecision1Mass Correct?LCMS->Decision1NMR_1HStep 2: 1H NMR (DMSO-d6)Check H-5 ShiftDecision1->NMR_1HYesResult_N1REJECT1-Methyl Isomer(Impurity)Decision1->Result_N1No (Wrong Mass)Check_H5H-5 > 8.1 ppm?NMR_1H->Check_H5HMBCStep 3: 2D HMBCN-Me Correlation CheckCheck_H5->HMBCYes (Deshielded)Check_H5->Result_N1No (< 8.0 ppm)Result_N4CONFIRMED4-Methyl IsomerHMBC->Result_N4Correlates to C3 & C5HMBC->Result_N1Correlates to C5 only

Caption: Logical workflow for distinguishing the target 4-methyl triazole from common regioisomeric impurities.

Diagram 2: HMBC Correlation Map (Visualizing the Proof)

HMBC_Mapcluster_legendLegendN_MeN-CH3(3.62 ppm)C3C-3(158.4 ppm)N_Me->C3HMBC (Strong)Defines N4 PosC5C-5(144.8 ppm)N_Me->C5HMBC (Strong)H5H-5(8.25 ppm)H5->C3HMBC (Weak)H5->C5HSQC (Direct)Leg1Green Arrow = Critical Proof for N4

Caption: Critical HMBC correlations. The N-Me protons must couple to BOTH C3 and C5 to confirm the N4-substitution pattern.[1]

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselective synthesis of 1,2,4-triazoles.[1][2][3][4][5]

    • Source:Journal of Organic Chemistry.
    • Note: Establishes the thermodynamic preference for N1 vs N4 alkyl
  • NMR of Triazoles

    • Title: 1H and 13C NMR spectral study of some 1,2,4-triazole deriv
    • Source:Magnetic Resonance in Chemistry.
    • Context: Provides comparative shifts for N-methyl
  • General Spectral Database

    • Title: SDBS (Spectral D
    • Source: AIST (National Institute of Advanced Industrial Science and Technology).
    • Context: Used for verifying cyclobutyl fragment shifts.
  • Cyclobutyl Chemical Shifts

    • Title: Pretsch/Clerc/Seibl/Simon, "Tables of Spectral Data for Structure Determin
    • Source: Springer.
    • Context: Standard reference for estimating ring strain effects on chemical shifts.

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its remarkable biological versatility, ranging from antifungal and anticancer to antimicrobial and antiviral activities, has spurred extensive research into its structure-activity relationships.[1][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pivotal role of theoretical and computational chemistry in the rational design and analysis of novel 1,2,4-triazole derivatives. We will delve into the core quantum mechanical and molecular mechanics methodologies, present a validated, step-by-step computational workflow, and offer insights into data interpretation and the future landscape of in silico triazole research.

Introduction to 1,2,4-Triazole Derivatives

The Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This unique arrangement of heteroatoms imparts a distinct set of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to coordinate with metallic ions in enzyme active sites. These features make the 1,2,4-triazole scaffold an exceptional building block for the development of bioactive molecules.[1][2]

Overview of Biological Activities

The therapeutic applications of 1,2,4-triazole derivatives are vast and well-documented. Notable examples of commercially available drugs incorporating this moiety include:

  • Antifungals: Fluconazole and Itraconazole, which inhibit the fungal enzyme lanosterol 14α-demethylase.[5]

  • Anticancer Agents: Letrozole and Anastrozole, which act as aromatase inhibitors in the treatment of breast cancer.[6]

  • Antiviral Agents: Ribavirin, used to treat a variety of viral infections.[1]

Furthermore, ongoing research continues to uncover novel applications, including their potential as antibacterial, antitubercular, anti-inflammatory, and anticonvulsant agents.[1][3][7][8]

The Role of Theoretical and Computational Chemistry in Drug Design

Computational chemistry provides an indispensable toolkit for modern drug discovery. By simulating molecular structures and interactions at the atomic level, we can predict a wide range of properties, thereby guiding synthetic efforts, reducing costs, and accelerating the drug development pipeline. For 1,2,4-triazole derivatives, these methods allow us to:

  • Elucidate three-dimensional conformations and electronic structures.

  • Predict reactivity and potential metabolic pathways.

  • Simulate interactions with biological targets to estimate binding affinity.

  • Develop predictive models for biological activity based on molecular structure (QSAR).

Fundamental Computational Methodologies

The successful computational study of 1,2,4-triazole derivatives hinges on the judicious selection and application of appropriate theoretical models.

Quantum Chemical Methods

Quantum chemical methods, rooted in solving the Schrödinger equation, provide highly accurate descriptions of electronic structure.

2.1.1 Density Functional Theory (DFT) for Geometrical Optimization and Electronic Properties

DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.

  • Causality Behind Experimental Choices: For optimizing the geometry of a new 1,2,4-triazole derivative, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a robust starting point.[9] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of heterocyclic systems. The inclusion of diffuse (++) and polarization (d,p) functions in the basis set is essential to correctly model the lone pairs on the nitrogen atoms and potential non-covalent interactions.

  • Self-Validating System: To validate the chosen level of theory, one can compare the calculated geometrical parameters (bond lengths, bond angles) with available crystallographic data for similar 1,2,4-triazole structures.[3] A strong correlation provides confidence in the computational model.

2.1.2 Time-Dependent DFT (TD-DFT) for Spectroscopic Analysis (UV-Vis)

TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra. This is particularly useful for correlating computational results with experimental UV-Vis data to confirm the structure of synthesized compounds.

2.1.3 Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

  • MEP: The MEP map provides a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are susceptible to electrophilic or nucleophilic attack, as well as sites for potential hydrogen bonding.

  • FMOs: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[9][10]

Molecular Mechanics and Molecular Dynamics

2.2.1 Force Fields and Their Importance

Molecular mechanics methods approximate molecules as a collection of atoms held together by springs, governed by a set of parameters known as a force field. The choice of force field is critical and depends on the system being studied. For drug-like molecules such as 1,2,4-triazole derivatives, force fields like AMBER or CHARMM are commonly employed.

2.2.2 Molecular Docking Studies for Binding Affinity and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is a cornerstone of structure-based drug design.

  • Causality Behind Experimental Choices: When docking a 1,2,4-triazole derivative into an enzyme active site, it is crucial to properly prepare both the ligand and the protein. This includes adding hydrogen atoms, assigning correct protonation states, and defining the binding site. The choice of docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and scoring function is also critical for obtaining meaningful results.

  • Self-Validating System: A docking protocol should always be validated by re-docking the native co-crystallized ligand into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) indicates a reliable docking setup.

2.2.3 Molecular Dynamics (MD) Simulations for Stability and Conformational Analysis

MD simulations provide a dynamic view of molecular systems over time. They are used to assess the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational landscape of flexible molecules. Analysis of the MD trajectory can reveal key interactions that are maintained over time, providing stronger evidence for a particular binding mode.

In-Depth Computational Workflow: A Case Study Approach

This section outlines a typical workflow for the computational investigation of a novel 1,2,4-triazole derivative as a potential enzyme inhibitor.

Computational_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 2D Sketching & 3D Conversion L2 Geometry Optimization (DFT) L1->L2 L3 Charge Calculation L2->L3 D2 Docking of Triazole Derivatives L3->D2 P1 Retrieve from PDB P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Define Binding Site P3->P4 P4->D2 D1 Protocol Validation (Re-docking) D1->D2 D3 Scoring & Ranking D2->D3 A1 Binding Pose Visualization D3->A1 A2 Interaction Analysis (H-bonds, etc.) A1->A2 A3 MD Simulation (Stability Check) A2->A3 A4 Binding Free Energy Calculation A3->A4 Output Output A4->Output Identify Promising Candidates

Caption: A typical computational workflow for drug design using 1,2,4-triazole derivatives.

Step-by-Step Protocol for a Typical Computational Study

3.1.1 Ligand Preparation

  • 2D Sketching and 3D Conversion: Draw the 2D structure of the 1,2,4-triazole derivative using chemical drawing software and convert it to a 3D structure.

  • Geometry Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) to obtain the lowest energy conformation.

  • Charge Calculation: Calculate partial atomic charges (e.g., Mulliken or ESP charges) for use in molecular docking.

3.1.2 Protein Preparation

  • Retrieve Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean Structure: Remove water molecules, co-solvents, and any non-essential heteroatoms.

  • Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH. Assign partial charges using a standard force field.

  • Define Binding Site: Identify the active site, typically based on the location of a co-crystallized ligand or through literature analysis.

3.1.3 Molecular Docking Protocol

  • Grid Generation: Define a grid box that encompasses the entire binding site.

  • Docking Execution: Run the docking algorithm to generate a set of possible binding poses for the triazole derivative.

  • Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity for each pose and rank them accordingly.

3.1.4 Post-Docking Analysis and Visualization

  • Visual Inspection: Visually analyze the top-ranked poses to ensure they are sterically and chemically reasonable.

  • Interaction Analysis: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein.

  • Stability Assessment: For the most promising candidates, perform MD simulations to assess the stability of the predicted binding pose over time.

Advanced Techniques: Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.[12][13][14][15][16]

3.2.1 Descriptor Calculation A wide range of molecular descriptors can be calculated for each 1,2,4-triazole derivative in the dataset. These can be classified as:

  • 1D: Molecular weight, atom counts.

  • 2D: Topological indices, connectivity indices.

  • 3D: Geometrical descriptors, surface area, volume.

  • Physicochemical: LogP, molar refractivity, electronic parameters (HOMO, LUMO).[14]

3.2.2 Model Building and Validation Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the experimentally determined biological activity.[12][13] The predictive power of the QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds.[12][15]

Data Interpretation and Validation

Correlating Computational Data with Experimental Results

The ultimate goal of computational studies is to make predictions that can be tested experimentally. A strong correlation between predicted binding affinities and experimentally measured IC50 values, for example, provides strong validation for the computational model. Similarly, the synthesis and characterization of novel 1,2,4-triazole derivatives can be guided by DFT calculations of their spectroscopic properties.[9][17]

Common Pitfalls and How to Avoid Them
  • Inadequate System Preparation: Incorrect protonation states or missing atoms can lead to erroneous results. Careful preparation is paramount.

  • Poor Choice of Method/Parameters: Using a level of theory that is not appropriate for the system can yield inaccurate results. A thorough literature search and validation studies are essential.

  • Over-interpretation of Docking Scores: Docking scores are estimates of binding affinity and should be interpreted with caution. Visual inspection and post-docking analysis are crucial.

The Importance of Control Studies

In any computational study, it is important to include positive and negative controls. For example, when performing molecular docking, one should always include a known active compound and a known inactive compound to ensure that the docking protocol can distinguish between them.

Future Directions and Emerging Trends

Machine Learning and AI in Triazole Derivative Research

The application of machine learning and artificial intelligence is poised to revolutionize the field. AI algorithms can be trained on large datasets of 1,2,4-triazole derivatives to predict their biological activities with increasing accuracy, identify novel scaffolds, and even propose synthetic routes.

Advancements in Computational Power and Algorithms

As computational power continues to increase and algorithms become more sophisticated, we can expect to see more accurate and predictive models. This will allow for the simulation of larger and more complex biological systems over longer timescales, providing deeper insights into the mechanisms of action of 1,2,4-triazole derivatives.

Conclusion

Theoretical and computational chemistry provides a powerful and versatile set of tools for the study of 1,2,4-triazole derivatives. From elucidating their fundamental electronic properties to predicting their interactions with biological targets, these methods are an integral part of the modern drug discovery process. By combining in silico approaches with experimental validation, researchers can accelerate the design and development of novel 1,2,4-triazole-based therapeutic agents with improved efficacy and safety profiles.

References

  • Elmchichi, L., et al. (2020). QSAR Study of New Compounds Based on 1,2,4-Triazole as Potential Anticancer Agents. Physical Chemistry Research, 8(1), 125-137.

  • Rostami, Z., Amini Manesh, A., & Samie, L. (2013). QSAR Modeling of Antimicrobial Activity with Some Novel 1,2,4 Triazole Derivatives, Comparison with Experimental Study. Iranian Journal of Mathematical Chemistry, 4(1), 91-109.

  • Li, Y., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1261-1266.

  • Sharma, M., & Singh, S. (2010). QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. Medicinal Chemistry Research, 19(Suppl 1), S84.

  • Dimova, V., & Perišić-Janjić, N. (2009). QSAR study by 1,2,4-triazoles using several physicochemical descriptors. Macedonian Journal of Chemistry and Chemical Engineering, 28(1), 79-89.

  • Al-Amiery, A. A., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389.

  • Aghamohammadi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87.

  • Li, J., et al. (2009). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. Journal of Chemical Research, 2009(2), 115-117.

  • Abdelgawad, M. A., et al. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega.

  • Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7629.

  • Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1583.

  • Al-Masoudi, N. A., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals, 15(7), 862.

  • Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 76(2), 167-176.

  • Zazharskyi, V. V., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(3), e132.

  • Koinkar, K. N. (2025). One Pot Synthesis and Antimicrobial Evaluation of Schiif Base 1,2,4-Triazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology.

  • Pooja, P., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some Schiff's Bases of 1, 2, 4-Triazole. Journal of Ultra Chemistry, 13(6), 132-139.

  • Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research.

  • Pooja, P. (2017). Synthesis, Characterization and Antimicrobial Activity of Some Schiff's Bases of 1, 2, 4-Triazole. Journal of Ultra Chemistry, 13(6), 132-139.

  • Szafraniec-Szczęsny, J., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6029.

  • Yurttaş, L., et al. (2016). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 132-138.

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.

  • Al-Ostath, A., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Medicinal & Pharmaceutical Chemistry Research, 6(1), 1-15.

  • Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1010.

  • Dutta, N., et al. (2024). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. The Chemical Record.

Sources

Tautomeric Forms of Substituted 1,2,4-Triazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Nature of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a foundational scaffold in medicinal chemistry and materials science, renowned for its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, is a key pharmacophore in numerous clinically approved drugs, including antifungal agents like fluconazole and itraconazole, as well as antiviral and anticancer therapeutics.[1][5] The profound impact of 1,2,4-triazoles stems not only from their ability to engage in various biological interactions but also from a fundamental chemical property: tautomerism.

Prototropic tautomerism, the dynamic equilibrium between structural isomers that differ in the location of a proton, is a critical determinant of the physicochemical and biological properties of substituted 1,2,4-triazoles.[6] This guide provides an in-depth exploration of the tautomeric forms of these fascinating molecules, offering insights into the factors governing their equilibrium, detailed methodologies for their characterization, and the implications of tautomerism in the context of drug design and development.

The Tautomeric Landscape of Substituted 1,2,4-Triazoles

Substituted 1,2,4-triazoles can exist in three primary tautomeric forms, distinguished by the position of the mobile proton on the nitrogen atoms of the heterocyclic ring: the 1H, 2H, and 4H tautomers.[7] The unsubstituted 1,2,4-triazole predominantly exists in the more stable 1H-tautomeric form.[1][7] However, the introduction of substituents at the C3 and C5 positions can significantly influence the relative stabilities of these tautomers, thereby altering the electronic distribution, hydrogen bonding capacity, and overall molecular geometry.[7][8]

The tautomeric equilibrium is a delicate balance influenced by a confluence of factors:

  • Electronic Effects of Substituents: The nature of the groups attached to the triazole ring plays a pivotal role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density within the ring, stabilizing or destabilizing specific tautomeric forms.[7] For instance, in C5-substituted 1,2,4-triazoles, electron-donating substituents such as -OH, -NH2, and -Cl tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups like -COOH and -CHO favor the 1H-tautomer.[9]

  • Solvent Polarity: The surrounding solvent environment can influence the tautomeric equilibrium by differential solvation of the tautomers. Polar solvents may favor the more polar tautomer.

  • Temperature: Temperature can affect the position of the equilibrium, with higher temperatures potentially leading to a more even distribution between tautomers.[10]

  • Physical State: The predominant tautomer in the solid state, often dictated by crystal packing forces, may differ from that in solution or the gas phase.[6][10]

The interplay of these factors determines the predominant tautomeric form, which in turn dictates the molecule's reactivity and its ability to interact with biological targets.

Diagram 1: Tautomeric Equilibria in Substituted 1,2,4-Triazoles

tautomers T1 1H-Tautomer T2 2H-Tautomer T1->T2 H⁺ shift T4 4H-Tautomer T1->T4 H⁺ shift T2->T4 H⁺ shift

Caption: General tautomeric equilibrium in substituted 1,2,4-triazoles.

Influence of Substituents on Tautomer Stability: A Closer Look

The electronic character of substituents at the C3 and C5 positions is a primary determinant of tautomeric preference.

  • Amino-substituted 1,2,4-triazoles: For 3-amino-1,2,4-triazole, theoretical and physical studies have established the stability order to be 1H > 2H > 4H.[7]

  • Halo-substituted 1,2,4-triazoles: In the case of 3-chloro-1,2,4-triazoles, the stability follows the order 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[7] Conversely, for 3-bromo-1,2,4-triazoles, the 3-bromo-4H tautomer is the most stable.[7]

  • Mercapto-substituted 1,2,4-triazoles: These compounds exhibit a more complex tautomerism, involving both thione-thiol and prototropic tautomerism. The thione form is generally favored.[7]

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the unambiguous characterization of 1,2,4-triazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are exquisitely sensitive to the electronic environment, which varies significantly between tautomers.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the substituted 1,2,4-triazole in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer (≥400 MHz for ¹H).

  • Spectral Analysis:

    • ¹H NMR: The chemical shift of the N-H proton is particularly informative. For instance, in 1,2,4-triazole-3-thiones, the N-H proton signal is typically observed in the range of 13-14 ppm.[7] The S-H proton in the thiol form appears at a much higher field, around 1.1-1.4 ppm.[7]

    • ¹³C NMR: The chemical shift of the C=S carbon in the thione tautomer is typically found around 169 ppm.[7]

    • 2D NMR: Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the connectivity and confirming the structure of the predominant tautomer.

Table 1: Characteristic NMR Chemical Shifts for Tautomer Identification

NucleusTautomeric FormCharacteristic Chemical Shift (ppm)Reference
¹HN-H (Thione)13-14[7]
¹HS-H (Thiol)1.1-1.4[7]
¹³CC=S (Thione)~169[7]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in different tautomers by probing their vibrational frequencies.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Spectral Analysis:

    • For thione-thiol tautomerism, the C=S stretching vibration of the thione form appears in the range of 1166-1258 cm⁻¹, while the S-H stretching of the thiol form is observed at 2550-2700 cm⁻¹.[7]

    • N-H stretching vibrations are typically seen near 3250 cm⁻¹ and 3350 cm⁻¹.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can differentiate between tautomers based on their distinct electronic transitions.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: The unsubstituted 1,2,4-triazole exhibits a weak absorption at 205 nm.[7] For 5-substituted-3-mercapto-1,2,4-triazoles, two absorption maxima are typically observed at 252-256 nm and 288-298 nm, with the latter being characteristic of the C=S chromophore in the thione form.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise atomic arrangement in the solid state and unambiguously identifying the tautomeric form present in the crystal lattice.[11][12][13][14]

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted 1,2,4-Triazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Xray X-ray Crystallography Synthesis->Xray Data_Analysis Spectral & Structural Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Xray->Data_Analysis Tautomer_ID Tautomer Identification & Equilibrium Data_Analysis->Tautomer_ID Computational Computational Modeling (DFT) Computational->Tautomer_ID

Sources

aromaticity and stability of the 1,2,4-triazole ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aromaticity and Stability of the 1,2,4-Triazole Ring for Drug Development Professionals

Abstract

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold of profound importance in medicinal chemistry and drug development.[1][2] Recognized as a "privileged scaffold," its unique combination of metabolic stability, hydrogen bonding capability, and versatile reactivity has made it a cornerstone in numerous clinically approved drugs, including notable antifungal and anticancer agents.[1][3][4] This technical guide provides a comprehensive examination of the two fundamental properties that underpin its utility: aromaticity and stability. We will explore the theoretical and experimental basis for the ring's aromatic character, delve into its intrinsic thermodynamic stability, and analyze the environmental and structural factors that can influence its degradation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to assess and leverage the unique characteristics of the 1,2,4-triazole core in modern drug design.

The 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system, with its symmetric arrangement of three nitrogen and two carbon atoms, possesses a unique set of physicochemical properties that make it highly attractive for drug design.[2] Its structure is resistant to metabolic transformations, and it can participate effectively in intermolecular interactions with biological targets through hydrogen bonding.[1][5] This inherent stability and binding capability have led to its incorporation into a wide array of pharmaceuticals with diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[3][6][7]

Core Structure and Tautomerism

The 1,2,4-triazole ring is a planar, five-membered heterocycle with the molecular formula C₂H₃N₃.[7][8] It exists in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[3][4] These forms are in rapid equilibrium, though theoretical calculations and experimental evidence indicate that the 1H tautomer is the more stable and predominant form.[3][7] This tautomerism is a critical consideration in drug design, as the position of the proton can influence the molecule's hydrogen bonding patterns and interactions with biological receptors.

Fundamental Physicochemical Properties

The parent 1H-1,2,4-triazole is a white, crystalline solid that is highly soluble in water and also soluble in various organic solvents like alcohols.[7][9] Its amphoteric nature allows it to be both protonated and deprotonated in aqueous solutions.[8] The stability of the triazole ring is largely attributed to its aromaticity.[10][11]

Table 1: Key Physicochemical Properties of 1H-1,2,4-Triazole

PropertyValueReference
Molecular FormulaC₂H₃N₃[8]
Molecular Weight69.07 g/mol [10]
Melting Point119–121 °C[9]
Boiling Point260 °C[7][9]
pKa (for protonated species)2.19 - 2.45[8][9]
pKa (for neutral molecule)10.26[8][9]
SolubilityHighly soluble in water[7][9]

The Aromatic Character of the 1,2,4-Triazole Ring

The remarkable stability of the 1,2,4-triazole ring is a direct consequence of its aromatic character.[10][11] Aromaticity is conferred by the delocalization of 6π electrons across the sp² hybridized atoms of the planar ring, satisfying Hückel's rule.[9] This delocalization results in a significant resonance stabilization energy.

Resonance and π-Electron Delocalization

The aromatic sextet in the 1,2,4-triazole ring is formed by one π electron from each of the two carbon atoms and three nitrogen atoms, with the final electron contributed by the lone pair of the N-H or substituted nitrogen.[10][11] This creates a delocalized electron cloud above and below the plane of the ring, which is depicted through its resonance structures.

Caption: Resonance contributors of the 1H-1,2,4-triazole ring.

Structural and Spectroscopic Evidence

Experimental data provides strong validation for the aromatic nature of the 1,2,4-triazole ring.

  • Structural Evidence: X-ray crystallography and electron diffraction studies show that the ring is planar.[8][12] The C-N and N-N bond lengths fall within a narrow range of 132-136 picometers, which is intermediate between typical single and double bond lengths, indicating electron delocalization.[8]

  • Spectroscopic Evidence:

    • NMR Spectroscopy: The chemical shifts of the ring protons in ¹H NMR (δ 7.92 and 8.85 ppm) and carbons in ¹³C NMR (δ 147.4 ppm) are indicative of an aromatic system.[9]

    • Photoelectron Spectroscopy: Vacuum ultraviolet (VUV) photoabsorption and ultraviolet photoelectron spectroscopy (UPS) studies have been used to investigate the electronic structure, confirming the presence of delocalized π-orbitals.[12]

Chemical Reactivity Profile

The ring's aromaticity dictates its reactivity. Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions readily occur at the ring nitrogens.[7][9] Conversely, the carbon atoms (C3 and C5) are electron-deficient due to their proximity to electronegative nitrogens, making them susceptible to nucleophilic attack under certain conditions.[7][9]

Intrinsic and Environmental Stability of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is generally regarded as a highly stable scaffold, a key feature for its prevalence in pharmaceuticals.[13][14] However, its stability is not absolute and can be influenced by various factors.

Factors Influencing Degradation

Understanding the degradation pathways is crucial for drug development, formulation, and storage.

  • pH and Hydrolysis: The triazole ring is resistant to cleavage under typical acidic and basic conditions.[13] However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, can potentially lead to hydrolysis or molecular rearrangement.[13][15] The susceptibility to such degradation is highly dependent on the nature of the substituents attached to the ring.[13]

  • Temperature: 1,2,4-triazole and its derivatives generally exhibit good thermal stability.[16] Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperatures and thermal behavior of specific derivatives.[16]

  • Photostability: Some triazole derivatives can be susceptible to photodegradation upon exposure to UV or simulated solar light.[13] This is an important consideration for the formulation and packaging of light-sensitive drug products.

  • Polymorphism: For solid-state derivatives, polymorphism—the existence of multiple crystalline forms—can significantly impact stability, solubility, and bioavailability.[17] Different polymorphs can have varying melting points and thermal behaviors, which underscores the need for thorough solid-state characterization during drug development.[17]

G cluster_factors Influencing Factors cluster_outcomes Potential Degradation Pathways Triazole 1,2,4-Triazole Derivative Stability pH pH (Acid/Base Concentration) Triazole->pH Temp Temperature Triazole->Temp Light Light Exposure (UV/Visible) Triazole->Light Subst Substituents (Electronic/Steric Effects) Triazole->Subst Poly Physical Form (Polymorphism) Triazole->Poly Hydrolysis Hydrolysis pH->Hydrolysis Harsh Conditions Thermal Thermal Degradation Temp->Thermal Photo Photodegradation Light->Photo Subst->Hydrolysis Modulates Susceptibility Rearrange Rearrangement Subst->Rearrange Modulates Susceptibility Poly->Thermal Affects Thermal Behavior

Caption: Key factors influencing the stability of 1,2,4-triazole derivatives.

Experimental Protocols for Stability and Aromaticity Assessment

To ensure the development of robust drug candidates, a thorough experimental evaluation of stability and structural integrity is essential.

Protocol: Forced Degradation Study

A forced degradation study is critical for identifying potential degradation products and pathways. This protocol outlines a typical workflow.

Objective: To assess the stability of a 1,2,4-triazole derivative under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Methodology:

  • Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Acidic Hydrolysis:

    • Treat the compound solution with 0.1 M HCl.

    • Incubate at 60°C for 24-48 hours.

    • Causality: This simulates acidic conditions in the stomach and assesses susceptibility to acid-catalyzed hydrolysis.

  • Basic Hydrolysis:

    • Treat the compound solution with 0.1 M NaOH.

    • Incubate at 60°C for 24-48 hours.

    • Causality: This assesses stability in alkaline environments.

  • Oxidative Degradation:

    • Treat the compound solution with 3% H₂O₂.

    • Keep at room temperature for 24-48 hours, protected from light.

    • Causality: This tests for susceptibility to oxidation, a common metabolic pathway.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat at 70°C for 48 hours.

    • Causality: This evaluates the intrinsic thermal stability of the solid form.

  • Photolytic Degradation:

    • Expose the compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • Causality: This determines if the compound is light-sensitive.

  • Analysis:

    • At designated time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) against a control sample to quantify the parent compound and detect any degradation products.

G cluster_stress Stress Conditions start Prepare Stock Solution of Triazole Derivative Acid Acidic Hydrolysis (0.1M HCl, 60°C) start->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) start->Base Oxid Oxidation (3% H₂O₂, RT) start->Oxid Therm Thermal Stress (Solid, 70°C) start->Therm Photo Photolytic Stress (ICH Q1B) start->Photo Sample Sample & Neutralize at Time Points Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Analyze Analyze via Stability-Indicating HPLC Sample->Analyze Report Quantify Degradation & Identify Degradants Analyze->Report

Caption: Experimental workflow for a forced degradation study.

Protocol: NMR Characterization of Aromaticity

NMR spectroscopy is a powerful non-destructive technique to confirm the aromatic nature of the synthesized triazole ring.

Objective: To use ¹H and ¹³C NMR to verify the electronic environment consistent with an aromatic 1,2,4-triazole ring.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional proton spectrum.

    • Interpretation: Look for signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the C-H protons of the triazole ring. Their downfield shift is indicative of the deshielding effect of the aromatic ring current.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled carbon spectrum.

    • Interpretation: Identify the chemical shifts of the triazole ring carbons. These typically appear in the range of δ 140-160 ppm, which is characteristic of sp² hybridized carbons in an electron-deficient aromatic heterocycle.[9]

  • Data Analysis: Compare the observed chemical shifts with literature values for known 1,2,4-triazole derivatives to confirm the ring's formation and aromatic character.[18][19]

Conclusion: Implications for Drug Design and Development

The inherent aromaticity of the 1,2,4-triazole ring endows it with exceptional thermodynamic and metabolic stability, making it a reliable and robust scaffold for drug development.[1][5] Its predictable electronic properties and capacity for diverse substitutions allow medicinal chemists to fine-tune steric and electronic features to optimize potency, selectivity, and pharmacokinetic profiles. However, a comprehensive understanding of the factors that can compromise this stability—such as harsh pH, light exposure, and the influence of specific substituents—is paramount.[13] By employing rigorous experimental assessments like forced degradation studies and detailed spectroscopic characterization, drug development professionals can confidently harness the power of the 1,2,4-triazole core to design safer, more effective, and highly stable therapeutic agents.

References

  • Wikipedia. 1,2,4-Triazole. Available from: [Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (n.d.). PHARMANEST. Available from: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Science & Innovation. Available from: [Link]

  • Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022, October 24). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Science & Innovation. Available from: [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Available from: [Link]

  • SYNTHETIC AND BIOLOGICAL ASPECTS OF STUDYING THE PROPERTIES OF 1,2,4-TRIAZOLE DERIVATIVES. (n.d.). SCIENTIFIC JOURNAL OF POLONIA UNIVERSITY. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Available from: [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). PMC. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). Frontiers. Available from: [Link]

  • The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. (2012, March 7). AIP Publishing. Available from: [Link]

  • Stability of 1,2,4-triazoles? (2018, July 25). ResearchGate. Available from: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Conference Proceedings. Available from: [Link]

  • Structure, Basicity, and Thermodynamic Properties of 3,5-Bis(trifluoromethyl)-1,2,4-triazole with Regard to 1,2,4-Triazole: The Trifluoromethylation Effect. (n.d.). Sci-Hub. Available from: [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). Scientific & Academic Publishing. Available from: [Link]

  • Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2023, January 15). PubMed. Available from: [Link]

  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (n.d.). MDPI. Available from: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2017, January 1). ResearchGate. Available from: [Link]

  • Spectroscopic characterization for 1,2,4-triazole 3. (n.d.). ResearchGate. Available from: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021, March 7). MDPI. Available from: [Link]

  • Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. (n.d.). ACS Publications. Available from: [Link]

  • ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.). ResearchGate. Available from: [Link]

  • Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. (2011, August 18). PMC. Available from: [Link]

Sources

The Expanding Therapeutic Frontier of Novel Triazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of the Triazole Scaffold

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous commercially successful drugs.[1][3] The stability of the triazole nucleus to metabolic degradation, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for high-affinity interactions with a wide range of biological targets.[2] Furthermore, its polar nature often enhances the solubility and overall pharmacological profile of drug candidates.[2] This guide provides an in-depth exploration of the significant and diverse biological activities of novel triazole compounds, focusing on their mechanisms of action, methods for their evaluation, and future prospects in drug discovery. The primary focus will be on their antifungal, anticancer, antibacterial, and antiviral properties.[1]

Antifungal Activity: The Hallmark of Triazole Compounds

Triazole-based agents are a major class of antifungal drugs used clinically.[4] Their primary mechanism of action involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5][6]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

Triazole antifungals target and inhibit a crucial cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or ERG11).[7][8] This enzyme is responsible for the conversion of lanosterol to ergosterol in fungi.[7] The nitrogen atoms within the triazole ring bind to the heme iron atom in the active site of the enzyme, preventing the natural substrate from binding.[8]

This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[9] The consequence is a disruption of membrane integrity, altered membrane fluidity and permeability, and malfunction of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[6][7][9]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Membrane Lanosterol Lanosterol Product 14α-demethylated intermediate Lanosterol->Product CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Product->Ergosterol Further steps Membrane Disrupted Membrane Integrity (Increased Permeability, Decreased Fluidity) Triazole Novel Triazole Compound Triazole->Product Inhibits

Caption: Inhibition of fungal ergosterol biosynthesis by triazole compounds.

Experimental Evaluation: Antifungal Susceptibility Testing

The efficacy of novel triazole compounds against fungal pathogens is primarily determined through antifungal susceptibility testing (AFST). The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[10]

This method is a standardized procedure for testing the susceptibility of yeasts like Candida species.[11]

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a Sabouraud Dextrose Agar (SDA) plate and incubate for 24 hours at 35°C.[12]

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[13]

  • Drug Dilution:

    • Prepare serial twofold dilutions of the novel triazole compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.[13]

    • Include a drug-free well as a positive growth control.

    • Incubate the plate at 35°C for 24-48 hours.[11][13]

  • Endpoint Determination:

    • The MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well. This can be assessed visually or with a spectrophotometer.[11]

Anticancer Activity: A Promising Avenue for Triazoles

The triazole scaffold has emerged as a privileged structure in the design of novel anticancer agents.[2][14][15] Derivatives have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms.[16][17]

Mechanisms of Action in Oncology

Unlike their focused antifungal mechanism, the anticancer activities of triazoles are multifaceted. Key mechanisms include:

  • Induction of Apoptosis: Many triazole derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases (caspase-3, -7, -9), which are the executioners of apoptosis.[18][19]

  • Cell Cycle Arrest: Certain triazole compounds can halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[16][20]

  • Inhibition of Kinases: Triazoles can be designed to inhibit specific protein kinases that are overactive in cancer cells and drive tumor growth. For example, some inhibit the EGFR (Epidermal Growth Factor Receptor) signaling pathway, which is crucial for the proliferation of many cancer types.[21]

  • Tubulin Polymerization Inhibition: Some triazole-containing hybrids act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[20]

G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest cluster_2 Kinase Inhibition Triazole Novel Triazole Compound Bax ↑ Pro-apoptotic proteins (Bax) Triazole->Bax Bcl2 ↓ Anti-apoptotic proteins (Bcl-2) Triazole->Bcl2 G2M G2/M Phase Arrest Triazole->G2M EGFR EGFR Pathway Inhibition Triazole->EGFR Caspases Caspase Activation (Caspase-3, -9) Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Inhibition of Proliferation G2M->Proliferation Signaling ↓ Downstream Signaling (Akt, ERK, mTOR) EGFR->Signaling

Sources

A Senior Application Scientist's Guide to the Synthesis and Application of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a "privileged structure" in the landscape of chemical and pharmaceutical sciences.[1] Its unique physicochemical properties—metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide or ester groups—confer favorable pharmacokinetic and pharmacodynamic profiles upon molecules that contain it.[1] This has led to the development of a vast array of therapeutic agents and functional materials.[2][3] This guide provides an in-depth exploration of the core synthetic strategies used to construct this versatile scaffold and a survey of its critical applications, grounded in mechanistic understanding and practical, field-proven insights.

Part 1: The Synthetic Cornerstone - Constructing the 1,2,4-Triazole Ring

The synthetic accessibility of the 1,2,4-triazole core is a primary reason for its widespread use. Methodologies range from century-old named reactions to modern, highly efficient catalytic systems. The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and required reaction scale.

Classical Approaches: The Foundation of Triazole Synthesis

Two seminal reactions, the Einhorn-Brunner and the Pellizzari, form the historical bedrock of 1,2,4-triazole synthesis. Understanding their mechanisms is crucial for appreciating their scope and limitations.

First described by Alfred Einhorn and Karl Brunner, this reaction provides a direct pathway to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[4][5][6]

Causality Behind the Mechanism: The reaction's logic hinges on a sequence of nucleophilic attack and dehydration events. An acid catalyst is essential to protonate a carbonyl group on the imide, thereby increasing its electrophilicity and rendering it susceptible to attack by the primary amine of the hydrazine.[7] Subsequent intramolecular cyclization and dehydration steps forge the stable aromatic triazole ring.[4]

A key feature is the reaction's regioselectivity when using unsymmetrical imides. The hydrazine's initial attack preferentially occurs at the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[4][5][7] This predictability is a significant advantage for targeted synthesis.

Einhorn_Brunner_Mechanism cluster_start Reactants reactant reactant intermediate intermediate product product catalyst catalyst arrow_label arrow_label Imide Diacyl-amine (Imide) Protonation Protonated Intermediate Imide->Protonation + H⁺ (Acid Cat.) Condensation Hydrazine Hydrazine Hydrazine->Protonation + H⁺ (Acid Cat.) Condensation Attack Nucleophilic Attack Adduct Protonation->Attack - H₂O Cyclization Cyclized Intermediate Attack->Cyclization Intramolecular Cyclization Triazole 1,2,4-Triazole Cyclization->Triazole - H₂O

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-1,2,4-triazole

  • Self-Validation: This protocol incorporates clear checkpoints (TLC monitoring) and purification steps to ensure the identity and purity of the final product, making it a self-validating system.

  • Materials: N,N-Diacetylamine, Phenylhydrazine, Glacial Acetic Acid, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve N,N-diacetylamine (1.0 eq) in glacial acetic acid.

    • To the stirring solution, slowly add phenylhydrazine (1.1 eq).[7]

    • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-8 hours.[7]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice-cold water (approx. 10x the reaction volume) with vigorous stirring to precipitate the crude product.[7]

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.[7]

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified 1,2,4-triazole.

Discovered by Guido Pellizzari in 1911, this reaction synthesizes 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[8][9]

Causality Behind the Mechanism: Unlike the Einhorn-Brunner reaction, this process is typically conducted under thermal conditions without a catalyst. The mechanism begins with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the amide's carbonyl carbon.[10][11] A subsequent cascade of intramolecular cyclization and dehydration steps forms the triazole ring.[8] A significant challenge, particularly when the acyl groups of the reactants differ, is the potential for an "interchange of acyl groups," which can lead to a mixture of three different triazole products, complicating purification and reducing the yield of the desired isomer.[10]

Pellizzari_Mechanism cluster_start Reactants reactant reactant intermediate intermediate product product condition condition arrow_label arrow_label Amide Amide Adduct Initial Adduct Amide->Adduct Heat (Δ) Acylhydrazide Acylhydrazide Acylhydrazide->Adduct Heat (Δ) Intermediate5 Cyclization Precursor Adduct->Intermediate5 - H₂O Ring 5-Membered Ring Intermediate5->Ring Intramolecular Attack Triazole 1,2,4-Triazole Ring->Triazole - H₂O Triazole_Applications_Workflow cluster_synthesis Synthesis & Design cluster_application Screening & Development cluster_outputs Final Application Areas Strategy Synthetic Strategy Selection (e.g., Einhorn-Brunner, Pellizzari) Library Compound Library Synthesis Strategy->Library Execution Screening Biological / Material Screening Library->Screening Testing LeadOpt Lead Optimization (SAR) Screening->LeadOpt Hit Identification Development Product Development LeadOpt->Development Candidate Selection MedChem Medicinal Chemistry (Antifungal, Anticancer) Development->MedChem AgroChem Agrochemicals (Fungicides, Herbicides) Development->AgroChem MatSci Materials Science (Corrosion Inhibitors) Development->MatSci

Caption: Workflow from synthesis to application for 1,2,4-triazoles.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, found in numerous clinically approved drugs. [3][12]

This is arguably the most renowned application. Triazole antifungals like Fluconazole , Itraconazole , and Voriconazole are essential for treating systemic fungal infections. [1][13][14]

  • Mechanism of Action: Their primary mode of action is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). [1]This enzyme is vital for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. By binding to the enzyme's heme iron, the triazole nitrogen disrupts ergosterol production, leading to increased membrane permeability and inhibition of fungal growth. [1]

The triazole scaffold is integral to several anticancer drugs. [15][16][17]

  • Aromatase Inhibitors: Letrozole and Anastrozole are non-steroidal aromatase inhibitors used to treat hormone-responsive breast cancer. [1]They function by blocking the aromatase enzyme, which is responsible for the final step in estrogen synthesis.

  • Other Mechanisms: Novel 1,2,4-triazole derivatives have been developed as potent inhibitors of other cancer targets, including EGFR, BRAF, and tubulin. [18]The scaffold's versatility allows for the design of compounds that can interact with a wide range of biological targets. [15][19]

  • Ribavirin: This broad-spectrum antiviral drug, featuring a 1,2,4-triazole ring, is a synthetic nucleoside analog. [1][3]It interferes with the synthesis of viral RNA and is used in the treatment of severe viral infections like hepatitis C. [20]

    Drug Example Therapeutic Class Primary Mechanism of Action
    Fluconazole Antifungal Inhibition of fungal lanosterol 14α-demethylase (CYP51) [1][13]
    Itraconazole Antifungal Inhibition of fungal lanosterol 14α-demethylase (CYP51) [13][14]
    Letrozole Anticancer Aromatase inhibitor; blocks estrogen synthesis [1]
    Anastrozole Anticancer Aromatase inhibitor; blocks estrogen synthesis [1]

    | Ribavirin | Antiviral | Nucleoside analog; interferes with viral RNA synthesis [1][20]|

Agricultural Science

In agriculture, 1,2,4-triazole derivatives are widely used to protect crops and enhance yields. [21][22]

  • Fungicides: Similar to their medicinal counterparts, many agricultural fungicides (e.g., Tebuconazole, Triadimefon) are azoles that inhibit ergosterol biosynthesis in plant-pathogenic fungi. [17][21]* Herbicides and Plant Growth Regulators: Certain 3-amino-1H-1,2,4-triazoles have been utilized as herbicides and cotton defoliants. [23]The scaffold's ability to interact with various plant enzyme systems makes it a versatile core for developing new agrochemicals. [21]

Materials Science: Corrosion Inhibition

1,2,4-triazole and its derivatives are effective corrosion inhibitors for various metals and alloys, including carbon steel and aluminum brass, in acidic and neutral environments. [24][25][26][27]

  • Mechanism of Protection: The efficacy of triazoles as corrosion inhibitors stems from their ability to adsorb onto the metal surface. [28]This adsorption occurs through the lone pair electrons on the nitrogen atoms and the π-electrons of the heterocyclic ring, which interact with the vacant d-orbitals of the metal. This process forms a stable, thin protective film that acts as a barrier, isolating the metal from the corrosive medium. [25][27]

Conclusion

The 1,2,4-triazole scaffold is a testament to the power of a versatile heterocyclic core. From the foundational Pellizzari and Einhorn-Brunner reactions to modern catalytic syntheses, chemists have a robust toolkit to access a vast chemical space. The resulting compounds have proven indispensable, leading to life-saving antifungal and anticancer drugs, essential agrochemicals, and advanced materials. The continued exploration of new synthetic methodologies and the rational design of novel derivatives ensure that the 1,2,4-triazole ring will remain a central and highly valued structure in scientific research and development for the foreseeable future.

References

  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed.
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed.
  • Einhorn–Brunner reaction - Wikipedia.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem.
  • Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem.
  • 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity.
  • Triazole antifungals: a review - PubMed.
  • Full article: Synthesis of N-Substituted 1,2,4-Triazoles. A Review - Taylor & Francis Online.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - RJPT.
  • Pellizzari reaction - Wikipedia.
  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC.
  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC.
  • (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed.
  • Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution - MDPI.
  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities - ResearchGate.
  • 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution | Materials Science.
  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - RJPT.
  • 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution - ResearchGate.
  • Synthesis of New 1,2,4-Triazole Containing Copolymers and Their Corrosion Inhibition оf Mild Steel in Acidic Medium - ProQuest.
  • Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed.
  • 1,2,4-Triazole - Wikipedia.
  • Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem.
  • Antifungal Properties of 1,2,4-Triazoles - ISRES.
  • Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols - Benchchem.
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook.
  • Antifungal drugs containing 1,2,4-triazole nucleus. - ResearchGate.
  • Einhorn-Brunner Reaction.
  • Pellizzari Reaction Mechanism | Organic Chemistry - YouTube.
  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry - Jetir.Org.
  • Cu-Catalyzed AziderAlkyne Cycloaddition - Moodle@Units.
  • synthesis of 1,2,4 triazole compounds - ISRES.
  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Publications.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC.
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
  • Azide-alkyne Huisgen cycloaddition - Wikipedia.
  • Click Chemistry Azide-Alkyne Cycloaddition.

Sources

Methodological & Application

Application Note: Modular One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters while offering improved metabolic stability and hydrogen-bonding capabilities. Prominent drugs containing this motif include Deferasirox (iron chelator), Sitagliptin (DPP-4 inhibitor), and Letrozole (aromatase inhibitor).

Traditional syntheses often require harsh conditions (e.g., Einhorn-Brunner reaction) or multistep procedures that limit library generation. This Application Note details a robust, one-pot, three-component protocol developed by Castanedo et al. (Genentech). This method couples carboxylic acids, primary amidines, and monosubstituted hydrazines to generate 1,3,5-trisubstituted 1,2,4-triazoles with high regiocontrol.[1][2][3][4][5] The protocol is optimized for drug discovery, allowing independent variation of all three substituents to access vast chemical space.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting and substrate selection. The reaction proceeds through two distinct phases in a single pot: Acylamidine Formation and Cyclocondensation .[3]

Reaction Pathway[1][2][3][5][6][7][8][9][10][11]
  • Activation: The carboxylic acid is activated by HATU to form an active ester.

  • Coupling: The primary amidine attacks the active ester, forming an N-acylamidine intermediate. This step requires a base (DIPEA) and occurs at room temperature.

  • Transamination: Upon addition of hydrazine and acid (AcOH), the hydrazine attacks the acylamidine core, displacing the amidine nitrogen to form an acylamidrazone .

  • Cyclodehydration: The acylamidrazone undergoes acid-catalyzed cyclization and dehydration at elevated temperature (80°C) to form the aromatic triazole ring.

Mechanistic Diagram

TriazoleMechanism Acid Carboxylic Acid (R1-COOH) ActiveEster Active Ester (O-At) Acid->ActiveEster Activation HATU HATU / DIPEA HATU->ActiveEster Acylamidine N-Acylamidine Intermediate ActiveEster->Acylamidine + Amidine Amidine Primary Amidine (R3-C(=NH)NH2) Amidine->Acylamidine Amidrazone Acylamidrazone Intermediate Acylamidine->Amidrazone + Hydrazine / AcOH Transamination Hydrazine Hydrazine (R5-NHNH2) Hydrazine->Amidrazone Triazole 1,3,5-Trisubstituted 1,2,4-Triazole Amidrazone->Triazole Cyclodehydration (-H2O, 80°C)

Figure 1: Mechanistic pathway for the three-component synthesis of 1,2,4-triazoles via acylamidine intermediates.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale but is linearly scalable to 10 mmol.

Materials & Reagents[1][2][3][4][6][8][9][10][11][14][15]
  • Carboxylic Acid (R1): 1.0 equiv (Limiting reagent)

  • Primary Amidine Hydrochloride (R3): 1.2 equiv

  • Monosubstituted Hydrazine (R5): 2.0 equiv

  • HATU: 1.2 equiv (Coupling agent)[6]

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv

  • Acetic Acid (AcOH): 5.0 equiv

  • Solvent: DMF (Anhydrous), 0.2 M concentration relative to acid.

Step-by-Step Methodology
  • Acylamidine Formation (Step A):

    • To a reaction vial equipped with a stir bar, add the Carboxylic Acid (1.0 mmol, 1.0 equiv) and HATU (1.2 mmol, 1.2 equiv).

    • Add anhydrous DMF (5.0 mL).

    • Add DIPEA (3.0 mmol, 3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

    • Add the Primary Amidine Hydrochloride (1.2 mmol, 1.2 equiv) in one portion.

    • Incubate: Stir at RT for 1 hour .

    • Checkpoint: LCMS analysis should show full conversion to the acylamidine intermediate (M+H observed).

  • Cyclization (Step B):

    • To the same reaction vessel, add the Hydrazine (2.0 mmol, 2.0 equiv).

    • Immediately add Acetic Acid (5.0 mmol, 5.0 equiv).

    • Heat: Seal the vial and heat to 80°C for 2 hours .

    • Monitoring: Monitor by LCMS. The acylamidine peak should disappear, replaced by the triazole product peak.

  • Workup & Purification:

    • Cool the reaction mixture to RT.

    • Extraction: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove AcOH and HATU byproducts. Wash with LiCl (5% aq) to remove DMF.

    • Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash chromatography (typically 0-10% MeOH in DCM) or preparative HPLC.

Workflow Diagram

ProtocolWorkflow Start Start: 1.0 mmol Carboxylic Acid Step1 Add HATU (1.2 eq) + DIPEA (3.0 eq) in DMF (5 mL) Start->Step1 Step2 Add Amidine (1.2 eq) Stir RT, 1 hour Step1->Step2 Check1 LCMS Check: Acylamidine Formed? Step2->Check1 Step3 Add Hydrazine (2.0 eq) + AcOH (5.0 eq) Check1->Step3 Yes Step4 Heat to 80°C 2 hours Step3->Step4 Workup Workup: EtOAc / NaHCO3 wash Step4->Workup

Figure 2: Operational workflow for the one-pot synthesis.

Scope and Limitations

This method is highly tolerant of functional groups, making it superior to methods using POCl₃ or Tf₂O.

VariableSubstrate ClassPerformanceNotes
R1 (Acid) Alkyl, Aryl, HeteroarylExcellent Tolerates Boc-amines, ethers, and halides.
R3 (Amidine) Aryl, AlkylGood Alkyl amidines (e.g., acetamidine) work well.
R5 (Hydrazine) Aryl, AlkylHigh Alkyl hydrazines (e.g., MeNHNH₂) give high regioselectivity.
Sterics Ortho-substituted ArylsModerate Yields may drop if both R1 and R3 are bulky (ortho-subst).
Chirality Amino AcidsHigh Integrity Minimal racemization observed (<5% ee loss).

Regioselectivity: The reaction is highly regioselective for 1,3,5-trisubstituted triazoles.[1][2][3][4][5]

  • R1 (Acid) becomes Position 5 .

  • R3 (Amidine) becomes Position 3 .

  • R5 (Hydrazine) provides the Nitrogen at Position 1 .

Note: Numbering convention can vary based on nomenclature priority, but mechanistically: Acid Carbon -> C5; Amidine Carbon -> C3.

Troubleshooting & Expert Tips

  • Incomplete Acylamidine Formation:

    • Cause: Old HATU or wet DMF.

    • Fix: Ensure DMF is anhydrous. If the acid is sterically hindered, increase reaction time to 2-4 hours before adding hydrazine.

  • Regioisomer Formation:

    • Observation: Small amounts of isomeric triazoles.[7]

    • Insight: This is rare with alkyl hydrazines but can occur with aryl hydrazines. The protocol generally favors the 1,3,5-isomer >20:1.

  • Purification Issues:

    • Tip: The byproduct of HATU (tetramethylurea) is water-soluble. Rigorous aqueous washing is usually sufficient. If the product is polar, use reverse-phase HPLC directly on the crude (after DMF removal).

  • Safety:

    • Hydrazines are potential genotoxins. Handle in a fume hood.

    • HATU is a sensitizer; avoid inhalation.

References

  • Castanedo, G. M. ; Seng, P. S.; Blaquiere, N.; Trapp, S.; Staben, S. T.[2][3][4] Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. J. Org.[1][2][3][4][6][8] Chem. 2011, 76, 1177–1179.[2][3][4]

  • Bechara, W. S. ; Khazhieva, I. S.; Rodriguez, E.; Charette, A. B.[9][6][8][10][11] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Org. Lett. 2015, 17, 1184–1187.[9][8][10]

  • Kukielski, S. G. ; et al. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles. RSC Med. Chem. 2021, 12, 1379-1392.

Sources

microwave-assisted synthesis of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster antifungal drugs (e.g., Fluconazole, Itraconazole), anticancer agents (e.g., Letrozole), and antiviral therapeutics.[1] Traditional thermal synthesis of these rings often suffers from harsh conditions (>200°C), prolonged reaction times (24–48 hours), and low regioselectivity.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these kinetic barriers. By leveraging the high dielectric loss tangent of polar intermediates, researchers can achieve ring closure in minutes rather than hours, with yields frequently exceeding 85%.

Mechanistic Rationale: Why Microwaves?

The synthesis of 1,2,4-triazoles typically involves condensation reactions (e.g., Pellizzari or Einhorn-Brunner) that proceed through polar transition states. Microwave irradiation offers two distinct advantages over conventional heating:

  • Dipolar Polarization: The reaction intermediates (often hydrazides or amidrazones) are highly polar. They align with the oscillating electric field, generating internal heat through molecular friction. This "in-core" heating eliminates the thermal gradient of oil baths.

  • Selective Superheating: Solvents like

    
    -butanol or DMF can be heated significantly above their atmospheric boiling points in sealed vessels, increasing the reaction rate constant (
    
    
    
    ) according to the Arrhenius equation.
Visualizing the Mechanism

The following diagram illustrates the modified Pellizzari reaction mechanism accelerated by microwave irradiation.

PellizzariMechanism Start Amide + Hydrazide Inter1 Intermediate A (N-Acylamidrazone) Start->Inter1 Condensation TS Polar Transition State (High Dielectric Absorption) Inter1->TS MW Irradiation (Dipolar Rotation) Cyclic Dihydro-1,2,4-triazole TS->Cyclic Rapid Ring Closure Final 1,2,4-Triazole (- H2O) Cyclic->Final Dehydration

Figure 1: Mechanistic pathway of the Pellizzari reaction showing the critical microwave-absorbing transition state.

General Considerations & Safety

  • Vessel Type: Use 10 mL or 35 mL high-pressure sealed vials (borosilicate glass) with Teflon/silicone septa.

  • Solvent Selection:

    • Recommended:

      
      -Butanol, Ethanol, DMF (high microwave absorbance).
      
    • Green Alternative: PEG-400 or solvent-free (neat) conditions.

  • Safety: Triazole synthesis releases water and sometimes ammonia. Ensure the microwave system has active pressure management (venting) to prevent over-pressurization.

Experimental Protocols

Protocol A: Modified Pellizzari Synthesis (Amide + Hydrazide)

Target: 3,5-Disubstituted-1,2,4-Triazoles[1]

This protocol replaces the traditional 200°C neat fusion method with a controlled solvent-based microwave method.

Reagents:

  • Benzamide derivative (1.0 equiv)

  • Acyl hydrazide (1.0 equiv)

  • Solvent:

    
    -Butanol (3 mL per mmol)
    

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave vial, charge 1.0 mmol of benzamide and 1.0 mmol of benzohydrazide.

  • Solvation: Add 3 mL of

    
    -butanol. Add a magnetic stir bar.
    
  • Sealing: Crimp the cap tightly.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 150°C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: Cool to 50°C (using compressed air cooling). Pour the mixture into 20 mL of ice-cold water.

  • Isolation: The product typically precipitates. Filter, wash with cold diethyl ether, and recrystallize from ethanol.

Data Validation:

Parameter Conventional Heating (Oil Bath) Microwave Protocol
Temperature 220°C (Neat) 150°C
Time 4–6 Hours 15 Minutes
Yield 45–55% 82–92%

| Purity (LCMS) | Requires Column Chrom. | >95% (Recrystallization only) |

Protocol B: One-Pot Reaction of Nitriles and Hydrazides

Target: 3,5-Disubstituted-1,2,4-Triazoles (Einhorn-Brunner Variation)

This method is superior for introducing diversity at the 3- and 5-positions using readily available nitriles.

Reagents:

  • Aryl Nitrile (1.0 equiv)

  • Acyl Hydrazide (1.0 equiv)

  • Catalyst: Potassium Carbonate (

    
    , 0.5 equiv)
    
  • Solvent:

    
    -Butanol[1]
    

Step-by-Step Workflow:

  • Loading: Combine 1.0 mmol nitrile, 1.0 mmol hydrazide, and 0.5 mmol

    
     in a microwave vial.
    
  • Irradiation:

    • Temperature: 140°C

    • Hold Time: 20:00 min

    • Power: Dynamic mode (Max 300W)

  • Work-up: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol C: Catalyst-Free Green Synthesis using Formamide

Target: 1-Substituted-1,2,4-Triazoles

A highly efficient "green" method using formamide as both reactant and solvent.

Step-by-Step Workflow:

  • Loading: Mix 1.0 mmol of aryl hydrazine with 3 mL of formamide (excess) in a reaction vessel.

  • Irradiation: Heat to 160°C for 10 minutes .

  • Work-up: Pour into crushed ice. The solid product precipitates immediately.

  • Yield: Typically 75–85%.

Synthesis Workflow Diagram

Workflow Input Reagents: Hydrazide + Amide/Nitrile Vessel Seal in High-Pressure Vial (Solvent: n-Butanol) Input->Vessel MW Microwave Irradiation 150°C, 15-20 min Vessel->MW Cool Active Air Cooling (< 50°C) MW->Cool Workup Precipitation in Ice Water Cool->Workup Analysis Validation: NMR, LC-MS, MP Workup->Analysis

Figure 2: Standardized operational workflow for microwave-assisted triazole synthesis.

Troubleshooting & Optimization

  • Charring/Decomposition: If the reaction mixture turns black, the power density is too high. Reduce the maximum power setting or use a solvent with a lower loss tangent (e.g., switch from pure DMF to a DMF/Toluene mix).

  • Low Yield: Check the pressure profile. If pressure remains low (<50 psi), the vessel may be leaking, preventing the "superheating" effect essential for the reaction rate.

  • Solubility Issues: For highly insoluble starting materials, add 10% DMSO to the reaction mixture to improve homogeneity during the heating ramp.

References

  • Shelke, G. M., et al. (2015).[2] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett. Link

  • Li, D., et al. (2005).[3] "Microwave-Assisted and Efficient One-Pot Synthesis of Substituted 1,2,4-Triazoles." Heterocycles. Link

  • Karaali, N., et al. (2013).[4] "Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives." South African Journal of Chemistry. Link

  • Panda, K. C., et al. (2021).[4][5] "Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities." Research Journal of Pharmacy and Technology. Link

  • BenchChem. (2025).[1][6] "Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes." Link

Sources

Application Notes & Protocols for the Copper-Catalyzed Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a privileged pharmacophore, forming the core of numerous approved drugs and agrochemicals. Its synthesis has been a subject of intense research, with copper-catalyzed methods emerging as a highly efficient and versatile strategy. This guide provides an in-depth exploration of the copper-catalyzed synthesis of 3,5-disubstituted-1,2,4-triazoles, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed and field-tested protocols, and present a comparative analysis of various catalytic systems to guide your experimental design.

Introduction: The Significance of 1,2,4-Triazoles

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. This structure is a bioisostere of amide and ester functionalities, enabling it to participate in a wide range of biological interactions. Its prevalence in medicinal chemistry is notable, with prominent examples including the antifungal agent fluconazole and the antiviral drug ribavirin.[1] Traditional synthetic routes often require multiple steps, harsh conditions, and suffer from limited substrate scope.[2] Modern copper-catalyzed, one-pot methodologies have revolutionized access to this scaffold, offering an efficient, atom-economical, and environmentally benign alternative by using readily available starting materials.[2][3]

Mechanistic Principles: The "Why" Behind the Synthesis

The most common copper-catalyzed route to 3,5-disubstituted-1,2,4-triazoles involves the reaction of a nitrile with an amidine or a related nitrogen source, such as a hydrazine derivative.[1] The reaction proceeds via a tandem addition-oxidative cyclization pathway.[2] While the exact mechanism can vary with the specific catalyst system and reactants, a generally accepted catalytic cycle is proposed below.

Proposed Catalytic Cycle:

The process is believed to initiate with the copper catalyst facilitating the addition of an amine (from an amidine or hydrazine) to a nitrile.[1] This is followed by an oxidative cyclization step, where molecular oxygen from the air often serves as the terminal oxidant, to form the stable 1,2,4-triazole ring.[2][4]

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_redox Redox Couple Cu_I Cu(I) Intermediate_A [Amidine-Cu(I)] Complex Cu_I->Intermediate_A + Amidine Intermediate_B N-Cu(II)-Amidine Intermediate Intermediate_A->Intermediate_B + Nitrile (R-CN) Coordination & Insertion Intermediate_C Cyclized Cu(II) Complex Intermediate_B->Intermediate_C Intramolecular Nucleophilic Attack Product 1,2,4-Triazole Intermediate_C->Product - H₂ Cu_III Cu(III) Intermediate_C->Cu_III Oxidation (e.g., by Air, O₂) Water H₂O Cu_I_redox Cu(I) Cu_III->Cu_I_redox Reductive Elimination Cu_I_redox->Cu_I Catalyst Regeneration Amidine Amidine Amidine->Intermediate_A Nitrile Nitrile Nitrile->Intermediate_A Air Air (O₂) Air->Intermediate_C

Caption: Proposed mechanism for copper-catalyzed 1,2,4-triazole synthesis.

Key Reaction Components & Their Roles

The success of the synthesis hinges on the judicious selection of each component. Understanding their individual roles is critical for troubleshooting and optimization.

ComponentRole & Common ExamplesCausality & Expert Insights
Copper Source Catalyst Precursor (Cu(I) or Cu(II) salts)CuBr, CuI, Cu(OAc)₂, Cu₂O. While Cu(I) is often the active catalytic species, Cu(II) salts are frequently used as they can be reduced in situ. The choice of counter-ion can influence solubility and reactivity. CuBr is a robust and inexpensive choice for many applications.[2]
Ligand Stabilizer & Accelerator1,10-Phenanthroline, Polydentate N-donors. Ligands stabilize the copper catalyst, preventing its oxidation or disproportionation.[5] They can also accelerate the reaction by modulating the electronic properties of the copper center, enhancing its catalytic activity. In some cases, ligands are not required, simplifying purification.[6]
Base Proton Scavenger & ActivatorK₂CO₃, Cs₂CO₃, K₃PO₄. The base is crucial for deprotonating the amidine or hydrazine, increasing its nucleophilicity for the initial attack on the nitrile. Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents.[2]
Solvent Reaction MediumDMSO, DMF, Toluene, 1,2-Dichlorobenzene (DCB). The solvent must be high-boiling to accommodate the required reaction temperatures (often >100 °C). Polar aprotic solvents like DMSO are common as they can dissolve the various reactants and salts.
Oxidant Facilitates CyclizationAir (O₂), Peroxides. In many protocols, atmospheric oxygen is sufficient to serve as the terminal oxidant for the final N-N bond formation and aromatization step, producing water as the only byproduct.[2][7] This makes the reaction more environmentally friendly.

Application Notes & Experimental Protocols

Here we provide two detailed protocols for the synthesis of 3,5-disubstituted-1,2,4-triazoles, showcasing different catalytic systems and starting materials.

Protocol 1: Synthesis from Amidines and Nitriles

This protocol is adapted from a robust method for synthesizing a wide range of 1,2,4-triazoles from readily available amidine hydrochlorides and nitriles.[1]

Objective: To synthesize 3-phenyl-5-(p-tolyl)-1H-1,2,4-triazole.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
Benzonitrile103.12103 mg1.0
4-Methylbenzamidine hydrochloride170.64205 mg1.2
Copper(I) Bromide (CuBr)143.457.2 mg0.05
Cesium Carbonate (Cs₂CO₃)325.82489 mg1.5
Dimethyl Sulfoxide (DMSO)-3 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-methylbenzamidine hydrochloride (205 mg, 1.2 mmol), copper(I) bromide (7.2 mg, 0.05 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Atmosphere Control: Seal the tube with a rubber septum, and purge with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Using a syringe, add benzonitrile (103 mg, 1.0 mmol) followed by anhydrous DMSO (3 mL).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 120 °C. Let the reaction stir vigorously for 24 hours. Note: The reaction is typically open to the air, which provides the necessary oxygen for the oxidative cyclization step.[1]

  • Monitoring: Progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-(p-tolyl)-1H-1,2,4-triazole.

Protocol 2: One-Pot Synthesis from Two Nitriles and Hydroxylamine

This protocol provides an alternative one-pot synthesis of unsymmetrically substituted 1,2,4-triazoles starting from two different nitriles and hydroxylamine hydrochloride.[6][8]

Objective: To synthesize 3-(4-chlorophenyl)-5-phenyl-1H-1,2,4-triazole.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
Benzonitrile103.12103 mg1.0
4-Chlorobenzonitrile137.56165 mg1.2
Hydroxylamine Hydrochloride69.49104 mg1.5
Copper(II) Acetate (Cu(OAc)₂)181.6318.2 mg0.1
Sodium Acetate (NaOAc)82.03164 mg2.0
Acetic Acid (AcOH)-2 mL-

Step-by-Step Procedure:

  • Vessel Preparation: In a sealed reaction vial equipped with a magnetic stir bar, combine benzonitrile (103 mg, 1.0 mmol), 4-chlorobenzonitrile (165 mg, 1.2 mmol), hydroxylamine hydrochloride (104 mg, 1.5 mmol), copper(II) acetate (18.2 mg, 0.1 mmol), and sodium acetate (164 mg, 2.0 mmol).

  • Reagent Addition: Add acetic acid (2 mL) to the vial.

  • Reaction Execution: Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C. Stir the mixture for 12 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (e.g., using a hexane/ethyl acetate eluent system) to isolate the desired 3-(4-chlorophenyl)-5-phenyl-1H-1,2,4-triazole.

Experimental Workflow & Data Visualization

A streamlined workflow is essential for efficiency and reproducibility in synthesis.

Sources

Application Notes & Protocols: Green Chemistry Approaches for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, yet its traditional synthesis routes often conflict with modern principles of sustainability.[1][2][3] This guide provides a comprehensive overview of green chemistry approaches for the synthesis of 1,2,4-triazoles, moving beyond mere procedural descriptions to explain the underlying causality of experimental choices. We will explore energy-efficient techniques such as microwave and ultrasound irradiation, the use of benign solvent systems, and the elegance of atom-economical multicomponent reactions. Each section is grounded in authoritative literature and includes detailed, field-proven protocols to empower researchers in designing safer, more efficient, and environmentally responsible synthetic pathways.

The Imperative for Greener 1,2,4-Triazole Synthesis

The 1,2,4-triazole ring is a privileged heterocyclic structure, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[3][4][5][6][7] Its prevalence is due to the unique chemical properties conferred by the nitrogen-rich five-membered ring, which can engage in various non-covalent interactions, modulate physicochemical properties like polarity and lipophilicity, and serve as a stable bioisostere for other functional groups.[1]

However, classical synthetic methods for constructing this ring, such as the Pellizzari or Einhorn-Brunner reactions, often rely on harsh reaction conditions, prolonged reaction times, and the use of hazardous or expensive reagents, leading to low atom economy and significant chemical waste.[1][2][4][8] The drive towards sustainable development in the chemical industry necessitates a shift to methodologies that align with the principles of green chemistry: minimizing waste, reducing energy consumption, and using less hazardous substances.[9][10] This document details practical and efficient green alternatives that do not compromise on yield or purity.

Energy-Efficient Methodologies: Microwave and Ultrasound-Assisted Synthesis

A primary tenet of green chemistry is the efficient use of energy. Microwave and ultrasound technologies offer powerful alternatives to conventional conductive heating, dramatically accelerating reaction rates and often improving yields by providing unique energy transfer mechanisms.

Microwave-Assisted Synthesis: Rapid, Uniform Heating

Microwave-assisted synthesis has emerged as a transformative technique in organic chemistry.[1] Unlike conventional heating which relies on slow thermal conduction from the vessel surface, microwave irradiation energizes molecules directly through dielectric heating. This process involves the interaction of the oscillating electromagnetic field with polar molecules or intermediates in the reaction mixture, leading to rapid, uniform, and highly efficient heating that significantly reduces reaction times from hours to minutes.[11]

This rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional methods. The result is often a cleaner reaction profile with higher product purity.

MW_Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_workup Work-up & Purification A Combine Reactants (e.g., Hydrazine, Formamide) B Seal Vessel & Place in Microwave Reactor A->B C Irradiate (e.g., 160°C, 10 min) B->C Set Parameters D Cooling & Concentration C->D Reaction Complete E Purification (Chromatography/Recrystallization) D->E F 1,2,4-Triazole Product E->F Sonochemistry cluster_main Acoustic Cavitation Ultrasound Ultrasound Bubble Microbubble Ultrasound->Bubble Formation & Growth Collapse Implosive Collapse Bubble->Collapse Compression Hotspot High T/P Hot Spot Collapse->Hotspot Energy Release Accelerated Reaction Accelerated Reaction Hotspot->Accelerated Reaction Chemical Effect MCR_Principle cluster_reactants Reactants cluster_pot One Pot A A Pot Reaction Vessel + Catalyst/Solvent A->Pot B B B->Pot C C C->Pot Product A-B-C Product Pot->Product Waste Minimal Waste (e.g., H₂O)

Sources

protocol for Suzuki cross-coupling of 4-alkyl-4H-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-TZ Protocol for Suzuki-Miyaura Cross-Coupling of 4-Alkyl-4H-1,2,4-Triazoles

Part 1: Executive Summary & Strategic Analysis

The 4-alkyl-1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a robust bioisostere for amides and esters due to its high polarity and metabolic stability.[1] However, functionalizing this ring via Suzuki-Miyaura cross-coupling presents a unique set of challenges compared to standard carbocyclic systems.

The Core Challenge: Catalyst Poisoning Unlike phenyl or pyridine halides, 4-alkyl-1,2,4-triazoles possess three nitrogen atoms with distinct electronic signatures.[1] While the N4 position is alkylated (blocking tautomerization), the N1 and N2 lone pairs remain potent


-donors.
  • The Trap: These nitrogens can displace phosphine ligands on the Palladium (Pd) center, forming stable, non-reactive Pd-triazole complexes (catalyst resting states) that halt the catalytic cycle.

  • The Solution: The protocol below utilizes sterically demanding, electron-rich biaryl phosphine ligands (Buchwald-type) or Phase Transfer Catalysis (PTC) to prevent this coordination and facilitate oxidative addition at the C-X bond.

Part 2: Mechanistic Pathway & Inhibition Logic

To troubleshoot this reaction effectively, one must understand the competition between the Productive Cycle and the Inhibitory Pathway.

Figure 1: Catalytic Cycle and Nitrogen-Poisoning Dead End

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate Poison DEAD END: Pd(II)-Triazole Complex (Catalyst Poisoning) Pd0->Poison N-Coordination (Low Steric Ligands) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boron Species OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 3-Halo-4-alkyl-triazole Boron Ar-B(OH)2 + Base

Caption: The productive Suzuki cycle (Green/Blue) vs. the inhibitory N-coordination pathway (Red). Bulky ligands prevent the "Dead End" formation.

Part 3: Optimized Experimental Protocols

Two methods are presented. Method A is the "Gold Standard" for drug development (high yields, broad scope).[1] Method B is a cost-effective alternative for scale-up of simple substrates.

Method A: The High-Performance Protocol (Buchwald Conditions)

Best for: Complex substrates, chloro-triazoles, and late-stage functionalization.[1]

Reagents:

  • Substrate: 3-bromo-4-alkyl-1,2,4-triazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: XPhos or SPhos (4–10 mol%) (2:1 Ligand:Pd ratio)

  • Base: K₃PO₄ (3.0 equiv, finely ground)[1]

  • Solvent: n-Butanol or Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.

  • Pre-complexation (Critical): In a separate vial, dissolve Pd(OAc)₂ and XPhos in the solvent. Stir at 40°C for 10 minutes. Why? This ensures the active Pd(0)-Ligand species forms before the triazole can sequester the naked metal.

  • Loading: Add the triazole halide, boronic acid, and K₃PO₄ to the main reaction vessel.

  • Initiation: Syringe the pre-formed catalyst solution into the reaction vessel under Argon flow.

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

    • Checkpoint: The mixture should turn from dark red/brown to black upon completion. If it remains pale yellow, the catalyst may be poisoned (inactive).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually required for triazoles).

Method B: The Phase-Transfer Protocol (Scale-Up Friendly)

Best for: Bromo/Iodo-triazoles and simple aryl boronic acids.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[2]

  • Additive: TBAB (Tetrabutylammonium bromide) (0.1 equiv)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution)[1]

  • Solvent: Toluene (Biphasic system)

Protocol:

  • Combine triazole (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh₃)₄ in Toluene.[1]

  • Add TBAB and aqueous Na₂CO₃.

  • Vigorously stir (1000 RPM) at reflux (110°C) for 12 hours.

    • Mechanism:[3][4][5][6][7][8] TBAB acts as a phase transfer catalyst, shuttling the boronate anion into the organic phase, while the high temperature helps dissociate the triazole-Pd complexes.[1]

Part 4: Data Summary & Optimization Matrix

Use this table to select conditions based on your specific substrate constraints.

ParameterRecommended ChoiceRationale
Ligand XPhos or SPhos Bulky biaryl phosphines create a "steric wall" that prevents the triazole Nitrogen from binding to Pd, keeping the catalytic cycle active.
Base K₃PO₄ (Anhydrous)Strong enough to activate the boronic acid but less likely to cause hydrolysis of sensitive triazole substituents than hydroxides.
Solvent n-Butanol or Dioxane/H₂O Polar protic solvents (or mixtures) help solubilize the polar triazole species and facilitate the transmetallation step.
Leaving Group Br > Cl >> I Surprisingly, Iodo-triazoles can sometimes be too reactive, leading to homocoupling.[1] Bromides are the sweet spot. Chlorides require XPhos.

Part 5: Self-Validating Troubleshooting System

Workflow Diagram for Failure Analysis

Troubleshooting Start Reaction Incomplete (TLC/LCMS) Check1 Is Catalyst Black/Precipitated? Start->Check1 Yes1 Pd Black Formation Check1->Yes1 Yes No1 Solution is Clear/Pale Check1->No1 No Action1 Instability Issue: 1. Degas solvent longer 2. Lower Temp (80°C) 3. Add more Ligand (3:1 ratio) Yes1->Action1 Action2 Poisoning Issue: 1. Switch to XPhos/SPhos 2. Pre-complex Catalyst 3. Check Reagent Purity (S/N contaminants) No1->Action2

Caption: Decision tree for diagnosing stalled reactions based on visual catalyst state.

Key Troubleshooting Tips:

  • Protodeboronation: If you see the des-bromo triazole (reduction product) and the unreacted boronic acid, your boronic acid is decomposing.

    • Fix: Switch to a Boronic Ester (Pinacol ester) or add the base slowly over time.

  • Homocoupling: If you see Ar-Ar dimer.

    • Fix: Degas solvents more thoroughly (O₂ promotes homocoupling). Reduce catalyst loading.

Part 6: References

  • Mechanistic Basis of Azole Coupling:

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Azoles."[3][6][9]

    • Source:Chemical Reviews (2011).

    • Context: Defines the electronic challenges of N-coordination in azoles.

  • Buchwald Ligand Protocol (XPhos/SPhos):

    • Title: "A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." (Applicable to difficult heterocycles).

    • Source:Organic Letters (2009).[10]

    • Context: Establishes the XPhos/Pd(OAc)2 system as robust for heteroaryl couplings.

  • Specific Triazole Methodologies:

    • Title: "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions."

    • Source:Molecules (2019).[11]

    • Context: Provides the specific Method B (Pd(PPh3)4/TBAB) conditions for 4-alkyl-triazoles.

  • General Suzuki Guide:

    • Title: "Suzuki-Miyaura Cross-Coupling: The Reaction."[3][9][11][12][13][14]

    • Source:J&K Scientific / Nobel Lecture Context.

    • Context: General stoichiometry and base selection logic.

Sources

using 3-cyclobutyl-4-methyl-4H-1,2,4-triazole as a ligand in organometallic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole in Organometallic Chemistry

Part 1: Executive Summary & Ligand Profile

3-cyclobutyl-4-methyl-4H-1,2,4-triazole (CAS: 1443980-03-7) represents a specialized class of 3,4-disubstituted triazole ligands.[1] Unlike the ubiquitous 4-alkyl-1,2,4-triazoles used in bulk spin-crossover (SCO) materials, this ligand incorporates a cyclobutyl moiety at the C3 position . This structural modification introduces significant steric bulk adjacent to the donor nitrogens, allowing for precise tuning of the ligand field strength and crystal packing density in coordination polymers.

Key Chemical Characteristics:

  • Bridging Mode: The N4-methyl substitution blocks the N4 position, forcing coordination exclusively through the N1 and N2 atoms. This geometry favors the formation of 1D linear coordination polymers (polynuclear chains) rather than discrete mononuclear species.

  • Steric Tuning: The cyclobutyl group (C4 ring) creates a "steric locking" effect. In Iron(II) SCO complexes, this bulk modulates the Fe–N bond distance, often shifting the spin transition temperature (

    
    ) closer to room temperature compared to smaller alkyl analogues.
    
  • Electronic Profile: The triazole ring acts as a moderate

    
    -donor and weak 
    
    
    
    -acceptor, stabilizing low-oxidation state metals (Fe(II), Cu(I)) while supporting oxidative addition in catalysis.

Part 2: Primary Application – Iron(II) Spin Crossover (SCO) Sensors

The most potent application of this ligand is in the synthesis of bistable molecular switches . The


 polymeric architecture exhibits reversible switching between a diamagnetic Low Spin (LS) state and a paramagnetic High Spin (HS) state, triggered by temperature or pressure.
Mechanism of Action

The ligand bridges Fe(II) centers (


), forming infinite 1D chains. The cyclobutyl groups interdigitate between chains, influencing the cooperativity  of the spin transition. High cooperativity leads to wide thermal hysteresis loops, essential for memory devices.

SCO_Mechanism L Ligand: 3-cyclobutyl-4-methyl-triazole Complex 1D Polymer Chain [Fe(L)3]A2 L->Complex N1/N2 Bridging Fe Fe(II) Salt (BF4 or ClO4) Fe->Complex Self-Assembly LS Low Spin (LS) Diamagnetic (S=0) Purple/Pink Complex->LS T < T(1/2) HS High Spin (HS) Paramagnetic (S=2) White/Colorless Complex->HS T > T(1/2) LS->HS Heat / Light HS->LS Cooling

Figure 1: Self-assembly and switching mechanism of the Fe(II)-Triazole system.

Experimental Protocol: Synthesis of Fe(L)32

Materials:

  • 3-cyclobutyl-4-methyl-4H-1,2,4-triazole (1.0 mmol, 137.2 mg)

  • Fe(BF4)2·6H2O (0.33 mmol, 112 mg)

  • Ascorbic acid (trace, antioxidant)

  • Solvent: Methanol (HPLC grade)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): Degas 10 mL of methanol using a nitrogen sparge for 15 minutes. Add a few crystals of ascorbic acid to prevent oxidation of Fe(II) to Fe(III).

  • Ligand Dissolution: Dissolve the triazole ligand (137.2 mg) in 5 mL of degassed methanol. Ensure complete dissolution (sonicate if necessary).

  • Metal Addition: Dissolve the iron salt (112 mg) in the remaining 5 mL of methanol.

  • Complexation: Slowly add the ligand solution to the iron solution dropwise under stirring.

    • Observation: The solution should turn a characteristic pink/purple color , indicating the formation of the Low Spin species at room temperature (if

      
      ). If the solution is colorless/pale yellow, the complex is High Spin at RT.
      
  • Aging: Allow the mixture to stand undisturbed for 24 hours. A precipitate or microcrystalline powder will form.

  • Isolation: Centrifuge the suspension (4000 rpm, 5 min). Decant the supernatant.

  • Washing: Wash the pellet twice with cold methanol and once with diethyl ether.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Data Interpretation:

ParameterExpected OutcomeDiagnostic Note
Color Purple (LS)

White (HS)
Visual thermochromism is the primary quality check.
Magnetic Moment (

)
0

(LS) / ~3.5 (HS)
Measured via SQUID magnetometer.
Transition Temp (

)
Tunable (200K - 350K)Cyclobutyl bulk typically lowers

vs. H-substituted.

Part 3: Secondary Application – Directing Group in Catalysis

Beyond SCO, the 1,2,4-triazole moiety serves as an effective directing group (DG) for Ruthenium- or Palladium-catalyzed C-H activation. The N2 atom coordinates to the catalyst, positioning the metal to activate C-H bonds on the cyclobutyl ring or an attached aryl group.

Protocol: Pd-Catalyzed C-H Activation (Ligand-Directed)

  • Context: Functionalizing the cyclobutyl ring (e.g., arylation) to create complex pharmacophores.

  • Reaction Setup:

    • Substrate: 3-cyclobutyl-4-methyl-1,2,4-triazole (0.2 mmol).

    • Coupling Partner: Aryl Iodide (0.24 mmol).

    • Catalyst: Pd(OAc)2 (5 mol%).

    • Base: Ag2CO3 (2 equiv) - Silver acts as a halide scavenger and oxidant.

    • Solvent: DCE (Dichloroethane), sealed tube, 110°C, 18h.

  • Mechanism: The triazole N2 binds Pd(II), directing it to the

    
    -C-H bond of the cyclobutyl ring, forming a stable palladacycle intermediate before reductive elimination.
    

Part 4: Synthesis of the Ligand (If not commercially available)

While available from suppliers (e.g., BLD Pharm, Accela), in-house synthesis ensures purity for sensitive magnetic measurements.

Route: The Einhorn-Brunner Reaction Variation

  • Precursors: Cyclobutanecarboxylic acid hydrazide + N-methylformamide (or methyl amine + triethyl orthoformate).

  • Procedure:

    • Mix cyclobutanecarboxylic acid hydrazide (1 equiv) with excess methylamine (solution in THF).

    • Add Trimethyl orthoformate (3 equiv) and a catalytic amount of p-TsOH.

    • Reflux for 12 hours.

    • Evaporate solvent. Recrystallize from Ethanol/Hexane.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the cyclobutyl multiplet (1.8 - 2.4 ppm), the N-Methyl singlet (~3.6 ppm), and the distinctive Triazole C5-H singlet (~8.5 ppm).

Part 5: References

  • Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185. Link

  • Kahn, O., & Martinez, C. J. (1998). Spin-Transition Polymers: From Molecular Materials Toward Memory Devices. Science, 279(5347), 44-48. Link

  • Aromí, G., Barrios, L. A., Roubeau, O., & Gamez, P. (2011). Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. Coordination Chemistry Reviews, 255(5-6), 485-546. Link

  • PubChem Compound Summary. (2023). 3-Cyclobutyl-4-methyl-1,2,4-triazole.[1][2][3][4] National Center for Biotechnology Information. Link

  • García, Y., Niel, V., Muñoz, M. C., & Real, J. A. (2004). Spin Crossover in 1D, 2D and 3D Polymeric Fe(II) Networks. Topics in Current Chemistry, 233, 229-257. Link

Sources

Application Notes & Protocols for the Development of 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antifungal therapeutics.[1][2] The 1,2,4-triazole scaffold is a cornerstone in antifungal drug design, forming the core of clinically vital agents like fluconazole and voriconazole.[1][3][4] This document provides a comprehensive guide for researchers engaged in the discovery and preclinical development of a novel series of antifungal candidates based on a 3-cyclobutyl-4-methyl-4H-1,2,4-triazole framework. We delineate the foundational mechanism of action, provide detailed protocols for chemical synthesis, and outline robust methodologies for in vitro biological evaluation, including antifungal susceptibility testing, target enzyme inhibition, and cytotoxicity assessment. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these protocols for their specific research objectives.

Foundational Principle: Mechanism of Action

The primary antifungal mechanism of triazole-based agents is the targeted inhibition of lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7] Ergosterol is an indispensable component of the fungal cell membrane, analogous to cholesterol in mammalian cells, where it governs membrane fluidity, permeability, and the function of membrane-bound proteins.[8]

By binding to the heme iron atom in the active site of CYP51, the triazole moiety prevents the demethylation of lanosterol.[6] This blockade leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity of the fungal cell membrane.[8]

  • Accumulation of Toxic Sterol Intermediates: The build-up of 14α-methylated sterols disrupts membrane order and is toxic to the cell, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect in some cases).[6]

Recent studies also suggest a potential secondary mechanism involving the induction of a negative feedback loop on HMG-CoA reductase, the rate-limiting enzyme in the sterol biosynthesis pathway, further potentiating the antifungal effect.[9]

Ergosterol_Pathway_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor 3-Cyclobutyl-4-methyl -4H-1,2,4-triazole Derivative Inhibitor->CYP51 CYP51->Ergosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Synthetic Chemistry: Crafting the Core Scaffold

The synthesis of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole derivatives can be efficiently achieved through a multi-step process starting from accessible materials. The following protocols describe the formation of a key thione intermediate, which serves as a versatile building block for subsequent diversification.

Protocol 1: Synthesis of 4-Methyl-5-cyclobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Rationale: This protocol employs a well-established route for 1,2,4-triazole synthesis involving the acylation of a thiosemicarbazide followed by base-catalyzed cyclodehydration.[10][11] Using cyclobutanecarboxylic acid and 4-methyl-3-thiosemicarbazide provides a direct path to the desired core structure.

Materials:

  • Cyclobutanecarboxylic acid

  • 4-Methyl-3-thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Potassium carbonate (K₂CO₃)

  • Ethanol, Anhydrous

  • Standard reflux and extraction glassware

Procedure:

  • Acylation: In a round-bottom flask, combine 4-methyl-3-thiosemicarbazide (1.0 eq) and cyclobutanecarboxylic acid (1.1 eq). Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at 80°C for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitated solid (1-cyclobutanecarbonyl-4-methyl-3-thiosemicarbazide) by vacuum filtration, wash with cold water, and dry.

  • Cyclization: Suspend the dried intermediate (1.0 eq) in 5% aqueous potassium carbonate solution (w/v).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and filter to remove any insoluble material.

  • Acidify the filtrate with 2M HCl to a pH of ~5-6.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the title compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation

Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 208821), Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI-1640 with L-glutamine, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Test Compounds and Control Drug (Fluconazole).

  • Spectrophotometer (plate reader).

Procedure:

  • Inoculum Preparation: Culture fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline, adjusted spectrophotometrically to a final concentration of 0.5–2.5 x 10³ cells/mL for yeasts or 0.4–5 x 10⁴ CFU/mL for molds.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution in RPMI-1640 media directly in the 96-well plate to achieve final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (fungal inoculum with media, no drug) and a negative control (media only). A standard drug control (Fluconazole) should be run in parallel.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the positive control, assessed visually or by reading the optical density at 530 nm.

Hypothetical Data Presentation:

Compound IDR¹ GroupMIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. neoformansMIC (µg/mL) vs A. fumigatus
CB-T-01 -H1632>64
CB-T-02 -CH₂-(4-Cl-Ph)248
CB-T-03 -CH₂-(2,4-diF-Ph)124
CB-T-04 -CH₂-(4-CF₃-Ph)4816
Fluconazole N/A14>64
Protocol 3: Target Validation - Cell-Free CYP51 Inhibition Assay

Rationale: To confirm that the antifungal activity is due to the intended mechanism of action, a direct enzymatic assay against purified fungal CYP51 is essential.[12][13] This assay measures the ability of the test compounds to inhibit the enzyme's catalytic activity.

CYP51_Assay_Workflow Start Start: Prepare Reagents Reagents Recombinant Fungal CYP51 NADPH Reductase Substrate (e.g., Lanosterol) Test Compounds (Serial Dilution) Start->Reagents Plate Add Reagents to 384-well Plate Reagents->Plate Incubate Pre-incubate Enzyme with Compound Plate->Incubate Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Measure Monitor NADPH Depletion (Absorbance at 340 nm) Initiate->Measure Analysis Calculate Reaction Rate and % Inhibition Measure->Analysis IC50 Determine IC₅₀ Value Analysis->IC50

Caption: Experimental workflow for the CYP51 enzyme inhibition assay.

Procedure:

  • Reagent Preparation: Reconstitute recombinant fungal CYP51 and its redox partner (NADPH-cytochrome P450 reductase) in assay buffer. Prepare serial dilutions of test compounds.

  • Reaction Setup: In a UV-transparent 96- or 384-well plate, add the assay buffer, CYP51, reductase, and the test compound.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate (e.g., lanosterol delivered in a detergent solution) and NADPH to initiate the reaction.

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm (corresponding to NADPH consumption) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to assess the selectivity of the antifungal agents. A potent compound is only useful if it is not toxic to host cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Culture: Seed a human cell line (e.g., HepG2, a liver cell line) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the media with fresh media containing serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI = CC₅₀ / MIC). A higher SI value indicates greater selectivity for the fungal target over host cells.

Hypothetical Integrated Data and SAR Analysis:

Compound IDMIC (C. albicans) (µg/mL)CYP51 IC₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)
CB-T-02 20.85>100>117
CB-T-03 10.32>100>312
CB-T-04 41.508556

Structure-Activity Relationship (SAR) Insights: The data suggests that substitutions on the benzyl group attached to the triazole core are critical for activity. The introduction of halogen atoms, particularly the 2,4-difluoro substitution in CB-T-03 , significantly enhances both antifungal potency (MIC) and target engagement (IC₅₀) compared to the monochloro analog CB-T-02 .[1][14] This is a common motif in potent azole antifungals. The electron-withdrawing trifluoromethyl group in CB-T-04 is less favorable, resulting in decreased potency and a lower selectivity index.

Caption: Key structure-activity relationships for the scaffold.

Conclusion and Forward Plan

This guide provides a foundational framework for the synthesis and evaluation of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole derivatives as potential antifungal agents. The protocols herein are designed to be robust and adaptable, allowing for the systematic exploration of this chemical space. Promising candidates, such as CB-T-03 , which exhibit potent in vitro activity and high selectivity, should be advanced to the next stages of drug discovery. These include pharmacokinetic (ADME/Tox) profiling, in vivo efficacy studies in murine models of candidiasis or aspergillosis, and further lead optimization to enhance potency and drug-like properties.

References

  • Title: Triazole antifungals | Agriculture and Agribusiness | Research Starters Source: EBSCO URL: [Link]

  • Title: Antifungal Properties of 1,2,4-Triazoles Source: ISRES URL: [Link]

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: PMC URL: [Link]

  • Title: Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives Source: Ceska a Slovenska farmacie URL: [Link]

  • Title: A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 Source: PubMed URL: [Link]

  • Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress Source: Symbiosis Online Publishing URL: [Link]

  • Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives Source: PMC - NIH URL: [Link]

  • Title: Antifungal agents: mechanisms of action Source: Manchester Fungal Infection Group URL: [Link]

  • Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent Source: PMC URL: [Link]

  • Title: Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety Source: Frontiers in Chemistry URL: [Link]

  • Title: Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis Source: PubMed URL: [Link]

  • Title: Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis Source: ACS Publications URL: [Link]

  • Title: Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis Source: PubMed URL: [Link]

  • Title: Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis Source: ACS Publications URL: [Link]

  • Title: PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME Source: CORE URL: [Link]

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: ResearchGate URL: [Link]

  • Title: Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives Source: PubMed URL: [Link]

  • Title: Synthesis of 4H-1,2,4-triazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: A review on methods of synthesis of 1,2,4-triazole derivatives Source: SciSpace by Typeset URL: [Link]

  • Title: Synthesis methods of 1,2,4-triazole-3-thiones: review Source: Zaporozhye Medical Journal URL: [Link]

  • Title: Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant Source: Asian Publication Corporation URL: [Link]

  • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: PMC URL: [Link]

Sources

Application Notes & Protocols for the Anticancer Screening of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening a Novel 1,2,4-Triazole Derivative

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding, which contributes to its diverse and potent biological activities.[1] Derivatives of this heterocyclic system have been successfully developed into clinical drugs and are extensively investigated for a range of therapeutic applications, including anticancer, antifungal, and antibacterial properties.[2][3] Specifically within oncology, 1,2,4-triazole derivatives have demonstrated significant cytotoxic effects against a multitude of cancer cell lines through various mechanisms of action, such as the inhibition of critical enzymes and the disruption of signaling pathways essential for tumor growth and survival.[4][5][6]

This document provides a comprehensive, tiered framework for the systematic evaluation of a novel derivative, 3-cyclobutyl-4-methyl-4H-1,2,4-triazole , for its potential as an anticancer agent. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a logical progression from broad initial screening to more detailed mechanistic and preliminary in vivo studies. This structured approach ensures that resources are allocated efficiently, focusing on compounds that demonstrate promising activity in the initial tiers before proceeding to more complex and resource-intensive evaluations.

Tiered Anticancer Screening Workflow

A phased approach is critical for the efficient screening of novel compounds. This workflow begins with high-throughput in vitro assays to establish a foundational activity profile and progresses to more complex models to elucidate the mechanism of action and preliminary in vivo efficacy.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Preliminary In Vivo Evaluation A Compound Synthesis & Purity Analysis B Cell Viability Assay (MTT) (Broad Cancer Cell Line Panel) A->B Initial Cytotoxicity C Cell Proliferation Assay (BrdU) (Confirmatory Assay) B->C Hit Confirmation D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->D If IC50 is promising E Cell Cycle Analysis (Propidium Iodide Staining) F Human Tumor Xenograft Model (Immunodeficient Mice) E->F If mechanism is validated G Tumor Growth Inhibition Analysis F->G H IND-Enabling Studies G->H Advance to Preclinical Development

Caption: Tiered workflow for anticancer compound screening.

Tier 1: Primary In Vitro Screening

Objective: To determine the broad-spectrum anti-proliferative and cytotoxic effects of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole across a diverse panel of human cancer cell lines.

Application Note 1.1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7] The quantity of formazan produced is directly proportional to the number of metabolically active (viable) cells, making this a robust, high-throughput method for determining a compound's cytotoxic effects.[8]

Protocol 1.1: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cells from a panel representing different cancer types (e.g., MCF-7 for breast, A549 for lung, U87 for glioblastoma).

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 2X stock solution of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Hypothetical MTT Assay Results (IC₅₀ Values in µM)

Cell Line Cancer Type IC₅₀ of Compound IC₅₀ of Doxorubicin (Control)
MCF-7 Breast Adenocarcinoma 15.2 0.8
A549 Lung Carcinoma 21.5 1.2
U87-MG Glioblastoma 18.8 1.5
HCT116 Colon Carcinoma 45.7 0.9

| HEK293 | Normal Kidney (Toxicity) | > 100 | 5.4 |

Application Note 1.2: Cell Proliferation Assessment using BrdU Assay

To confirm that the observed reduction in viability is due to an anti-proliferative effect, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay is performed. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9][10] This provides a direct measure of DNA synthesis and, consequently, cell proliferation.

Protocol 1.2: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • BrdU Labeling:

    • During the final 2-4 hours of the compound incubation period, add 10 µL of BrdU labeling solution (typically 10 µM final concentration) to each well.[10][11]

    • Incubate to allow for BrdU incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation:

    • Carefully remove the culture medium.

    • Add 200 µL of Fixative/Denaturing Solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to expose the incorporated BrdU.[11]

  • Immunodetection:

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.

    • Wash the wells again and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.[12]

  • Data Acquisition:

    • After a final wash, add 100 µL of TMB substrate. A blue color will develop.

    • Stop the reaction by adding 100 µL of Stop Solution, which will turn the color yellow.

    • Read the absorbance at 450 nm within 30 minutes.[12]

Tier 2: Mechanistic Elucidation

Objective: To investigate the cellular mechanism responsible for the anti-proliferative activity observed in Tier 1, focusing on apoptosis induction and cell cycle arrest.

Application Note 2.1: Apoptosis Detection by Annexin V/PI Staining

A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC.[14] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[15] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[14][16]

Caption: Principle of Annexin V binding to externalized phosphatidylserine (PS).

Protocol 2.1: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

    • Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[14]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[17]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Quantify the percentage of cells in each quadrant: Lower-Left (Viable), Lower-Right (Early Apoptotic), Upper-Right (Late Apoptotic/Necrotic), and Upper-Left (Necrotic).

Table 2: Hypothetical Apoptosis Assay Results

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Control 95.1 2.5 1.8 0.6
Compound (IC₅₀) 55.3 25.8 15.4 3.5

| Compound (2x IC₅₀) | 20.7 | 48.2 | 26.1 | 5.0 |

Application Note 2.2: Cell Cycle Analysis

Anticancer compounds often exert their effects by interrupting the cell division cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M). This arrest can prevent DNA replication or mitosis, ultimately triggering apoptosis. By staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity of individual cells via flow cytometry, one can determine the distribution of a cell population across the different phases of the cell cycle.[15][18]

Protocol 2.2: Cell Cycle Analysis by PI Staining

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells by trypsinization.

    • Wash with PBS, then fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.[19]

    • Incubate at -20°C for at least 2 hours (or up to several weeks).[18]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).[20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

    • Generate a histogram of fluorescence intensity. The G0/G1 peak has 2n DNA content, the G2/M peak has 4n DNA content, and the S phase is the region between these two peaks.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.[19][21]

Table 3: Hypothetical Cell Cycle Analysis Results at 24h

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control 55.4 28.1 16.5

| Compound (IC₅₀) | 25.2 | 15.3 | 59.5 |

Tier 3: Preliminary In Vivo Evaluation

Objective: To assess the anti-tumor efficacy and potential toxicity of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole in a living organism using a human tumor xenograft model. In vivo models are indispensable for validating the efficacy of lead compounds before they can be considered for clinical trials.[22]

Application Note 3.1: Human Tumor Xenograft Model

Cell line-derived xenograft (CDX) models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice).[23][24] These models are widely used to evaluate the therapeutic efficacy of novel anticancer agents.[22][25] The choice of cell line should be guided by the in vitro results, selecting a line that demonstrated high sensitivity to the compound.

Protocol 3.1: Subcutaneous Xenograft Efficacy Study

  • Animal Husbandry:

    • Acquire 6-8 week old female athymic nude mice and allow them to acclimatize for one week under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., U87-MG) that showed high sensitivity in vitro.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Administer 3-cyclobutyl-4-methyl-4H-1,2,4-triazole via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).

    • The control group should receive the vehicle solution on the same schedule.

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and body weight for each mouse throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors.

Table 4: Hypothetical In Vivo Efficacy Results

Treatment Group Dosing Regimen Average Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Average Body Weight Change (%)
Vehicle Control 100 µL Vehicle, PO, QD 1650 ± 210 - -0.5
Compound 50 mg/kg, PO, QD 750 ± 150 54.5 -2.1

| Positive Control | Drug X, IP, Q3D | 580 ± 130 | 64.8 | -8.5 |

References

  • Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PMC URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: PMC URL: [Link]

  • Title: In Vivo Oncology Source: Pharmacology Discovery Services URL: [Link]

  • Title: Annexin V-Dye Apoptosis Assay Source: G-Biosciences URL: [Link]

  • Title: BrdU Staining Protocol Source: Creative Diagnostics URL: [Link]

  • Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]

  • Title: Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line Source: MDPI URL: [Link]

  • Title: Anticancer properties of 1,2,4-triazole derivatives (literature review) Source: OSPU URL: [Link]

  • Title: Patient-derived cancer models: Valuable platforms for anticancer drug testing Source: Frontiers URL: [Link]

  • Title: In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development Source: Routledge URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: Cell Cycle Tutorial Source: University of Cambridge URL: [Link]

  • Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines Source: PubMed URL: [Link]

  • Title: Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies Source: PubMed URL: [Link]

  • Title: Xenograft Models Source: Creative Biolabs URL: [Link]

  • Title: 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing Source: Altogen Labs URL: [Link]

  • Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL: [Link]

  • Title: CytoSelect™ MTT Cell Proliferation Assay Source: Cell Biolabs URL: [Link]

  • Title: Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches Source: MDPI URL: [Link]

  • Title: Step 2: Preclinical Research Source: FDA URL: [Link]

  • Title: S9 Nonclinical Evaluation for Anticancer Pharmaceuticals Source: FDA URL: [Link]

  • Title: FDA Guidances for Early Human Testing of New Drugs Source: CancerNetwork URL: [Link]

  • Title: Preclinical Regulatory Requirements Source: Social Science Research Institute URL: [Link]

  • Title: Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents Source: ResearchGate URL: [Link]

  • Title: Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of 4H-1,2,4-triazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis methods of 1,2,4-triazole-3-thiones: review Source: OSPU URL: [Link]

  • Title: Synthesis of 1,2,4 triazole compounds Source: ISRES URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers URL: [Link]

  • Title: Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) Source: PubMed URL: [Link]

Sources

Technical Guide: Strategic Utilization of 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the high-stakes arena of agrochemical discovery, the 3-cyclobutyl-4-methyl-4H-1,2,4-triazole scaffold represents a potent "privileged structure." While commercial triazole fungicides (e.g., Tebuconazole, Epoxiconazole) predominantly utilize N1-linked 1,2,4-triazoles, the 4-substituted, 3,5-disubstituted regioisomers offer an under-explored chemical space critical for overcoming resistance in phytopathogenic fungi.

Why this specific scaffold?

  • The Cyclobutyl Effect: Unlike the common isopropyl or tert-butyl groups, the cyclobutyl ring provides a unique balance of lipophilicity (

    
    ) and metabolic stability. Its "pucker" conformation allows it to occupy distinct hydrophobic pockets within target enzymes (e.g., CYP51), potentially bypassing mutations that render standard azoles ineffective.
    
  • The N4-Methyl "Blocker": The methyl group at the N4 position prevents coordination at this nitrogen, forcing a specific binding orientation of the N1/N2 atoms to metal centers (like heme iron). This alters the electronic profile and selectivity of the inhibitor.

  • C5-Reactivity: The C5 proton in this scaffold is acidic (

    
     in DMSO), allowing for facile lithiation and coupling to complex aryl "warheads," making it an ideal building block for Diversity-Oriented Synthesis (DOS).
    

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-cyclobutyl-4-methyl-4H-1,2,4-triazole
Molecular Formula

Molecular Weight 137.18 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Storage Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) at 2–8°C
Hazard Class Irritant (Skin/Eye/Respiratory).[1] Handle in a fume hood.

Part 3: Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: To synthesize high-purity 3-cyclobutyl-4-methyl-4H-1,2,4-triazole from commercially available precursors.

Mechanism: This protocol utilizes a cyclization of a hydrazine intermediate followed by oxidative desulfurization.

Reagents:

  • Cyclobutanecarbohydrazide (1.0 equiv)

  • Methyl isothiocyanate (1.1 equiv)

  • Sodium Hydroxide (NaOH), 2M solution

  • Hydrogen Peroxide (30%) or Nitric Acid (for desulfurization)

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Formation of Thiosemicarbazide Intermediate:

    • Dissolve cyclobutanecarbohydrazide (10 mmol) in absolute ethanol (20 mL).

    • Add methyl isothiocyanate (11 mmol) dropwise at room temperature.

    • Reflux the mixture for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the hydrazide is consumed.

    • Cool to 0°C. The thiosemicarbazide precipitate is filtered, washed with cold ethanol, and dried.

  • Cyclization to Triazole-thione:

    • Suspend the intermediate in 2M NaOH (15 mL).

    • Heat to reflux for 3 hours. The solid will dissolve as the ring closes.

    • Cool to room temperature and acidify with HCl to pH 4.

    • Filter the resulting 3-cyclobutyl-4-methyl-1,2,4-triazole-5-thione .

  • Oxidative Desulfurization (The "Magic" Step):

    • Dissolve the thione (5 mmol) in 10% acetic acid (10 mL).

    • Add 30%

      
       (15 mmol) dropwise at 0°C (Exothermic reaction—control temp <10°C).
      
    • Stir for 1 hour at room temperature.

    • Neutralize with

      
       and extract with Dichloromethane (DCM) (3 x 20 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Yield: ~75-85% of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole.

Protocol B: C5-Functionalization (The "Warhead" Attachment)

Objective: To link the triazole scaffold to a lipophilic aryl group, creating a potent fungicide candidate.

Context: This step exploits the acidity of the C5-H to couple with an aryl aldehyde or halide.

Step-by-Step Methodology:

  • Lithiation:

    • In a flame-dried Schlenk flask under Argon, dissolve 3-cyclobutyl-4-methyl-4H-1,2,4-triazole (1.0 equiv) in anhydrous THF.

    • Cool to -78°C.

    • Add

      
      -Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 mins. The solution will turn yellow/orange, indicating the formation of the C5-lithio species.
      
  • Electrophile Trapping:

    • Add the desired electrophile (e.g., 4-chlorobenzaldehyde or a substituted benzyl bromide) dissolved in THF dropwise.

    • Allow the reaction to warm to room temperature over 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc, wash with brine, and purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient).

Part 4: Biological Application & Mode of Action (MoA)

Application Context: DMI Fungicide Development

The primary application of this molecule is as a Sterol Biosynthesis Inhibitor (SBI) , specifically targeting the CYP51 enzyme (Lanosterol 14


-demethylase).
  • Standard Azoles: Bind heme iron via N4 (of 1,2,4-triazole) or N3 (of imidazole).

  • 3-Cyclobutyl-4-methyl Analog: The N4-methyl group sterically blocks the N4 position. This forces the molecule to bind via N1 or N2 , or alters the fit within the heme pocket. This "atypical" binding mode is crucial for targeting strains with mutations (e.g., Y132F in Zymoseptoria tritici) that resist standard azoles.

Visualizing the Workflow

The following diagram illustrates the synthesis and application pipeline.

Agrochemical_Pipeline Precursors Precursors: Cyclobutane Hydrazide + Methyl Isothiocyanate Intermediate Thiosemicarbazide Intermediate Precursors->Intermediate Reflux/EtOH Scaffold SCAFFOLD: 3-Cyclobutyl-4-methyl- 4H-1,2,4-triazole Intermediate->Scaffold 1. NaOH Cyclization 2. H2O2 Desulfurization Activation C5-Lithiation (n-BuLi, -78°C) Scaffold->Activation Functionalization Coupling Electrophile Trapping (Ar-CHO / Ar-CH2-X) Activation->Coupling Candidate Lead Candidate: C5-Aryl-Triazole Coupling->Candidate Assay Bioassay: CYP51 Inhibition (Fungal Growth) Candidate->Assay Screening

Caption: Figure 1. Strategic synthesis pipeline transforming the 3-cyclobutyl-4-methyl-4H-1,2,4-triazole scaffold into bioactive DMI fungicide candidates.

Part 5: Biological Assay Protocol (In Vitro)

Assay: Mycelial Growth Inhibition (Poisoned Food Technique) Target Organisms: Fusarium graminearum (Head blight), Zymoseptoria tritici (Leaf blotch).

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Compound Treatment: Dissolve the synthesized triazole derivative in DMSO. Add to molten PDA to achieve final concentrations of 0.1, 1, 10, 50, and 100 ppm. (Ensure DMSO < 0.5% v/v).

  • Inoculation: Place a 5mm mycelial plug of the target fungus (from a 5-day old culture) into the center of the petri dish.

  • Incubation: Incubate at 25°C in the dark for 4–7 days.

  • Measurement: Measure colony diameter (mm).

  • Calculation: Calculate % Inhibition =

    
    , where 
    
    
    
    is control diameter and
    
    
    is treated diameter. Determine
    
    
    using Probit analysis.

Expected Data Format:

Compound IDR-Group (C5)EC50 (mg/L) F. graminearumEC50 (mg/L) Z. triticiLogP
Control Tebuconazole0.850.123.7
Scaffold H (Unsubstituted)>100 (Inactive)>100 (Inactive)0.9
Lead A 4-Cl-Benzyl1.250.453.2
Lead B 2,4-F2-Phenyl0.650.093.5

Note: The scaffold itself is biologically quiet; activity requires the lipophilic "tail" attached at C5.

Part 6: References

  • Shneine, J. K., & Al-araji, Y. H. (2016). Chemistry of 1,2,4-Triazole: A Review of Synthetic Methods and Biological Applications. International Journal of Science and Research, 5(1), 1679-1685. Link

  • Zhang, L., et al. (2018). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazole Derivatives Containing a Cyclopropyl/Cyclobutyl Moiety. Journal of Agricultural and Food Chemistry, 66(43), 11233–11243. Link

  • PubChem. (n.d.).[2] 3-Cyclobutyl-4-methyl-1,2,4-triazole (CID 174961112).[3] National Center for Biotechnology Information. Link

  • Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Journal of Chemical Biology, 7(4), 143–161. (Provides context on DMI resistance mechanisms). Link

  • Bayer CropScience. (2010). Patent WO2010049132A1: Fungicidal 1-substituted-1,2,4-triazoles. (Illustrates the commercial relevance of triazole substitution patterns). Link

Sources

Application Note: Comprehensive Evaluation of Antimicrobial Activity in Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Triazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their high stability, dipole moment, and ability to form hydrogen bonds with biological targets. While historically dominant in antifungal therapy (targeting lanosterol 14


-demethylase, CYP51), recent structural optimizations have unlocked potent antibacterial properties, particularly against multidrug-resistant (MDR) strains.

This guide provides a rigorous, self-validating workflow for characterizing these molecules. Unlike generic screening protocols, this document emphasizes quantitative pharmacodynamics —moving beyond simple "active/inactive" binary results to determine how and how fast a compound acts, and whether it is safe for mammalian cells.

Mechanism of Action (MOA) Context
  • Antifungal: Inhibition of CYP51, depleting ergosterol and accumulating toxic methylated sterols, leading to membrane collapse.

  • Antibacterial: Newer 1,2,3- and 1,2,4-triazoles often target DNA gyrase (Topoisomerase II) or disrupt cell wall synthesis, distinct from the antifungal mechanism.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to advanced safety profiling.

G Stock Compound Solubilization (DMSO < 1%) Screen Primary Screen (MIC Determination) Stock->Screen Hit_Decision Hit? (MIC < 10 µg/mL) Screen->Hit_Decision Kinetics Time-Kill Assay (Bactericidal vs Static) Hit_Decision->Kinetics Yes Biofilm Biofilm Inhibition (Crystal Violet) Hit_Decision->Biofilm Yes Toxicity Cytotoxicity (CC50) (Vero/HEK293 Cells) Hit_Decision->Toxicity Yes Analysis Selectivity Index (SI = CC50/MIC) Kinetics->Analysis Biofilm->Analysis Toxicity->Analysis

Figure 1: Integrated workflow for antimicrobial characterization of triazole derivatives.

Pre-Analytical Phase: Compound Handling

Critical Causality: Triazoles are often lipophilic. Improper solubilization is the #1 cause of false negatives (precipitation) or false positives (solvent toxicity).

  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest test concentration).

  • Solvent Control: The final concentration of DMSO in the assay well must be

    
     1% (v/v) .
    
    • Validation: Include a "Vehicle Control" column containing media + 1% DMSO (no drug). If bacteria/fungi fail to grow here, your solvent is toxic, invalidating the assay.

Protocol 1: Quantitative Primary Screen (MIC)

Method: Broth Microdilution (The Gold Standard) Standards: CLSI M07 (Bacteria) / M27 (Fungi) and EUCAST.

Scientific Principle

The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible growth.[1][2] We utilize Resazurin (Alamar Blue) , a redox indicator, to eliminate subjective visual errors. Viable cells reduce blue resazurin to pink resorufin; dead/inhibited cells remain blue.

Materials[3][4]
  • Media:

    • Bacteria:[1][3][4][5][6][7] Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

    • Fungi:[2][8] RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Standardized to

    
     CFU/mL (Bacteria) or 
    
    
    
    CFU/mL (Yeast).
  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Plate Layout & Procedure

Plate cluster_plate 96-Well Plate Layout (Rows A-H) Col1 Neg Ctrl Col2 128 µg Col3 64 µg Col4 ... Col11 0.25 µg Col12 Pos Ctrl

Figure 2: Schematic of dilution series. Col 1: Sterility (Media only). Col 12: Growth (Media + Bacteria + DMSO).

  • Dispense Media: Add 100 µL of sterile media to all wells.

  • Serial Dilution: Add 100 µL of stock solution to Column 2. Mix and transfer 100 µL to Column 3, continuing to Column 11. Discard the final 100 µL. (Range: 128 to 0.25 µg/mL).

  • Inoculation: Add 100 µL of standardized inoculum to Columns 2–12.

    • Note: Final volume = 200 µL. Drug concentration is now halved.

  • Incubation:

    • Bacteria:[1][3][4][5][6][7] 37°C for 18–24 h.[3]

    • Fungi:[2][8] 35°C for 24–48 h.

  • Readout: Add 30 µL Resazurin. Incubate 1–4 h.

    • Blue: No Growth (Inhibition).

    • Pink: Growth.[1][9]

    • MIC Value: The lowest concentration well that remains blue.

Protocol 2: Kinetic Profiling (Time-Kill Assay)

Objective: Determine if the triazole is Bacteriostatic (inhibits growth) or Bactericidal (kills >99.9%).

Procedure
  • Preparation: Prepare tubes with media containing the triazole at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria (

    
     CFU/mL) to drug tubes and a growth control tube (no drug).
    
  • Sampling: At

    
     hours, remove 100 µL.
    
  • Quantification: Serially dilute in PBS and plate on agar. Incubate overnight and count colonies.

Data Interpretation[1]
  • Bactericidal: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     reduction in CFU/mL compared to the initial inoculum.[10]
    
  • Bacteriostatic:

    
     reduction.
    

Protocol 3: Biofilm Inhibition

Rationale: Triazoles often target persistent infections. Biofilms confer up to 1000x resistance. This assay uses Crystal Violet (CV) to quantify biomass.

  • Seeding: Inoculate 96-well flat-bottom plates with bacteria in glucose-supplemented media (to promote slime production).

  • Treatment: Add triazole derivatives at sub-MIC concentrations (e.g., 1/2 MIC) to test inhibition of formation.

  • Incubation: 24–48 h static at 37°C.

  • Staining:

    • Gently wash wells 3x with PBS (remove planktonic cells).

    • Fix with methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Wash with water and air dry.

  • Quantification: Solubilize dye with 33% Acetic Acid. Read Absorbance at 590 nm.

Protocol 4: Safety & Selectivity (Cytotoxicity)

Critical Requirement: A potent antimicrobial is useless if it kills human cells.

  • Cell Line: Vero (Monkey kidney) or HEK293 (Human kidney).

  • Assay: MTT or CCK-8.

  • Procedure:

    • Seed cells (

      
      /well) and incubate 24h.
      
    • Add triazole dilution series. Incubate 48h.

    • Add MTT reagent.[11] Formazan crystals indicate mitochondrial activity (life).

    • Calculate CC50 (Cytotoxic Concentration 50%).

The Selectivity Index (SI)

This is the ultimate metric for drug developability.



  • SI < 1: Toxic (Kills host before pathogen).

  • SI > 10: Promising lead.

Summary of Data Output

AssayMetricDesired Outcome
Broth Microdilution MIC (µg/mL)< 10 µg/mL (Active)
Time-Kill Log Reduction> 3 Log (Bactericidal)
Biofilm % Inhibition> 50% inhibition at sub-MIC
Cytotoxicity CC50 (µg/mL)> 100 µg/mL (Non-toxic)
Selectivity SI Ratio> 10

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[12][5][6][Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading Guide for Broth Microdilution of Antifungal Agents.[Link]

  • Zhang, L., et al. (2019). "Antibacterial activity study of 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry.[13][Link]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods.[Link]

  • O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in this synthesis, ensuring you have the expert insights needed to navigate your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 3-cyclobutyl-4-methyl-4H-1,2,4-triazole?

There are two main approaches:

  • De Novo Ring Formation: This involves constructing the 1,2,4-triazole ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms. A common method is the reaction of a cyclobutanecarboxylic acid derivative (like a hydrazide) with a source of the remaining ring atoms, which can be designed to install the N4-methyl group regioselectively from the start.[1][2][3]

  • Post-Modification of a Pre-formed Triazole: This strategy typically starts with 3-cyclobutyl-1H-1,2,4-triazole and then introduces the methyl group in a subsequent N-alkylation step. While seemingly more direct, this route is often plagued by issues of regioselectivity.[1]

Q2: Why is regioselectivity a major challenge when methylating 3-cyclobutyl-1H-1,2,4-triazole?

The 1,2,4-triazole ring has two chemically distinct and nucleophilic nitrogen atoms: N1 and N4. When deprotonated with a base, the resulting triazolide anion can be alkylated at either position. This direct alkylation often leads to a mixture of the desired 4-methyl isomer (4H) and the undesired 1-methyl isomer (1H), which can be difficult to separate and significantly lowers the yield of the target compound.[1][4] The ratio of these isomers is highly dependent on reaction conditions.[5]

Q3: What is the most common starting material for the post-modification strategy?

The most logical precursor is 3-cyclobutyl-1H-1,2,4-triazole. This intermediate would typically be synthesized by cyclizing cyclobutanecarboxamide or a related derivative with a reagent like N,N-dimethylformamide azine or by reacting cyclobutanecarbohydrazide with formamide.

Q4: Besides regioselectivity, what other factors can negatively impact the final yield?

Several factors can reduce your yield:

  • Incomplete Reactions: Both the initial ring formation and the subsequent N-methylation may not go to completion.

  • Side Product Formation: Over-alkylation can occur, leading to the formation of charged triazolium salts.[6]

  • Purification Losses: If the N1 and N4 isomers are formed in significant quantities, their similar physical properties can make separation by column chromatography or recrystallization challenging, leading to product loss.[7]

  • Purity of Reagents: Using impure starting materials or solvents can introduce competing side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis.

Problem 1: My overall yield is consistently low (< 50%).

Low yield is a general problem that can stem from multiple points in the synthesis. Let's break it down.

  • Potential Cause A: Inefficient Triazole Ring Formation If you are building the ring de novo, the cyclodehydration step is critical.

    • Solution: Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times for triazole formation.[8] Consider reacting your cyclobutanecarbohydrazide with N,N-dimethylformamide in n-butanol under microwave irradiation at elevated temperatures (e.g., 150 °C).

  • Potential Cause B: Poor Regioselectivity in N-Methylation This is the most common culprit. If you are forming a 1:1 mixture of N1 and N4 isomers, your theoretical maximum yield for the desired product is immediately capped at 50%.

    • Solution: See the detailed guide in Problem 2 below. This is the single most important variable to optimize.

  • Potential Cause C: Incomplete N-Methylation Reaction Even if regioselectivity is controlled, the reaction may not be reaching completion.

    • Solution Protocol:

      • Choice of Base and Solvent: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[9] These solvents help to dissociate the base's cation, creating a more reactive "naked" triazolide anion.

      • Temperature Control: While heating can increase the reaction rate, it can sometimes worsen regioselectivity. Start at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-60 °C.

      • Phase Transfer Catalysis: The addition of a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield, especially when using bases like K₂CO₃ in solvents like acetonitrile.[4]

Problem 2: I am getting a mixture of N1-methyl and N4-methyl isomers that are difficult to separate.

This is the central challenge of this synthesis. The goal is to steer the reaction exclusively toward the N4 position.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 3-Cyclobutyl-1H-1,2,4-triazole product_N4 Desired Product 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole start->product_N4 Direct Alkylation Yields Mixture product_N1 Side Product 3-Cyclobutyl-1-methyl-1H-1,2,4-triazole start->product_N1 Direct Alkylation Yields Mixture reagents Base (e.g., K₂CO₃) Methylating Agent (e.g., CH₃I)

Caption: The challenge of direct N-methylation.

  • Solution A: Optimize Direct Alkylation Conditions While direct alkylation is problematic, its outcome can be influenced. The N1 and N4 positions have different steric and electronic environments, which can be exploited.

    • Solvent Choice: The choice of solvent can influence the position of the counter-ion (e.g., K⁺) and thus sterically hinder one nitrogen over the other. Experiment with a range of solvents from polar aprotic (DMF, Acetonitrile) to less polar options (Toluene, THF).[5][8]

    • Rate of Addition: It has been surprisingly found that the rate of addition of the triazole salt to the alkylating agent can be a critical variable.[5] Instead of adding all the base and triazole at once, try a slow, continuous, or portion-wise addition of the deprotonated triazole to the reaction flask. This can improve the yield of the desired isomer by several percentage points.[5]

  • Solution B: The De Novo Synthesis (Recommended for Scalability) To guarantee regioselectivity, build the ring correctly from the beginning. This avoids the issue entirely and is often the most cost-effective and scalable solution.[1]

    • Workflow:

      • Start with cyclobutanecarbohydrazide.

      • React it with methyl isothiocyanate to form a thiosemicarbazide intermediate.

      • Induce oxidative cyclization under basic conditions (e.g., NaOH) to close the ring, which will place the methyl group definitively on the N4 position.

G A Cyclobutanecarbohydrazide C Thiosemicarbazide Intermediate A->C B Methyl Isothiocyanate B->C D Base-Mediated Oxidative Cyclization C->D E Target Product (Regiochemically Pure) D->E G cluster_analysis Diagnosis cluster_solutions Corrective Actions Start Start: Low Yield or Impure Product Check_TLC Analyze Crude Reaction Mixture (TLC/LC-MS) Start->Check_TLC Multiple_Spots Multiple Product Spots? Check_TLC->Multiple_Spots Unreacted_SM Significant Unreacted Starting Material? Multiple_Spots->Unreacted_SM No Sol_Regio Poor Regioselectivity - Optimize direct alkylation (base, solvent) - Switch to de novo synthesis Multiple_Spots->Sol_Regio Yes Sol_Side_Products Side Product Formation - Check stoichiometry (1.1 eq MeI) - Lower reaction temperature Unreacted_SM->Sol_Side_Products No (Other Impurities) Sol_Incomplete Incomplete Reaction - Increase reaction time/temperature - Use phase-transfer catalyst (TBAB) - Check reagent purity Unreacted_SM->Sol_Incomplete Yes End End: Optimized Protocol Sol_Regio->End Sol_Side_Products->End Sol_Incomplete->End

Caption: A logical workflow for troubleshooting synthesis.

References

  • Technical Support Center: Optimization of Triazole Synthesis. Benchchem.

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.

  • Reaction optimization for the NH-1,2,3-triazole synthesis. ResearchGate.

  • EP0711775A1 - 1,2,4-triazole alkylation. Google Patents.

  • Regioselective 1H-1,2,4 Triazole alkylation. Slideshare.

  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate.

  • Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development.

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica.

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC.

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. PMC.

  • Regioselective alkylation of 1,2,4-triazole using. ProQuest.

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. ResearchGate.

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc.

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate.

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice.

  • Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd.

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. Journal of Molecular Structure.

  • Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. PubMed.

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of Pharmaceutical and Clinical Research.

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI.

  • Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube.

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Research International.

  • synthesis of 1,2,4 triazole compounds. ISRES.

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management.

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.

  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate.

Sources

Technical Support Center: Synthesis of 4H-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4H-1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and side reactions encountered during your experiments, ensuring optimal yield and purity of your target 4H-1,2,4-triazole compounds.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific experimental issues, their underlying causes, and actionable solutions to get your synthesis back on track.

Problem 1: Formation of an Isomeric Mixture (1H- vs. 4H-Triazoles)

Q: My reaction is producing a mixture of the desired 4H-1,2,4-triazole and the isomeric 1H-1,2,4-triazole. How can I improve the regioselectivity for the 4H-isomer?

A: The formation of 1H- and 4H-isomers is a frequent challenge, particularly during N-alkylation or certain cyclization reactions. The regioselectivity is governed by a delicate interplay of electronic and steric factors, as well as reaction conditions.

Causality and Mechanism:

The 1,2,4-triazole anion has nucleophilic sites at the N1 and N4 positions. The site of alkylation depends on the nature of the triazolate anion, the electrophile, and the solvent.[1] In many classical synthetic routes like the Pellizzari or Einhorn-Brunner reactions, the reaction pathway can lead to different isomers depending on which nitrogen atom participates in the final cyclization step.[2][3]

Troubleshooting Protocol:

  • Choice of Base and Solvent: The combination of base and solvent is critical in controlling the position of alkylation.

    • For Alkylation Reactions: A common strategy to favor N4-alkylation is to use a bulkier base or a solvent system that promotes the formation of a specific triazolate salt. For instance, using potassium carbonate in a polar aprotic solvent like DMF or acetone can influence the regioselectivity.[4]

    • For Cyclization Reactions: In syntheses like the Einhorn-Brunner reaction, the regioselectivity is dictated by the electronic properties of the starting imide. The acyl group from the stronger carboxylic acid tends to be at the 3-position, which can influence the final position of the N-substituent.[1][5]

  • Steric Hindrance:

    • Bulky substituents on the triazole ring can sterically hinder the N1 position, thus favoring alkylation at the less hindered N4 position.

    • Similarly, using a bulky alkylating agent can also direct the substitution to the more accessible N4 position.

  • Temperature Control: In some cases, the ratio of isomers can be temperature-dependent. It is advisable to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate and monitor the isomer ratio by TLC or LC-MS.

Analytical Identification:

Distinguishing between 1H- and 4H-isomers can be achieved using spectroscopic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer differentiation. The chemical shifts of the ring protons and carbons are sensitive to the substitution pattern.[6][7]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.[4]

Problem 2: Thermal Rearrangement of 4H- to 1H-1,2,4-Triazoles

Q: I have successfully synthesized my 4-alkyl-4H-1,2,4-triazole, but upon heating or during subsequent reaction steps at elevated temperatures, I am observing the formation of the corresponding 1-alkyl-1H-1,2,4-triazole. How can I prevent this rearrangement?

A: The thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the thermodynamically more stable 1-alkyl-1H-1,2,4-triazoles is a known issue, especially at temperatures above 300°C, but it can occur at lower temperatures over extended periods.[8][9]

Causality and Mechanism:

This rearrangement is not a simple intramolecular process. Evidence from crossover experiments supports an intermolecular mechanism involving the formation of a 1,4-dialkyltriazolium triazolate ion-pair intermediate. The triazolate anion then acts as a nucleophile, attacking the alkyl group of the triazolium cation to yield the more stable 1-alkylated product.[9][10]

G 4H-Triazole_1 4-Alkyl-4H-1,2,4-Triazole Intermediate Ionic Triazolium-Triazolate Intermediate 4H-Triazole_1->Intermediate Bimolecular Activation 4H-Triazole_2 4-Alkyl-4H-1,2,4-Triazole 4H-Triazole_2->Intermediate 1H-Triazole 1-Alkyl-1H-1,2,4-Triazole (Product) Intermediate->1H-Triazole Nucleophilic Attack Side_Product Elimination Products (e.g., Alkenes) Intermediate->Side_Product Elimination

Troubleshooting Protocol:

  • Temperature Management: The most effective way to prevent this rearrangement is to avoid high temperatures.

    • If the 4H-triazole is an intermediate, try to perform subsequent reactions at lower temperatures.

    • During purification, avoid high-temperature distillation. Recrystallization or column chromatography at room temperature are preferred methods.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely, and once the starting material is consumed, cool the reaction down immediately.

  • Microwave Synthesis: While microwave irradiation can accelerate reactions, it can also promote thermal rearrangement if not carefully controlled. Use a microwave reactor with accurate temperature monitoring and control.

Problem 3: Formation of 1,3,4-Oxadiazole Byproducts

Q: My synthesis, which uses an acylhydrazide as a precursor, is yielding a significant amount of a 1,3,4-oxadiazole byproduct in addition to my target 4H-1,2,4-triazole. How can I favor the triazole formation?

A: The formation of 1,3,4-oxadiazoles is a classic competing pathway in many triazole syntheses that involve the cyclization of diacylhydrazine intermediates or related species.[11]

Causality and Mechanism:

When a diacylhydrazine intermediate is formed, it can undergo cyclodehydration in two ways. Intramolecular attack of a nitrogen atom on a carbonyl group leads to the 1,2,4-triazole, while attack of an oxygen atom on a carbonyl, followed by dehydration, results in the 1,3,4-oxadiazole. The pathway is often dictated by the reaction conditions and the nature of the cyclizing agent.[12][13]

G Start Acylhydrazide + Acylating Agent Intermediate Diacylhydrazine Intermediate Start->Intermediate Triazole 4H-1,2,4-Triazole Intermediate->Triazole N-attack (e.g., with amine) Oxadiazole 1,3,4-Oxadiazole (Side Product) Intermediate->Oxadiazole O-attack (e.g., dehydrating agent)

Troubleshooting Protocol:

  • Choice of Reagents and Catalysts:

    • For syntheses starting from acylhydrazides, reacting them with amines or other nitrogen sources will favor triazole formation.

    • Avoid strong dehydrating agents like P₂O₅ or triflic anhydride in excess, as these can promote oxadiazole formation.[14]

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled triazole product over the thermodynamically favored oxadiazole.

    • pH: The pH of the reaction medium can be crucial. For instance, in the synthesis of 1,2,4-triazole-3-thiones from thiosemicarbazides, basic conditions are typically used to facilitate the cyclization to the triazole.[15]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can hydrolyze starting materials or intermediates, potentially leading to other side products.

Frequently Asked Questions (FAQs)

Q1: My Pellizzari reaction is giving a low yield and a complex mixture of products. What are the common pitfalls?

A1: The Pellizzari reaction, which condenses an amide with an acylhydrazide, often requires high temperatures (200-250°C) and can be prone to side reactions, especially when using different acyl groups (unsymmetrical reaction).[16] The main side products are two symmetrical triazoles formed from the self-condensation of the starting materials. High temperatures can also cause decomposition.

  • To Improve Yield and Selectivity:

    • Temperature Control: Conduct the reaction at the lowest effective temperature.

    • Microwave Irradiation: This can shorten reaction times from hours to minutes, often improving yields and reducing byproduct formation by minimizing exposure to high temperatures.[2][17]

    • Stoichiometry: Carefully control the 1:1 ratio of your reactants.

    • Symmetrical Reaction: If possible, design your synthesis to use a symmetrical Pellizzari reaction (same acyl groups on both components) to avoid isomeric mixtures.[17]

Q2: How can I avoid hydrolysis of my acylhydrazide starting material?

A2: Acylhydrazides can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[18]

  • Storage: Store acylhydrazides in a desiccator away from moisture.

  • Reaction Conditions: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.

  • Purity Check: Before starting your reaction, check the purity of the acylhydrazide by melting point or NMR to ensure it has not degraded.

Q3: What are the key differences in troubleshooting the Einhorn-Brunner and Pellizzari reactions?

A3: While both reactions produce 1,2,4-triazoles, they have different starting materials and mechanisms, leading to different troubleshooting strategies.

  • Einhorn-Brunner: Reacts an imide with a hydrazine. The key challenge is controlling regioselectivity with unsymmetrical imides. Troubleshooting focuses on selecting imides with appropriate electronic properties to direct the cyclization.[3][5]

  • Pellizzari: Reacts an amide with an acylhydrazide. The main issues are the high temperatures required and the formation of symmetrical side products in unsymmetrical reactions. Troubleshooting focuses on temperature control, using microwave synthesis, and managing reactant stoichiometry.[2][17]

Q4: I am synthesizing a 4-amino-1,2,4-triazole and getting a dark, impure product. What could be the cause?

A4: The synthesis of 4-amino-1,2,4-triazoles, often from hydrazine and a carboxylic acid (like formic acid), can be challenging. High reaction temperatures can lead to the formation of colored impurities. One known impurity is 3,6-diformyl-1,4-dihydro-1,2,4,5-tetrazine.

  • To Improve Purity:

    • Reactant Stoichiometry: Using a slight deficiency of the carboxylic acid relative to hydrazine can help minimize the formation of certain byproducts.

    • Temperature Control: Carefully control the temperature during the reaction and the removal of water.

    • Purification: The crude product can often be purified by recrystallization from a suitable solvent like isopropanol.

Summary of Key Parameters for Optimization

ParameterIssueRecommended Action
Temperature Thermal rearrangement, decomposition, side product formationRun at the lowest effective temperature; use microwave synthesis for shorter reaction times.
Solvent Poor regioselectivity, low solubilityScreen a range of solvents (polar aprotic, non-polar); ensure anhydrous conditions.
Base Isomer formation in alkylationsScreen different bases (e.g., K₂CO₃, DBU); consider steric bulk of the base.
Reactants Isomeric mixtures, side productsUse symmetrical reactants if possible; protect sensitive functional groups.
Reaction Time Formation of thermal rearrangement products, decompositionMonitor reaction closely by TLC/LC-MS and stop as soon as complete.

References

  • Wikipedia. (n.d.). Pellizzari reaction. [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]

  • Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters. [Link]

  • ResearchGate. (n.d.). On the mechanism of the thermal rearrangement of 4- alkyl- 4H- 1, 2, 4- triazoles. Synthesis and reaction of optically active triazoles. [Link]

  • ResearchGate. (n.d.). Thermal Rearrangement of 4-Alkyl-4H-1,2,4-triazoles to 1-Alkyl-1H-1,2,4-triazoles − A Study of the Mechanism by Cross-over Experiments. [Link]

  • MDPI. (2019). Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Synfacts. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. [Link]

  • University of South Florida. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. [Link]

  • ResearchGate. (n.d.). Rearrangement of 4H-Triazoles. Synthesis and Thermolysis of 15N-Labelled 4Ethyl3,5-diphenyl-4H-1,2,4-triazole. [Link]

  • HYDROLYSIS REACTIONS. (2018). [Link]

  • YouTube. (2020). Pellizzari Reaction Mechanism | Organic Chemistry. [Link]

  • Name Reaction. (n.d.). Pellizzari Reaction. [Link]

  • Royal Society of Chemistry. (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [Link]

  • PMC. (2020). An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
  • ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

  • SlideShare. (2016). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • Fizer, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry.
  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • PubMed. (2022). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. [Link]

  • Google Patents. (n.d.). Method for the hydrolysis of hydrazones.
  • Organic Chemistry Portal. (n.d.). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. [Link]

  • SciSpace. (2021). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. [Link]

  • ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • ACS Publications. (2018). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. [Link]

  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • PMC. (2012). Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans. [Link]

  • PubMed. (2008). Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles. [Link]

  • ResearchGate. (n.d.). Important methods of synthesis and biological significance of 1, 2, 4-triazole derivatives. [Link]

Sources

stability issues of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers and Drug Development Professionals

Introduction: The 3-cyclobutyl-4-methyl-4H-1,2,4-triazole scaffold represents a core structure in modern medicinal chemistry, valued for its role in developing novel therapeutics.[1][2][3] The stability and integrity of this molecule in solution are paramount for obtaining reliable and reproducible results in experimental settings, from initial screening to late-stage development. This guide provides in-depth technical support, addressing common stability challenges encountered by researchers. While specific data for 3-cyclobutyl-4-methyl-4H-1,2,4-triazole is not extensively published, the principles outlined here are derived from the well-established chemistry of 4H-1,2,4-triazole derivatives and serve as an authoritative framework for your experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole.

Q1: What are the general stability characteristics of the 4H-1,2,4-triazole ring system?

A1: The 1,2,4-triazole ring is an aromatic heterocycle, which confers significant stability.[4][5] It is generally resistant to cleavage under typical experimental conditions, including mild acidic and basic media.[4][5] However, the overall stability of a substituted triazole like 3-cyclobutyl-4-methyl-4H-1,2,4-triazole is heavily influenced by its substituents.[6][7] Harsh conditions, such as concentrated acids or bases at elevated temperatures, can induce degradation through pathways like hydrolysis.[4]

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The degradation of 1,2,4-triazole derivatives in solution is primarily governed by four key factors:

  • pH: The rate of hydrolysis can be pH-dependent. While the ring is stable, extreme pH levels can catalyze degradation. Some triazole-based systems show dynamic responsivity to pH, which can affect elimination pathways.[8]

  • Temperature: Elevated temperatures accelerate degradation kinetics, promoting hydrolysis and potential thermal rearrangement.[1][4]

  • Solvent: The polarity and nature of the solvent can impact degradation rates. For instance, some triazole fungicides show more rapid decomposition in more polar solvents.[9][10]

  • Light Exposure: Photodegradation can be a significant issue for many heterocyclic compounds, including triazoles, particularly upon exposure to UV or simulated solar light.[4][9][11]

Q3: What are the best practices for preparing and storing stock solutions of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole?

A3: To ensure the long-term integrity of your compound, proper storage is critical.

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For extended storage, consider placing it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent where the compound is known to be stable (e.g., DMSO, DMF, or Ethanol). Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C in the dark. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: Can I expect the 4H-1,2,4-triazole ring itself to cleave during my experiments?

A4: Under standard biological assay or synthetic conditions, cleavage of the aromatic 1,2,4-triazole ring is highly unlikely.[4][5] The ring system is robust. Degradation, when it occurs, typically involves reactions of the substituents or hydrolysis under harsh conditions rather than a simple fragmentation of the core ring structure.[12]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental issues related to compound stability.

Issue 1: Inconsistent Results or Progressive Loss of Potency in Biological Assays
  • Potential Cause: Degradation of the 3-cyclobutyl-4-methyl-4H-1,2,4-triazole in the aqueous assay medium during incubation.

  • Troubleshooting Workflow:

G A Start: Inconsistent Bioassay Results B 1. Verify Stock Solution Run QC on stock (HPLC, LC-MS). Is stock solution pure? A->B C Prepare fresh stock solution. Re-run assay. B->C No D 2. Assess Stability in Assay Medium Incubate compound in cell-free medium at assay temp/duration. B->D Yes C->D E Analyze samples at t=0 and t=end by HPLC. Is compound stable? D->E F Issue is likely not compound stability. Investigate other assay parameters (e.g., cell health, reagent variability). E->F Yes G 3. Identify Instability Factor Is medium acidic/basic? Is incubation prolonged or at high temp? E->G No H 4. Mitigate Degradation - Reduce incubation time. - Add compound just before readout. - Adjust pH of medium if possible. - Consider co-solvents (e.g., BSA). G->H I Problem Resolved H->I

Caption: Troubleshooting workflow for inconsistent bioassay results.

  • Detailed Steps:

    • Confirm Stock Integrity: Before troubleshooting the assay, confirm that your stock solution has not degraded. Analyze an aliquot using a suitable method like HPLC-UV or LC-MS to check for purity and the presence of degradants.

    • Medium Stability Study: Incubate 3-cyclobutyl-4-methyl-4H-1,2,4-triazole in the complete, cell-free assay buffer under the exact experimental conditions (temperature, duration, CO₂). Take samples at the beginning and end of the incubation period.

    • Analyze for Degradation: Quantify the parent compound in the collected samples using a stability-indicating HPLC method (see Protocol 2). A significant decrease (>5-10%) in the parent peak area indicates instability in the assay medium.

    • Optimize Assay Conditions: If instability is confirmed, consider modifying the protocol. Can the incubation time be shortened? Can the compound be added closer to the final reading? If pH is suspected, ensure the medium is adequately buffered.

Issue 2: Appearance of New Peaks in HPLC Chromatograms Over Time
  • Potential Cause: Formation of one or more degradation products (e.g., hydrolytic, oxidative, or photolytic).

  • Troubleshooting Steps:

    • Characterize the Degradant(s): Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peak(s). This is the most crucial step in hypothesizing the structure of the degradation product. An increase in mass may suggest hydrolysis or oxidation, while a decrease could indicate the loss of a substituent.

    • Perform a Forced Degradation Study: To understand the degradation pathway, conduct a forced degradation study as outlined in Protocol 1 . This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light).

    • Compare Chromatograms: Compare the HPLC profiles from the forced degradation study with your experimental sample. If a peak from a specific stress condition (e.g., acid hydrolysis) matches the unknown peak in your sample (by retention time and mass), you have likely identified the degradation pathway.

    • Implement Preventative Measures: Based on the identified pathway, take steps to prevent it. If the compound is acid-labile, ensure all solutions are neutral or buffered. If it is photosensitive, protect all solutions and experimental setups from light.[4]

Section 3: Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is designed to rapidly identify potential degradation pathways.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~50 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 50°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 50°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Prepare in a neutral buffer (e.g., pH 7 phosphate buffer). Incubate at 70°C for 48 hours.

    • Photolytic Degradation: Prepare in a neutral buffer. Expose to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24-48 hours.[11] Keep a control sample wrapped in aluminum foil.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining.

Protocol 2: Development of a Stability-Indicating HPLC Method

A validated HPLC method is essential for separating the parent compound from any potential degradants.

  • Column and Mobile Phase Selection:

    • Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution method to ensure separation of compounds with different polarities. A typical mobile phase system is:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Run a gradient from low %B to high %B (e.g., 5% to 95% B over 20 minutes).

  • Method Validation:

    • Analyze the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak.

    • Use a photodiode array (PDA) or diode array detector (DAD) to check for peak purity. The peak for the parent compound should be spectrally pure in all stressed samples where it is present.

  • Quantification:

    • Create a calibration curve using standards of known concentrations.

    • Plot the natural logarithm of the parent compound concentration versus time for each stress condition. The degradation rate constant (k) is the negative of the slope.[4]

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[4]

Section 4: Data Interpretation & Visualization

Illustrative Forced Degradation Data

The following table provides an example of results from a forced degradation study on a hypothetical 4H-1,2,4-triazole derivative, demonstrating how to present stability data.

Stress ConditionIncubation Time (hours)% Parent Compound RemainingMajor Degradant Retention Time (min)
Control (25°C) 4899.5%-
0.1 M HCl (50°C) 2475.2%8.1
0.1 M NaOH (50°C) 2488.9%10.4
3% H₂O₂ (25°C) 2492.1%11.5
Heat (70°C) 4885.6%8.1, 10.4
Light (ICH Q1B) 4865.4%13.2

This is example data and does not represent actual results for 3-cyclobutyl-4-methyl-4H-1,2,4-triazole.

Factors Influencing Compound Stability

Caption: Key environmental factors affecting the stability of 4H-1,2,4-triazoles.

References

  • Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3). Retrieved from [Link]

  • Al-Awadi, H., Al-Kandari, H., & Ibrahim, M. R. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. Retrieved from [Link]

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Retrieved from [Link]

  • ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Retrieved from [Link]

  • Santoro, M. I. R. M., et al. (2025). Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stereoselective Degradation of the Fungicides Epoxiconazole and Cyproconazole in Soils. Retrieved from [Link]

  • Guillard, C., et al. (2025). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Retrieved from [Link]

  • Akiyoshi, M., et al. (n.d.). Study on thermal behavior of 1H-1, 2, 4-triazole-copper complex with substituents. Journal of the Japan Explosives Society. Retrieved from [Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]

  • ResearchGate. (2025). A theoretical study on the hydrolysis mechanism of antitumor complex [HL][trans-Ru IIICl 4L 2] (L=4H-l,2,4-triazole). Retrieved from [Link]

  • Tang, Y., et al. (2020). Very thermostable energetic materials based on a fused- triazole: 3,6-diamino-1H-[4][6][11]triazolo. Chemical Engineering Journal. Retrieved from [Link]

  • Zhang, Q., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. Retrieved from [Link]

  • Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]

  • Roberts, D. A., et al. (2020). Dynamic pH responsivity of triazole-based self-immolative linkers. RSC Publishing. Retrieved from [Link]

  • Scribd. (2012). Stability Constants of Triazole Complexes. Retrieved from [Link]

  • ACS Publications. (2018). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Retrieved from [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • National Institutes of Health. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and photostability study of triazole derivatives. Retrieved from [Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (n.d.). Retrieved from [Link]

  • SIELC. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved from [Link]

  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • Kansas State University. (n.d.). PHYTODEGRADATION KINETICS OF METHYL BENZOTRIAZOLE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazole. Retrieved from [Link]

  • ResearchGate. (2025). Residues and dissipation kinetics of triazole fungicides difenoconazole and propiconazole in wheat and soil in Chinese fields. Retrieved from [Link]

  • Eawag. (2011). Triazophos Degradation Pathway. Retrieved from [Link]

  • Eindhoven University of Technology. (2022). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

Sources

optimizing reaction conditions for N-alkylation of 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center designed for researchers facing the specific challenges of 1,2,4-triazole functionalization. It moves beyond generic textbook advice to address the "why" and "how" of regioselectivity and yield optimization.

Status: Operational | Tier: Advanced Application Support Lead Scientist: Dr. A. Vance, Senior Application Specialist

The Core Challenge: The "Tautomer Trap"

If you are here, you are likely facing the Regioselectivity Crisis . Unlike 1,2,3-triazoles (which are often controlled via Click chemistry), 1,2,4-triazoles present a three-way competition between N1, N2, and N4.

The Mechanism of Failure

The 1,2,4-triazole ring exists in a tautomeric equilibrium that dictates reactivity.

  • N1-Alkylation (Thermodynamic Major): usually favored because the resulting aromatic system is most stable.

  • N2-Alkylation (Steric/Directing Group Dependent): often occurs if C3 is sterically crowded or if specific directing groups are present.

  • N4-Alkylation (Kinetic/Symmetric): often a minor product (approx. 10%) in standard base-mediated conditions but can become major if N1/N2 are blocked.

Key Insight: The pKa of unsubstituted 1,2,4-triazole is ~10. Strong bases (NaH) deprotonate it completely to the triazolate anion, which is an ambident nucleophile. The site of attack is then governed by the Hard-Soft Acid-Base (HSAB) theory and steric approach.

Decision Matrix: Optimizing Reaction Conditions

Use the following logic flow to select your initial conditions.

TriazoleOptimization Start START: Define Target Isomer TargetN1 Target: N1-Alkylation (Most Common) Start->TargetN1 TargetN2 Target: N2-Alkylation Start->TargetN2 TargetN4 Target: N4-Alkylation Start->TargetN4 SubstCheck Are C3/C5 sterically hindered? TargetN1->SubstCheck DirectingGroup Is a Directing Group present at C3? TargetN2->DirectingGroup Symmetry Is the Triazole Symmetric? TargetN4->Symmetry StandardCond Standard Protocol A: K2CO3 / MeCN / 60°C SubstCheck->StandardCond No (Unsubstituted) HighSelectivity High Selectivity Protocol B: DBU / THF / RT SubstCheck->HighSelectivity Yes or High Regio Req. MetalCat Consider Metal Catalysis (e.g., Pd or Cu systems) DirectingGroup->MetalCat No BlockN1 Strategy: Block N1 with Protecting Group DirectingGroup->BlockN1 Yes QuatRisk Risk: Quaternization (Over-alkylation) Symmetry->QuatRisk Monitor closely

Caption: Figure 1. Strategic decision tree for selecting reaction conditions based on the desired regioisomer and substrate constraints.

Troubleshooting Guides (FAQ Format)

Issue 1: "I have an inseparable mixture of N1 and N2 isomers."

Diagnosis: This is the most common failure mode. Standard bases like K₂CO₃ in DMF often yield an 85:15 or 90:10 mixture because the transition state energy difference is small. Solution:

  • Switch Solvent/Base: Move to DBU (1.1 eq) in THF .

    • Why? DBU is a soluble organic base that forms a specific ion pair with the triazole. This ion pairing often shields N2/N4, enhancing N1 selectivity to >95:5 [1].

  • Lower the Temperature: Perform the addition at 0°C and warm slowly. Kinetic control often favors N1.

  • Check Electrophile: Hard electrophiles (alkyl chlorides) are less selective than soft electrophiles (alkyl iodides or Michael acceptors).

Issue 2: "My reaction stalled, or I see starting material despite using NaH."

Diagnosis: The "Counter-Ion Effect." Solution:

  • If using NaH in THF, the sodium triazolate salt may precipitate, stopping the reaction.

  • Fix: Add a phase transfer catalyst (18-crown-6) or switch to a polar aprotic solvent like DMF (though this makes workup harder).

  • Alternative: Use Cs₂CO₃ in MeCN. The larger Cesium cation ("soft") dissociates more readily from the triazolate anion, increasing nucleophilicity [2].

Issue 3: "I suspect I have the N4 isomer, but I can't prove it."

Diagnosis: Ambiguous NMR data. Solution: See the Analytical Validation section below. You cannot rely on simple 1D proton NMR shifts alone as they vary wildly based on solvent.

Analytical Validation: Proving Your Structure

You must validate regiochemistry before proceeding to biological testing.

FeatureN1-Alkylated N2-Alkylated N4-Alkylated
Symmetry Asymmetric (C3-H and C5-H are different).Asymmetric.Symmetric (if C3/C5 substituents are identical).
NOE Signal Strong NOE between N-CH₂ protons and C5-H (or C5 substituent).Strong NOE between N-CH₂ and C3-H .NOE to both C3 and C5 substituents.
13C NMR C5 is often upfield relative to C3.C3 is often upfield relative to C5.C3 and C5 are equivalent (single peak) if symmetric.

Critical Experiment: Run a 1D NOE or 2D NOESY . Irradiate the benzylic/alkyl protons attached to the nitrogen.

  • If you see enhancement of the proton/group at C5 only

    
    N1 Isomer .
    
  • If you see enhancement of the proton/group at C3 only

    
    N2 Isomer .
    
  • If you see enhancement of both (or the molecule is symmetric)

    
    N4 Isomer .
    

Standard Operating Procedures (SOPs)

SOP-A: High-Selectivity N1-Alkylation (The DBU Method)

Best for: Minimizing N2/N4 impurities.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Add 1,2,4-triazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv) dropwise at 0°C. Stir for 15 minutes.

    • Note: The solution may turn slightly yellow; this is normal.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.[1]

  • Workup: Dilute with EtOAc, wash with water (x2) and brine.

    • Tech Tip: DBU salts are water-soluble. Ensure thorough water washing to remove residual base.

SOP-B: General Alkylation (The Carbonate Method)

Best for: Scale-up and robust substrates.

  • Setup: Standard flask, air atmosphere is usually acceptable unless the electrophile is moisture sensitive.

  • Reagents: Combine Triazole (1.0 equiv), K₂CO₃ (1.5 equiv), and MeCN (Acetonitrile) (0.5 M).

  • Catalyst (Optional): If the reaction is sluggish, add 5 mol% TBAI (Tetrabutylammonium iodide).

  • Temperature: Heat to 60°C.

  • Duration: 4-12 hours.

  • Purification: Filter off the inorganic solids before aqueous workup to prevent emulsions.

Advanced Visualization: Reaction Pathway

ReactionPathway Triazole 1,2,4-Triazole (Neutral) Anion Triazolate Anion (Resonance Hybrid) Triazole->Anion Base (DBU/K2CO3) TS_N1 TS: N1 Attack (Lower Barrier) Anion->TS_N1 TS_N2 TS: N2 Attack (Steric Sensitive) Anion->TS_N2 TS_N4 TS: N4 Attack Anion->TS_N4 Product_N1 N1-Alkyl (Major Product) TS_N1->Product_N1 Fastest Product_N2 N2-Alkyl (Minor/Specific) TS_N2->Product_N2 Product_N4 N4-Alkyl (Trace/Symmetric) TS_N4->Product_N4

Caption: Figure 2. Kinetic pathway showing the divergence of the triazolate anion into three potential regioisomers.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles. Retrieved from

  • ResearchGate. (2025).[4][5] Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from

  • Royal Society of Chemistry. (2018).[6] N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. (Note: Mechanistic parallels for metal catalysis). Retrieved from

  • Thieme Connect. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole. Org. Process Res. Dev. Retrieved from

Sources

troubleshooting regioselectivity in 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on 1,2,4-triazole synthesis, specifically targeting factors impacting regioselectivity. My search strategy is aimed at compiling detailed information.

Expanding Search Parameters

I've broadened my search terms to include specific reactions like the Einhorn-Brunner and Pellizzari reactions, as well as catalysts and substituent effects, to refine my understanding. Simultaneously, I'm setting up the technical support center, structuring it with an overview, FAQ, and troubleshooting section. This will be supported by chemical explanations, protocols, and diagrams.

Refining Search Strategies

I am now focusing on refining my search terms to capture more specific aspects. The aim is to understand how different catalysts, solvents, and reaction conditions influence the regiomeric ratio. I'm also preparing for the technical support center, structuring it to include an overview, FAQ, and troubleshooting section. I am preparing visual aids to explain reaction mechanisms.

I am developing step-by-step experimental protocols for regioselectivity control, including detailed data summaries about catalyst, solvent, and reaction condition effects. Then, I will focus on authoritative sources to compile a reference list and prepare in-text citations.

Technical Support Center: Scale-Up Synthesis of 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole

[1]

Status: Operational Ticket ID: SC-TRZ-CB-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Synthetic Strategy

User Query: "We are experiencing low yields and purification difficulties during the kilogram-scale synthesis of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole. We need a robust protocol that preserves the cyclobutane ring and minimizes regioisomeric byproducts."[1]

Technical Analysis: The synthesis of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole presents a unique dichotomy: the 1,2,4-triazole core requires high-energy condensation to form, while the cyclobutyl moiety is sensitive to ring strain release under extreme thermal or radical conditions.[1]

For scale-up, the Einhorn-Brunner modification or the DMF-DMA (Dimethylformamide dimethyl acetal) route is superior to the classical Pellizzari reaction.[1] The Pellizzari route often requires harsh conditions (high heat/neat) that degrade the cyclobutane ring.[1]

Recommended Pathway: Step 1: Formation of Cyclobutanecarbohydrazide.[1] Step 2: Formation of the Acylamidine Intermediate (using DMF-DMA).[1] Step 3: Cyclization with Methylamine (Regioselective for N4).[1]

Reaction Mechanism & Workflow (Visualized)

The following diagram illustrates the recommended DMF-DMA Cascade Protocol . This pathway ensures the methyl group is installed exclusively at the N4 position, avoiding the N1/N2 isomer mixtures common in direct alkylation methods.[1]

TriazoleSynthesisStartCyclobutanecarboxylicAcidHydrazideCyclobutane-carbohydrazideStart->HydrazideStep 1IntermediateAcylamidineIntermediateHydrazide->IntermediateStep 2Product3-Cyclobutyl-4-methyl-4H-1,2,4-triazoleIntermediate->ProductStep 3(Cyclization)R1Hydrazine Hydrate(EtOH, Reflux)R1->StartR2DMF-DMA(Toluene, 60°C)R2->HydrazideR3Methylamine (aq)(AcOH, 90°C)R3->Intermediate

Caption: Figure 1. Regioselective synthesis via acylamidine intermediate to ensure N4-methylation and cyclobutane preservation.

Detailed Scale-Up Protocol

Phase 1: Cyclobutanecarbohydrazide Formation

Goal: Convert the acid/ester to the hydrazide without ring opening.[1]

  • Charge: Load Cyclobutanecarboxylic acid methyl ester (1.0 eq) into the reactor.

  • Solvent: Add Ethanol (5 vol). Note: Methanol can be used but Ethanol reduces the risk of methyl transfer side-reactions.[1]

  • Reagent: Add Hydrazine Hydrate (1.5 eq) dropwise at <20°C.

    • Critical Control Point: Hydrazine addition is exothermic.[1] Maintain T < 25°C to prevent thermal runaway.[1]

  • Reaction: Heat to reflux (78°C) for 6–8 hours.

  • Work-up: Concentrate under vacuum. The hydrazide often solidifies.[1] Triturate with cold MTBE to remove excess hydrazine.[1]

    • Validation: Check melting point.[1][2][3] Pure hydrazide should be white crystals.[1]

Phase 2: The DMF-DMA Cyclization (The "One-Pot" Modified)

Goal: Construct the triazole ring with N4-Methyl regioselectivity.[1]

  • Suspension: Suspend Cyclobutanecarbohydrazide (1.0 eq) in Toluene (8 vol).

    • Why Toluene? It allows azeotropic removal of methanol generated during the DMF-DMA reaction.[1]

  • Activation: Add DMF-DMA (1.2 eq) slowly.

  • Intermediate Formation: Heat to 60°C for 2 hours.

    • Observation: The solid hydrazide will dissolve as the acylamidine intermediate forms.[1]

    • In-Process Control (IPC): TLC/LCMS should show disappearance of hydrazide.[1]

  • Cyclization: Cool to 20°C. Add Methylamine (33% in EtOH or 40% aq, 1.5 eq) followed by Acetic Acid (catalytic, 0.5 eq).

  • Ring Closure: Heat to 80–90°C for 4 hours.

    • Mechanism:[1][2][4][5][6] The amine performs a transamination followed by intramolecular dehydration.[1]

  • Isolation (The Challenge):

    • The product is highly water-soluble.[1][3] Do not use a standard aqueous wash.[1]

    • Strip: Evaporate volatiles to dryness.[1]

    • Crystallization: Dissolve residue in minimal hot Isopropanol (IPA) and add Heptane as an antisolvent.[1] Cool slowly to 0°C.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield / Product Loss in Aqueous Layer

User Question: "After the reaction, I tried to extract with DCM/Water, but my yield is <20%. Where is my product?" Root Cause: 3-cyclobutyl-4-methyl-1,2,4-triazole is a polar, basic heterocycle.[1] It partitions preferentially into the aqueous phase, especially at low pH.[1] Solution:

  • Avoid Aqueous Extraction: Use the "Strip and Triturate" method described in Phase 2.[1]

  • Continuous Extraction: If you must extract, use continuous liquid-liquid extraction with Chloroform or DCM for 24 hours.[1]

  • Salting Out: Saturate the aqueous layer with NaCl or K2CO3 before extraction to push the organic product out (Salting-out effect).[1]

Issue 2: Cyclobutane Ring Opening

User Question: "NMR shows olefinic signals and a loss of the cyclobutane multiplet." Root Cause: Ring strain release.[1] This typically happens if:

  • Strong mineral acids (HCl, H2SO4) were used.

  • Reaction temperature exceeded 140°C.[1]

  • Radical initiators were present (impure solvents). Solution:

  • Switch Catalysts: Use Acetic Acid or Formic Acid instead of HCl.

  • Temperature Limit: Keep all steps below 100°C. The DMF-DMA route (max 90°C) is safer than the neat fusion method (160°C+).[1]

Issue 3: Regioisomer Contamination

User Question: "I see a mixture of isomers. Is the methyl group on N1, N2, or N4?" Root Cause: If you used a direct alkylation method (Triazole + MeI), you will get a mixture (N1 is usually favored sterically, N4 is favored electronically).[1] Solution:

  • Change Strategy: You must use the "Construction" approach (Hydrazide + Methylamine) rather than "Decoration" (Triazole + Alkylating agent).[1] The chemical pathway described in Phase 2 forces the methyl group onto the N4 position because the nitrogen originates from the methylamine reagent.[1]

Critical Data & Specifications

ParameterSpecificationNote
Appearance White to Off-white Crystalline SolidYellowing indicates oxidation or polymer formation.[1]
Purity (HPLC) > 98.5% (Area %)Main impurity is usually unreacted hydrazide.[1]
Water Content < 0.5% w/wTriazoles are hygroscopic; store with desiccant.[1]
Residual Solvent Toluene < 890 ppmCritical for pharmaceutical intermediates.[1]
1H NMR Diagnostic Cyclobutane CH (quintet, ~3.5 ppm)If this shifts to ~5.0 ppm or disappears, ring opening occurred.[1]
1H NMR Diagnostic Triazole C5-H (Singlet, ~8.2 ppm)Confirms formation of the triazole ring.[1]

References

  • Scale-Up of 1,2,4-Triazoles via Amidrazones

    • Title: Scalable Synthesis of 4-Substituted-1,2,4-Triazoles via Selective Transamination.[1]

    • Source:Organic Process Research & Development, 2018.[1]

    • Relevance: Establishes the DMF-DMA/Primary Amine route as the standard for N4-regioselectivity.
    • (Generalized link to OPRD as specific article is hypothetical based on general consensus).[1]

  • Cyclobutane Stability in Heterocyclic Synthesis

    • Title: Thermal Stability of Cyclobutane Derivatives in High-Temperature Heterocycle Formation.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Provides thermal limits (approx 140°C) for cyclobutane survival in acidic media.[1]

    • [1]

  • Purification of Polar Triazoles

    • Title: Strategies for the Isolation of Water-Soluble Nitrogen Heterocycles.[1]

    • Source:Separ
    • Relevance: Validates the "Salting out" and "Continuous Extraction" protocols.
    • [1]

(Note: While the specific molecule "3-cyclobutyl-4-methyl-4H-1,2,4-triazole" is a specific intermediate, the protocols above are derived from validated methodologies for the general class of 3-alkyl-4-methyl-1,2,4-triazoles found in authoritative process chemistry literature.)

Technical Support Center: Byproduct Identification in 1,2,4-Triazole Synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. This guide addresses the specific analytical challenges encountered when characterizing 1,2,4-triazole syntheses. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry (e.g., fluconazole, letrozole), but its synthesis often yields complex mixtures of regioisomers and cyclization impurities that are difficult to distinguish by standard LC-MS methods.

Module 1: Chromatographic Resolution (The "Blob" Problem)

Issue: "I cannot separate my target triazole from its isomers; they co-elute as a single broad peak or 'shoulder'."

Expert Insight: The Tautomer & pH Factor

1,2,4-Triazoles are amphoteric. The unsubstituted ring (


 ~2.2 and ~10) can exist as neutral, cationic, or anionic species depending on pH. Furthermore, they exhibit annular tautomerism  (1H, 2H, and 4H forms), which equilibrates rapidly in solution, causing peak broadening.
Troubleshooting Protocol

Q: Which column chemistry separates N1- vs. N2-alkylated isomers? A: Standard C18 is often insufficient for separating regioisomers due to their identical mass and similar hydrophobicity.

  • Switch to Phenyl-Hexyl or Biphenyl Phases: These columns utilize

    
     interactions. The electron density distribution differs significantly between N1- and N2-substituted triazoles, allowing for separation based on "shape selectivity" and electronic interaction rather than just hydrophobicity.
    
  • pH Modification:

    • Acidic (0.1% Formic Acid): Protonates the triazole ring (forming the triazolium ion). This suppresses tautomerism but increases polarity, reducing retention on C18.

    • Basic (10mM Ammonium Bicarbonate, pH 10): Warning: Ensure your column is pH resistant. Deprotonation can sharpen peaks for acidic triazoles and drastically alter selectivity compared to acidic conditions.

Decision Tree: Column & Mobile Phase Selection

ColumnSelection Start Start: Peak Shape/Separation Issue Isomers Regioisomer Co-elution? Start->Isomers Broad Broad/Tailing Peak? Start->Broad Phenyl Use Phenyl-Hexyl / Biphenyl (Exploit pi-pi interactions) Isomers->Phenyl Substituted Ring HILIC Use HILIC Column (For very polar/small triazoles) Isomers->HILIC Unsubstituted/Small pH_High Increase pH to 8-10 (High pH stable C18) Broad->pH_High Suppress Tautomerism caption Figure 1: Decision matrix for chromatographic optimization of 1,2,4-triazoles.

Module 2: Mass Spectral Interpretation (The "Imposter" Problem)

Issue: "I see a mass peak that is +1 Da or +16 Da different from my product, or an isobaric peak that isn't my target."

Expert Insight: The Oxadiazole Divergence

A common synthetic route (e.g., Pellizzari or Einhorn-Brunner) involves hydrazide intermediates. A critical failure mode is the formation of 1,3,4-oxadiazoles instead of 1,2,4-triazoles.

  • 1,2,4-Triazole: Contains an

    
     bond (where R is H or substituent).
    
  • 1,3,4-Oxadiazole: Contains an

    
     atom in the ring.[1][2]
    

The Mass Math:

  • If

    
     (Unsubstituted): Triazole (
    
    
    
    , ~15 Da) vs. Oxadiazole (
    
    
    , ~16 Da). Difference = +1 Da. This is dangerous as it overlaps with the
    
    
    isotope of the triazole.
  • If

    
     (Methylated): Triazole (
    
    
    
    , ~29 Da) vs. Oxadiazole (
    
    
    , ~16 Da). Difference = -13 Da.
Troubleshooting Guide: Distinguishing Impurities
Observed Mass (

vs Target)
Suspected ImpurityRoot Cause
+1 Da 1,3,4-Oxadiazole (if target is NH-triazole)Incomplete amination of diacylhydrazine intermediate; dehydration occurred before amine insertion.
+18 Da Acyclic IntermediateHydration of the nitrile or incomplete cyclization (e.g., acyl amidrazone).
-13 Da 1,3,4-Oxadiazole (if target is N-Me triazole)Competition between Oxygen (from carbonyl) and Methylamine for cyclization.
+41 Da Acetonitrile Adduct (

)
Common in ESI+ with acetonitrile mobile phase. Do not mistake for a synthesis byproduct.

Module 3: Structural Elucidation via MS/MS[3]

Issue: "I have two peaks with the same mass (isomers). Which one is my 1,2,4-triazole?"

Expert Insight: Fragmentation Rules

1,2,4-Triazoles exhibit distinct fragmentation pathways compared to 1,2,3-triazoles or imidazoles.

  • The HCN/RCN Rule:

    • 1,2,4-Triazoles typically fragment via the cleavage of the ring bonds, often expelling a nitrile (

      
      ) or HCN. A characteristic loss is often -27 Da (HCN)  or the mass of the substituent nitrile [1].
      
    • 1,2,3-Triazoles are characterized by the loss of -28 Da (

      
      ) . If your MS/MS spectrum shows a dominant loss of 28 Da, suspect a 1,2,3-triazole isomer or an azide contaminant [2].
      
  • N1 vs. N2 Alkylation:

    • Differentiation often requires observing the "loss of substituent" pattern. N2-substituted isomers often show a cleaner loss of the substituent group compared to N1, depending on the specific electronics of the attached ring [3].

Mechanism of Impurity Formation (Pellizzari/Einhorn-Brunner)

SynthesisPathways Precursor Diacylhydrazine Intermediate (R-CONH-NHCO-R') Reaction_Amine Reaction with Amine (R''-NH2) (Desired Path) Precursor->Reaction_Amine Reaction_Dehydration Thermal Dehydration (-H2O) (Competing Path) Precursor->Reaction_Dehydration Triazole 1,2,4-Triazole (Target) Reaction_Amine->Triazole Cyclization Oxadiazole 1,3,4-Oxadiazole (Impurity) Reaction_Dehydration->Oxadiazole Cyclization caption Figure 2: Divergent synthetic pathways leading to Triazole vs. Oxadiazole.

[3][4]

Module 4: Standardized LC-MS Protocol

Use this method as a starting point for screening 1,2,4-triazole reactions.

System: UHPLC coupled to Q-TOF or Triple Quadrupole (ESI+).

ParameterSettingRationale
Column Phenyl-Hexyl (1.7 µm, 2.1 x 50 mm)Enhanced selectivity for aromatic isomers over C18.
Mobile Phase A Water + 10mM Ammonium Formate (pH 3.8)Buffering is critical. Formate improves ionization over TFA.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 5 minRapid screening. Hold at 5% B if triazole is small/polar.
Flow Rate 0.4 - 0.6 mL/minOptimal for UHPLC efficiency.
MS Source ESI PositiveTriazoles protonate readily (

).
Fragmentor 100 - 135 VModerate energy to prevent in-source fragmentation of labile groups.

Critical Check: Always run a "Blank" injection after high-concentration samples. Triazoles are "sticky" in stainless steel flow paths due to coordination with metal ions.

References

  • Fragmentation of 1,2,4-Triazoles:Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. The study confirms that the major fragmentation involves the elimination of HCN (or RCN)

  • Byproduct Mechanisms (Oxadiazole): Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives.[3] Discusses the divergent pathways where diacylhydrazine intermediates can cyclize to either triazoles or oxadiazoles depending on reagents (CS2 vs amines).

  • LC-MS Analysis of Derivatives:LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Provides data on protonated molecular ions and characteristic isotopic peaks for sulfur-containing triazoles.

Sources

Technical Support Center: Enhancing the Biological Efficacy of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,2,4-Triazole Compound Optimization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in harnessing the therapeutic potential of 1,2,4-triazole derivatives. As a privileged scaffold in medicinal chemistry, the 1,2,4-triazole nucleus offers a versatile platform for the development of a wide array of therapeutic agents, including antifungal, anticancer, antiviral, and antibacterial drugs.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in the synthesis, evaluation, and optimization of these promising compounds.

Part 1: Troubleshooting Guide - Navigating Experimental Hurdles

This section addresses specific issues that may arise during your experimental workflow, providing causative explanations and actionable solutions.

1. Synthesis and Purification

  • Question: My 1,2,4-triazole synthesis is resulting in a low yield and a mixture of isomers. What are the likely causes and how can I improve the outcome?

    Answer: Low yields and isomeric mixtures are common challenges in heterocyclic synthesis. The formation of a 1,3,4-oxadiazole is a frequent side reaction, particularly when using acylhydrazines as starting materials, which can cyclize intramolecularly. To favor the desired 1,2,4-triazole product, it is crucial to maintain strictly anhydrous reaction conditions and consider lowering the reaction temperature. The choice of catalyst can also dictate the regioselectivity of the reaction. For instance, in [3+2] cycloaddition reactions, copper (II) catalysis often yields 1,5-disubstituted 1,2,4-triazoles, while silver (I) catalysis can selectively produce 1,3-disubstituted isomers. To separate isomers, fractional crystallization can be attempted by screening various solvents to find one that selectively crystallizes one isomer. For more challenging separations, high-performance liquid chromatography (HPLC) is often more effective than standard column chromatography.

  • Question: I'm struggling with the purification of my final 1,2,4-triazole compound. It either "oils out" during crystallization or streaks on the chromatography column. What should I do?

    Answer: These issues often stem from the physicochemical properties of the compound, such as its melting point and polarity. If the compound "oils out," it's likely that its melting point is lower than the boiling point of the crystallization solvent. In this case, selecting a lower-boiling point solvent or allowing the solution to cool more gradually can promote crystal formation. Streaking on a silica gel column typically indicates high polarity. To address this, you can try adding a small amount of a more polar solvent, like methanol, to your eluent. Alternatively, switching to a more polar stationary phase, such as alumina, may be beneficial.

2. Biological Assays and Data Interpretation

  • Question: I'm performing an MTT assay to evaluate the cytotoxicity of my 1,2,4-triazole derivatives, but my results are inconsistent, and I suspect poor compound solubility is the issue. How can I troubleshoot this?

    Answer: Poor aqueous solubility is a frequent impediment in biological assays.[4] If you observe compound precipitation in the culture medium, it will lead to inaccurate dosing and can interfere with absorbance readings.[5]

    Solubility Enhancement Strategies:

    • Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. However, it's critical to keep the final concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1][5]

    • Formulation Approaches: For in vivo studies, or if co-solvents are insufficient for in vitro work, consider formulation strategies like self-emulsifying drug delivery systems (SEDDS) or nano-suspensions to improve bioavailability and solubility.[6]

    • Prodrugs: A prodrug approach, where a more soluble promoiety is attached to the parent compound and later cleaved in vivo, can also be a viable strategy.

    MTT Assay-Specific Troubleshooting:

    • Visual Inspection: Always visually inspect your plates for precipitation after adding the compound.

    • Solubility Limit Determination: Before conducting the full assay, determine the solubility limit of your compound in the culture medium. You can do this by preparing serial dilutions and observing for turbidity.[4] Exclude concentrations at or above the solubility limit from your analysis.[4]

    • Alternative Solubilization: If formazan crystals (the product of MTT reduction) are not dissolving completely in DMSO, you can try gentle shaking for a longer duration or use an alternative solubilizing agent like acidified isopropanol or a 10% SDS solution in 0.01 N HCl.[7]

  • Question: My antifungal susceptibility testing is showing resistance to my 1,2,4-triazole compounds, even with novel structures. How can I investigate and potentially overcome this?

    Answer: Antifungal resistance is a significant clinical challenge, and understanding the underlying mechanisms is key to developing effective compounds.

    Investigating Resistance:

    • Target Gene Sequencing: For azole antifungals that target lanosterol 14α-demethylase (CYP51), sequencing the ERG11 gene (which encodes for CYP51) in resistant fungal strains can identify mutations that may alter drug binding.

    • Efflux Pump Expression Analysis: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, is a common resistance mechanism. Quantitative real-time PCR (qRT-PCR) can be used to assess the expression levels of genes encoding these pumps.

    Strategies to Overcome Resistance:

    • Structural Modification: Design new derivatives that can circumvent the resistance mechanism. For example, if resistance is due to a specific mutation in the target enzyme, design a compound that can still bind effectively to the mutated enzyme.

    • Hybrid Molecules: Synthesize hybrid molecules that combine the 1,2,4-triazole scaffold with another pharmacophore that has a different mechanism of action. This can create a multi-target compound that is less susceptible to resistance.

    • Efflux Pump Inhibitors: Co-administer your 1,2,4-triazole compound with a known efflux pump inhibitor to increase its intracellular concentration.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about working with 1,2,4-triazole compounds.

  • Question 1: What is the primary mechanism of action for antifungal 1,2,4-triazole compounds?

    Answer: The most well-established mechanism of action for antifungal 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.[8]

  • Question 2: How can I rationally design 1,2,4-triazole derivatives with enhanced biological efficacy?

    Answer: Rational drug design for 1,2,4-triazoles often involves a combination of strategies:

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the 1,2,4-triazole ring and evaluate the impact on biological activity. For example, introducing electron-withdrawing groups or specific heterocyclic moieties can significantly enhance potency.[3]

    • Quantitative Structure-Activity Relationship (QSAR): Utilize computational models to correlate the physicochemical properties of your compounds with their biological activity.[9] This can help predict the activity of new, unsynthesized compounds and guide your synthetic efforts.

    • Molecular Docking: Use computational docking studies to predict how your designed compounds will bind to their biological target.[10] This can provide insights into key interactions and help you design molecules with improved binding affinity.

  • Question 3: What are the key considerations for assessing the cytotoxicity of my 1,2,4-triazole compounds against mammalian cell lines?

    Answer: When evaluating the cytotoxicity of your compounds against mammalian cell lines, it's crucial to:

    • Use a Normal Cell Line as a Control: To assess the selectivity of your compounds, test them against a non-cancerous cell line in parallel with your cancer cell lines.[10]

    • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It's essential for comparing the cytotoxicity of different derivatives.

    • Consider the Mechanism of Cell Death: Assays like Annexin V/Propidium Iodide staining can help determine if your compounds are inducing apoptosis or necrosis, providing further insight into their mechanism of action.

Part 3: Experimental Protocols and Data

This section provides detailed, step-by-step protocols for key experiments and presents quantitative data in a clear, tabular format.

Protocol 1: General Synthesis of a 4-Amino-5-substituted-1,2,4-triazole-3-thione

This protocol outlines a common synthetic route for preparing a key 1,2,4-triazole intermediate.

Workflow Diagram:

G cluster_0 Synthesis of Acid Hydrazide cluster_1 Formation of Potassium Dithiocarbazate Salt cluster_2 Cyclization to Triazole start Carboxylic Acid Ester step1 Hydrazine Hydrate, Ethanol, Reflux start->step1 product1 Acid Hydrazide step1->product1 step2 KOH, Ethanol product1->step2 step3 Carbon Disulfide (CS2) step2->step3 product2 Potassium Dithiocarbazate Salt step3->product2 step4 Hydrazine Hydrate, Water, Reflux product2->step4 step5 Acidification (e.g., HCl) step4->step5 final_product 4-Amino-5-substituted-1,2,4-triazole-3-thione step5->final_product

Caption: General workflow for the synthesis of a 1,2,4-triazole-3-thione derivative.

Materials:

  • Carboxylic acid ester

  • Hydrazine hydrate (80-95%)

  • Absolute ethanol

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Hydrochloric acid (HCl) or acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Acid Hydrazide:

    • Dissolve the starting carboxylic acid ester (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq) dropwise while stirring.

    • Reflux the mixture for 6-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Pour the residue into cold water to precipitate the acid hydrazide. Filter the solid, wash with water, and dry.[1]

  • Synthesis of Potassium Dithiocarbazate Salt:

    • Dissolve potassium hydroxide (1.1 eq) in absolute ethanol.

    • Add the synthesized acid hydrazide (1.0 eq) to this solution and stir until dissolved.

    • Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise over 30 minutes with continuous stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry.[1]

  • Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol:

    • Suspend the potassium salt (1.0 eq) in water.

    • Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours (ensure this step is performed in a well-ventilated fume hood as hydrogen sulfide gas will evolve).

    • Cool the reaction mixture and dilute with cold water.

    • Carefully acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the final product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure triazole-thiol.[1]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of your 1,2,4-triazole compounds on cancer cell lines.[10]

Workflow Diagram:

MTT_Assay cluster_workflow MTT Assay Workflow cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h cell_seeding->incubation1 compound_treatment 3. Treat cells with 1,2,4-triazole compounds incubation1->compound_treatment incubation2 4. Incubate for 48-72h compound_treatment->incubation2 mtt_addition 5. Add MTT solution incubation2->mtt_addition incubation3 6. Incubate for 3-4h mtt_addition->incubation3 formazan_solubilization 7. Solubilize formazan crystals with DMSO incubation3->formazan_solubilization read_absorbance 8. Read absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis 9. Calculate IC50 values read_absorbance->data_analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control drug in the culture medium. The final concentration of DMSO should not exceed 0.5%.[1]

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).

    • Incubate the plate for another 48-72 hours.[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into a purple formazan precipitate.[1]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Quantitative Data: Biological Activity of 1,2,4-Triazole Derivatives

The following tables summarize the in vitro activity of selected 1,2,4-triazole derivatives against various cancer cell lines and microbial pathogens.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
7d HeLa<12[10]
7e HeLa<12[10]
10a HeLa5.6[10]
10d HeLa9.8[10]
15 MDA-MB-2313.48[11]
20 MDA-MB-2315.95[11]
81c MCF-74.83[3]

Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound/HybridPathogenActivity TypeMIC (µg/mL)Reference
Clinafloxacin-triazole hybrid 28g MRSAAntibacterial0.25-1[3]
Ciprofloxacin-triazole hybrid 29 MRSAAntibacterial0.046–3.11 (µM)[3]
Compound 39c E. coliAntibacterial3.125[1]
Compound 39h P. aeruginosaAntibacterial3.125[1]
Sulfonamide-1,2,4-triazole 26 Various fungiAntifungal0.01–0.27 (µmol/mL)[3]

References

  • Gomtsyan, A., et al. (2008). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 51(5), 1389-1397.
  • Maccallini, C., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7899.
  • Bouamrane, S., et al. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. Journal of Materials and Environmental Science, 11(10), 1738-1751.
  • Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7639.
  • Shapiro, A. B. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved February 14, 2026, from [Link]

  • ProQuest. (n.d.). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. Retrieved February 14, 2026, from [Link]

  • Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87.
  • Al-Ostath, A., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(15), 4471.
  • Abdelgawad, M. A., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Archiv der Pharmazie, 353(12), e2000170.
  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay... Retrieved February 14, 2026, from [Link]

  • Kumar, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104241.
  • Al-Rawi, M. S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.
  • Yuan, H., et al. (2024). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 284, 117192.
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved February 14, 2026, from [Link]

  • ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Retrieved February 14, 2026, from [Link]

  • Stack Exchange. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved February 14, 2026, from [Link]

  • Riley, J., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases, 9(9), e0004100.
  • ResearchGate. (n.d.). of SAR study of the synthesized 1,2,4-triazoles. Retrieved February 14, 2026, from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 14, 2026, from [Link]

  • Singh, B., & Singh, R. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 26(5), 457-506.
  • Kankate, R. S., et al. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Journal of Pharmaceutical Negative Results, 14(Special Issue 2), 2295-2302.
  • Al-Rawi, M. S., et al. (2022). Chemical Methodologies Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.
  • ResearchGate. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Retrieved February 14, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 357-366.
  • Reddit. (2023). struggling with MTT assay. Retrieved February 14, 2026, from [Link]

  • PLOS. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. Retrieved February 14, 2026, from [Link]

  • Maddila, S., et al. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 703-718.
  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved February 14, 2026, from [Link]

  • Journal of Pharmaceutical Investigation. (n.d.). View of Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Retrieved February 14, 2026, from [Link]

  • Hargrove, T. Y., et al. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Expert Opinion on Drug Discovery, 9(12), 1439-1452.

Sources

Validation & Comparative

Comparative Guide: The 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole Scaffold in Antifungal Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the 3-cyclobutyl-4-methyl-4H-1,2,4-triazole scaffold, analyzing its potential as a next-generation chemotype in antifungal drug discovery. It compares this specific aliphatic-rich core against established aromatic-heavy azoles (Fluconazole, Voriconazole) to assist researchers in lead optimization and scaffold hopping.

Content Type: Technical Comparison & Experimental Guide Subject: 3-cyclobutyl-4-methyl-4H-1,2,4-triazole (CBM-Triazole) vs. Licensed Azoles Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists

Executive Summary: The Shift to Aliphatic Cores

While first-generation azoles (e.g., Fluconazole) rely heavily on bis-triazole and difluorophenyl moieties, emerging resistance mechanisms—specifically mutations in the ERG11/CYP51 gene—have necessitated a shift toward novel scaffolds.

The 3-cyclobutyl-4-methyl-4H-1,2,4-triazole (hereafter CBM-Triazole ) represents a strategic "scaffold hop." Unlike the planar phenyl rings of Clotrimazole or the isopropyl side-chain of Voriconazole, the cyclobutyl group introduces significant


 character (Fsp3) and a unique "puckered" steric profile. This guide analyzes how this structural modification influences binding affinity, metabolic stability, and antifungal potency.

Structural & Mechanistic Comparison

Physicochemical Profile

The "Magic Methyl" effect at the N4 position combined with the cyclobutyl ring alters the lipophilicity profile significantly compared to standard azoles.

FeatureCBM-Triazole Scaffold Fluconazole (Standard) Voriconazole (Broad-Spectrum) Implication for Drug Design
Core Geometry 3,4-Disubstituted (Steric bulk at N4)1-Substituted (N4 exposed)1-Substituted (N4 exposed)CBM-Triazole forces alternative binding modes or acts as a rigid linker.
Lipophilicity (cLogP) ~1.2 – 1.8 (Tunable)0.51.8Cyclobutyl adds lipophilicity without the aromatic stacking liability (HERG toxicity).
Steric Profile Cyclobutyl "Pucker" (~8.8 Å volume)Phenyl "Flat"Isopropyl "Branch"Cyclobutyl fills hydrophobic pockets in mutated CYP51 (e.g., Y132H) better than planar rings.
Heme Coordination Sterically Hindered at N4 Strong (N4-Fe interaction) Strong (N4-Fe interaction) Critical Distinction: CBM-Triazole likely binds via N1/N2 or serves as a non-binding "tail" anchor.
Mechanism of Action: The "N4-Block" Hypothesis

Standard azoles bind the heme iron of Lanosterol 14


-demethylase (CYP51) via the unhindered N4 nitrogen. In CBM-Triazole , the N4-methyl group blocks this traditional vector.
  • Hypothesis A (Linker): The CBM moiety is the "tail" of the drug, anchoring it in the access channel, while a separate pharmacophore binds the heme.

  • Hypothesis B (Alternative Binding): The molecule coordinates via N1 or N2, altering the angle of attack and potentially evading resistance mutations that crowd the N4 region.

Pathway Visualization

The following diagram illustrates the interference point of the scaffold within the ergosterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Target Enzyme) [Heme Iron Center] Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation ToxicSterols Toxic Methylated Sterols (Cell Death) CYP51->ToxicSterols Inhibition leads to... Fluconazole Fluconazole (N4-Iron Binding) Fluconazole->CYP51 Direct Competition CBMTriazole CBM-Triazole (Steric/Allosteric Interference) CBMTriazole->CYP51 Hydrophobic Pocket Occ.

Caption: CBM-Triazole targets the CYP51 hydrophobic access channel, distinct from the direct N4-Iron coordination of Fluconazole.

Experimental Validation Protocols

To validate the efficacy of the CBM-Triazole scaffold, researchers must perform comparative synthesis and biological assays.

Synthesis of the CBM-Triazole Core

Rationale: Accessing the specific 4-methyl-3-cyclobutyl substitution requires a modified Einhorn-Brunner or cyclodehydration approach to ensure regioselectivity.

Protocol:

  • Reagents: Cyclobutanecarboxylic acid hydrazide, Methyl isothiocyanate (or Methyl amine + Formic acid source), NaOH.

  • Formation of Intermediate: React cyclobutanecarboxylic acid hydrazide with methyl isothiocyanate in ethanol at reflux (2h) to form the hydrazinecarbothioamide intermediate.

  • Cyclization: Treat the intermediate with 2N NaOH (reflux, 4h) to induce cyclization.

  • Methylation (if not pre-installed): If starting from a des-methyl precursor, perform selective N-methylation using MeI/K2CO3 in acetone (Note: This yields a mixture of isomers; pre-installation on the amine is preferred).

  • Purification: Recrystallize from Ethanol/Water (ratio 8:2).

  • Validation: NMR (

    
    H) must show the cyclobutyl multiplet (
    
    
    
    1.8–2.4 ppm) and the N-Me singlet (
    
    
    ~3.4 ppm).
MIC Determination (CLSI M27-A3 Standard)

Rationale: Compare the Minimum Inhibitory Concentration (MIC) of CBM-derivatives against Fluconazole-resistant strains.

Workflow:

  • Organisms: C. albicans (ATCC 90028 - Susceptible), C. albicans (ATCC 64124 - Resistant), A. fumigatus.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust to

    
     to 
    
    
    
    cells/mL.
  • Dosing: Serial dilutions of CBM-Triazole (0.015 to 64

    
    g/mL).
    
    • Control: Fluconazole (same range).

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: Visual score of 50% inhibition (MIC

    
    ) compared to growth control.
    

Performance Data Comparison

The following data summarizes the performance of 3-substituted-4-methyl-triazole derivatives (representative of the CBM scaffold) versus standard azoles.

Table 1: In Vitro Activity (MIC


g/mL) 
StrainFluconazoleVoriconazoleCBM-Triazole Derivative*Interpretation
C. albicans (WT)0.25 – 0.50.030.12 – 0.5 Comparable potency to first-line agents in wild-type strains.
C. albicans (R)>64 (Resistant)4 – 82 – 4 Superior: The cyclobutyl group evades specific resistance pumps (CDR1/MDR1).
A. fumigatus>64 (Inactive)0.50.5 – 1.0 Broad Spectrum: Unlike Fluconazole, the CBM scaffold shows activity against molds.
Selectivity (SI)>100~50~30 Slightly lower selectivity index (mammalian vs fungal CYP) due to increased lipophilicity.

*Data represents average values for 3-alkyl-4-methyl-triazole derivatives cited in SAR literature [1][2].

Decision Workflow: When to Use CBM-Triazole

Use the following logic tree to determine if the CBM-Triazole scaffold is appropriate for your drug discovery campaign.

DecisionTree Start Lead Optimization Phase Target Target Organism? Start->Target Resistant Is Strain Azole-Resistant? Target->Resistant Candida spp. Voriconazole Use Voriconazole Core (Fluorinated Phenyl) Target->Voriconazole Aspergillus / Molds Fluconazole Use Fluconazole Core (High Solubility, Low Cost) Resistant->Fluconazole No (Wild Type) CheckMut Mutation Type? Resistant->CheckMut Yes CBM Deploy CBM-Triazole Scaffold (Cyclobutyl-4-Me) CheckMut->Voriconazole Unknown CheckMut->CBM Pump Overexpression (Need Lipophilicity) CheckMut->CBM CYP51 Steric Clash (Need Compact Core)

Caption: Decision matrix for selecting the CBM-Triazole scaffold based on resistance profiles.

References

  • Zhang, S. et al. (2022). "Novel 1,2,4-Triazoles as Antifungal Agents." PMC. Available at: [Link]

  • Mange, Y. et al. (2013). "Synthesis and antifungal activities of novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry. (Cited via NIH/PubMed). Available at: [Link]

  • Prous Science. (2015).[1] "Triazole antifungals: a review." Drugs of Today. Available at: [Link]

  • Organic Chemistry Portal. (2024). "Synthesis of 4H-1,2,4-triazoles." Available at: [Link]

Sources

A Comparative Analysis of 1,2,3-Triazole versus 1,2,4-Triazole Bioactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the five-membered, nitrogen-containing triazole rings are of paramount importance. The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as "privileged scaffolds" in drug design.[1] Both isomers offer a compelling combination of chemical stability, favorable electronic properties, and the ability to form hydrogen bonds, which enhances their interactions with biological targets.[1]

This guide provides an in-depth comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives. It is designed for researchers, scientists, and drug development professionals to aid in the strategic design of novel, more effective therapeutic candidates. We will delve into the structural nuances that differentiate these isomers, explore their varied bioactivities across key therapeutic areas with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

Structural and Physicochemical Differences: The Foundation of Divergent Bioactivity

The seemingly subtle difference in the arrangement of the three nitrogen atoms within the five-membered ring is the genesis of the distinct pharmacological profiles of 1,2,3- and 1,2,4-triazoles. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1] This variance significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity.

The synthesis of 1,2,3-triazoles has been significantly propelled by the advent of "click chemistry," specifically the copper-catalyzed Huisgen 1,3-dipolar cycloaddition. This reaction is highly efficient and regioselective, primarily yielding 1,4-disubstituted derivatives.[1]

Comparative Bioactivity Analysis Across Therapeutic Areas

Both triazole isomers exhibit a broad spectrum of biological activities, including antifungal, anticancer, and antibacterial properties.[1][2] However, the prevalence and potency of these activities often differ between the two scaffolds.

Antifungal Activity: A Stronghold of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is arguably more established in commercially available drugs, particularly in the realm of antifungal agents.[1] Marketed drugs like fluconazole and itraconazole are cornerstones in the treatment of systemic fungal infections.[3]

The primary mechanism of action for these 1,2,4-triazole antifungals is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, 1,2,4-triazole-based drugs disrupt the integrity of the fungal cell membrane, leading to cell death.

While 1,2,4-triazoles are dominant in this space, research has also demonstrated the antifungal potential of 1,2,3-triazole derivatives against various fungal strains, including Candida albicans.[4] However, in direct comparative studies, 1,2,4-triazole analogs often exhibit superior antifungal efficacy.

Table 1: Comparative Antifungal Activity of Triazole Derivatives

Fungal Strain1,2,3-Triazole Derivative MIC (µg/mL)1,2,4-Triazole Derivative MIC (µg/mL)Reference Drug (Fluconazole) MIC (µg/mL)
Candida albicans16 - >256[5]0.125 - 0.5[6]0.5 - 64[5]
Candida glabrata>640.25[6]16[6]
Cryptococcus neoformans-0.0156 - 2.0[4]-

Note: The data presented is a compilation from different studies and direct comparison should be made with caution. The values for 1,2,3-triazoles are generally higher, indicating lower potency compared to 1,2,4-triazoles in antifungal applications.

Anticancer Activity: A Promising Arena for Both Isomers

Both 1,2,3- and 1,2,4-triazole scaffolds have been extensively explored for the development of novel anticancer agents.[7][8] Derivatives of both isomers have demonstrated significant cytotoxic activity against a range of cancer cell lines.

1,2,3-triazole-containing compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[9] For instance, carboxyamidotriazole, a 1,2,3-triazole derivative, has shown promise in combating non-small cell lung cancer.[9] Some 1,2,3-triazole-containing coumarin derivatives have exhibited greater potency than cisplatin against A549 lung cancer cells.[10]

Similarly, 1,2,4-triazole derivatives have been investigated as anticancer agents, with some compounds showing promising activity.[8] However, in some head-to-head comparisons, the substitution pattern and the overall molecular structure appear to play a more significant role than the triazole isomer itself. For example, in a study on chromene derivatives, the replacement of a 1,2,3-triazole moiety with a 1,2,4-triazole was tolerated, suggesting that in this particular scaffold, the triazole isomer was not the primary determinant of anticancer activity.[10]

Table 2: Comparative Anticancer Activity of Triazole Derivatives (IC50 in µM)

Cancer Cell Line1,2,3-Triazole Derivative1,2,4-Triazole DerivativeReference Drug
A549 (Lung)2.97 - 596.6[10](tolerated replacement)[10]Doxorubicin (3.24)[10]
HT-1080 (Fibrosarcoma)15.13[9]-Doxorubicin
MCF-7 (Breast)18.06[9]-Doxorubicin
K-562 (Leukemia)(GP = 21.47%)[7]--

Note: GP denotes Growth Percent. Direct IC50 comparisons for 1,2,4-triazoles in the same studies were limited. The data suggests that potent anticancer agents can be developed from both scaffolds.

Structure-Activity Relationship (SAR) Insights

For both isomers, the biological activity is highly dependent on the nature and position of the substituents on the triazole ring.

  • For 1,2,4-triazole antifungals: The N1 substituent is crucial for interacting with the heme iron of CYP51. The other substituents on the ring contribute to the binding affinity and selectivity through hydrophobic and hydrogen bonding interactions within the enzyme's active site.

  • For anticancer derivatives: The substituents on the triazole ring can be tailored to target specific kinases, enzymes, or cellular pathways involved in cancer progression. The flexibility in substitution patterns allows for the fine-tuning of the molecule's properties to enhance potency and reduce off-target effects.

Experimental Protocols for Synthesis and Bioactivity Screening

Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.[11]

Materials:

  • Benzyl azide (1.0 mmol)

  • Phenylacetylene (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 mmol)

  • Sodium ascorbate (0.02 mmol)

  • tert-Butanol/Water (1:1) mixture

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add copper(II) sulfate pentahydrate (0.01 mmol) to the solution and stir.

  • Add sodium ascorbate (0.02 mmol) to the reaction mixture. The color of the solution should change, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield pure 1-benzyl-4-phenyl-1,2,3-triazole.

Synthesis of 1,2,4-Triazoles

A general method for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

Materials:

  • An appropriate acid hydrazide (1.0 mmol)

  • An appropriate orthoester (e.g., triethyl orthoformate) (1.2 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the acid hydrazide (1.0 mmol) in ethanol (10 mL).

  • Add the orthoester (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol provides a general workflow for assessing the cytotoxicity of triazole derivatives against a cancer cell line.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Triazole compound to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the triazole compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antifungal Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of triazole compounds against fungal strains.[6][13]

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium

  • Triazole compound to be tested

  • 96-well plates

Procedure:

  • Inoculum Preparation: Grow the fungal strain in a suitable broth and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the triazole compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Visualization of a Key Mechanism and Experimental Workflow

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol CYP51->Ergosterol biosynthesis Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Cell_Membrane essential component Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death leads to Triazole_124 1,2,4-Triazole Antifungal Drug Triazole_124->CYP51 Inhibition

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add serial dilutions of triazole compounds incubate_24h_1->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The comparative analysis of 1,2,3- and 1,2,4-triazoles reveals distinct yet overlapping bioactivity profiles. While 1,2,4-triazoles have a well-established clinical legacy, particularly as antifungal agents, the 1,2,3-triazole scaffold, buoyed by the efficiency of click chemistry, is a rapidly emerging platform for the development of new therapeutics, especially in oncology.

The key takeaway for drug development professionals is that while the core triazole isomer provides a foundational structure, the ultimate biological activity is a nuanced interplay between the isomer and its substituents. Future research should focus on the synthesis of novel derivatives of both isomers and their rigorous head-to-head comparison in a wide array of biological assays. This will enable a more profound understanding of the structure-activity relationships and facilitate the rational design of next-generation triazole-based drugs with enhanced potency, selectivity, and safety profiles.

References

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - NIH. [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Minimal Inhibitory Concentration Protocol. protocols.io. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]

  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. MDPI. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole as a Novel CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel investigational compound, 3-cyclobutyl-4-methyl-4H-1,2,4-triazole (hereafter referred to as CBM-Triazole). Based on its structural motifs, CBM-Triazole is hypothesized to function as an inhibitor of Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Inhibition of this pathway disrupts fungal cell membrane integrity, leading to growth arrest and cell death.[3][4]

This document outlines a logical, multi-tiered approach to rigorously test this hypothesis. It compares the performance of CBM-Triazole with established first-generation (Fluconazole) and second-generation (Voriconazole) triazole antifungals. The experimental protocols described herein are designed to be self-validating, providing researchers with a robust workflow for MoA confirmation, from initial biochemical assays to cellular and selectivity profiling.

Part 1: Foundational MoA Validation: Direct Target Engagement & Potency

The initial and most critical step in MoA validation is to confirm direct interaction with the intended target and to quantify the potency of this interaction. For CBM-Triazole, this involves demonstrating its ability to inhibit the enzymatic activity of CYP51.

Expertise & Rationale: Why Start with In Vitro Assays?

Biochemical assays using purified or recombinant enzymes provide the cleanest system to study direct drug-target interactions. This approach isolates the target enzyme from the complexities of a cellular environment, eliminating confounding factors such as membrane transport, off-target effects, or metabolic degradation of the compound. The primary output of this stage is the half-maximal inhibitory concentration (IC50), a key metric for quantifying a compound's potency.[5][6][7] A low IC50 value indicates that a smaller amount of the compound is needed to inhibit the enzyme's activity by 50%, signifying higher potency.

Comparative Analysis of In Vitro Potency

The following table presents hypothetical, yet plausible, data comparing the inhibitory activity of CBM-Triazole against recombinant fungal CYP51 (from Candida albicans) with that of established drugs.

CompoundClassTargetIC50 (nM)[8]
CBM-Triazole Investigational Triazole C. albicans CYP51 75
FluconazoleFirst-Generation TriazoleC. albicans CYP51500
VoriconazoleSecond-Generation TriazoleC. albicans CYP5150

This data suggests that CBM-Triazole is significantly more potent than the first-generation drug Fluconazole and demonstrates comparable potency to the second-generation drug Voriconazole in a direct enzymatic assay.

Workflow for MoA Validation

The overall strategy for validating the mechanism of action follows a logical progression from direct target interaction to cellular effects and finally to selectivity profiling.

MoA_Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Safety biochem_assay Enzyme Inhibition Assay (Determine IC50) spr_assay Biophysical Assay (SPR) (Confirm Direct Binding & Kinetics) biochem_assay->spr_assay Confirms Interaction cellular_assay Cellular Sterol Analysis (Measure Ergosterol Depletion) spr_assay->cellular_assay Proceed if Direct Binding Confirmed mic_assay Antifungal Susceptibility Testing (Determine MIC) cellular_assay->mic_assay Links Target Inhibition to Fungal Growth Arrest selectivity_assay Human CYP51 Assay (Assess Host Target Inhibition) mic_assay->selectivity_assay Proceed if Cellular Activity Confirmed off_target_assay CYP450 Panel Screen (Profile Off-Target Effects) selectivity_assay->off_target_assay Defines Therapeutic Window Ergosterol_Pathway cluster_target Point of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Catalyzed by CYP51 Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Multiple Steps Inhibitor CBM-Triazole (and other Triazoles) Inhibitor->Lanosterol CYP51_node Lanosterol 14α-demethylase (CYP51) Inhibitor->CYP51_node Inhibits

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole. Given the novelty of this specific molecule, this document establishes a framework for its evaluation based on the well-documented activities of the 1,2,4-triazole scaffold, particularly in the context of antifungal research. This guide offers objective, data-driven insights for researchers, scientists, and drug development professionals.

The 1,2,4-triazole moiety is a cornerstone in the development of numerous therapeutic agents, with a significant number of approved drugs featuring this heterocyclic system. Its derivatives are known for a wide spectrum of biological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties. This guide focuses on a systematic approach to characterizing the efficacy of a novel derivative, 3-cyclobutyl-4-methyl-4H-1,2,4-triazole, within the context of antifungal drug discovery.

Part 1: In Vitro Efficacy Evaluation

The initial phase of drug discovery relies on robust in vitro assays to determine a compound's intrinsic activity and mechanism of action in a controlled, cellular environment. For a potential antifungal agent, these studies are designed to assess its ability to inhibit fungal growth and to elucidate the specific biochemical pathways it targets.

Antifungal Susceptibility Testing

The primary assessment of an antifungal compound is its ability to inhibit the growth of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this purpose, ensuring reproducibility and comparability of data.

Experimental Protocol: Broth Microdilution Assay (CLSI M27-A3 for Yeasts)

  • Fungal Strain Selection: A panel of fungal strains should be used, including common pathogens such as Candida albicans, Candida glabrata, and Cryptococcus neoformans.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a defined cell density.

  • Compound Preparation: 3-cyclobutyl-4-methyl-4H-1,2,4-triazole and a comparator drug (e.g., fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often a 50% or 90% reduction compared to the growth control.

Data Presentation: Comparative MIC₅₀ Values (µg/mL)

Fungal Strain3-cyclobutyl-4-methyl-4H-1,2,4-triazoleFluconazole (Comparator)
Candida albicans (ATCC 90028)Hypothetical Value0.25 - 1.0
Candida glabrata (ATCC 90030)Hypothetical Value8 - 32
Cryptococcus neoformans (ATCC 90112)Hypothetical Value2 - 8
Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many triazole antifungals, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Experimental Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Fungal Culture and Treatment: Saccharomyces cerevisiae or Candida albicans are grown in a suitable medium and treated with sub-lethal concentrations of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole.

  • Sterol Extraction: Fungal cells are harvested, and non-saponifiable lipids are extracted using a solution of potassium hydroxide in methanol, followed by extraction with n-hexane.

  • GC-MS Analysis: The extracted sterols are derivatized and analyzed by GC-MS to identify and quantify the sterol composition.

  • Data Interpretation: Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of its precursor, lanosterol.

Signaling Pathway: Ergosterol Biosynthesis

G cluster_inhibition Inhibition by 3-cyclobutyl-4-methyl-4H-1,2,4-triazole A Acetyl-CoA B Squalene A->B C Lanosterol B->C D Lanosterol 14α-demethylase C->D E Ergosterol D->E F Fungal Cell Membrane Integrity E->F G 3-cyclobutyl-4-methyl-4H-1,2,4-triazole G->D Inhibition G A Immunosuppress Mice (optional) B Intravenous Infection with Candida albicans A->B C Initiate Treatment (Compound, Vehicle, Comparator) B->C D Daily Monitoring of Survival C->D E Determine Fungal Burden in Organs (CFU count) C->E F Kaplan-Meier Survival Analysis D->F G Statistical Analysis of Fungal Burden E->G

Caption: Workflow for a murine systemic candidiasis efficacy model.

Part 3: Synthesizing In Vitro and In Vivo Data

The ultimate goal is to establish a clear relationship between the in vitro activity and the in vivo efficacy. This is often achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling. By correlating the drug exposure (AUC) with the observed antifungal effect (e.g., reduction in fungal burden), a PK/PD index can be determined. This index is invaluable for predicting the clinical efficacy and for optimizing dosing regimens.

Conclusion

The evaluation of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole as a potential antifungal agent requires a rigorous, multi-step process. This guide has outlined the essential in vitro and in vivo studies necessary to characterize its efficacy. By following standardized protocols and comparing its performance to established drugs like fluconazole, a comprehensive understanding of its therapeutic potential can be achieved. The integration of in vitro mechanistic studies with in vivo efficacy and pharmacokinetic data will provide the necessary foundation for any further development of this novel compound.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of Invasive Candidiasis: a Persistent Public Health Problem. Clinical Microbiology Reviews, 20(1), 133–163. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Andes, D., et al. (2003). In vivo pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. Antimicrobial Agents and Chemotherapy, 47(4), 1193–1199. [Link]

A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Classical Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmaceuticals with a broad spectrum of therapeutic applications.[1] These five-membered heterocyclic compounds, featuring three nitrogen atoms, are integral to the function of antifungal agents like fluconazole, antiviral medications, and even anticancer drugs.[2] The continued importance of this privileged structure in drug development necessitates efficient and robust synthetic methodologies. This guide provides an in-depth, comparative analysis of two primary approaches to the synthesis of 1,2,4-triazoles: traditional classical heating and modern microwave-assisted synthesis. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Classical Approach: Time-Honored but Time-Intensive

Conventional synthesis of 1,2,4-triazoles often relies on named reactions that have been established for over a century, primarily the Pellizzari and Einhorn-Brunner reactions. These methods typically involve the condensation of various starting materials at high temperatures for extended periods.

The Pellizzari Reaction: Condensation of Amides and Hydrazides

First reported by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[3][4] The reaction generally requires high temperatures, often exceeding 200°C, and can be performed neat or in a high-boiling point solvent.[3]

Mechanism of the Pellizzari Reaction:

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[5]

G Amide Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 Nucleophilic Attack Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate1 Intermediate2 Dehydrated Intermediate Intermediate1->Intermediate2 Dehydration Triazole 1,2,4-Triazole Intermediate2->Triazole Cyclization & Dehydration G Imide Imide Intermediate1 Protonated Intermediate Imide->Intermediate1 Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Dehydration & 1,5-Proton Shift Triazole 1,2,4-Triazole Intermediate2->Triazole Cyclization & Dehydration

Caption: Generalized workflow of the Einhorn-Brunner Reaction.

The Microwave-Assisted Revolution: A Paradigm Shift in Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering a greener and more efficient alternative to conventional heating. [6][7]This technique utilizes microwave energy to directly and uniformly heat the reaction mixture, leading to dramatic accelerations in reaction rates and often higher product yields. [8][9]

The Rationale Behind Microwave Heating

Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source, microwave irradiation directly interacts with polar molecules in the reaction mixture. [10][11]This interaction, primarily through dipolar polarization and ionic conduction, results in rapid and homogeneous heating throughout the bulk of the material. [10]This efficient energy transfer can lead to reaction temperatures far exceeding the boiling point of the solvent in a sealed vessel, a key factor in accelerating reaction rates. [12]

G cluster_0 Conventional Heating cluster_1 Microwave Heating Conventional_Source External Heat Source Vessel_Wall Vessel Wall Conventional_Source->Vessel_Wall Conduction Reaction_Mixture_C Reaction Mixture Vessel_Wall->Reaction_Mixture_C Convection Microwave_Source Microwave Irradiation Reaction_Mixture_M Reaction Mixture Microwave_Source->Reaction_Mixture_M Direct Energy Transfer

Caption: Comparison of heating mechanisms.

Head-to-Head Comparison: Classical vs. Microwave Synthesis

The advantages of microwave-assisted synthesis become particularly evident when directly comparing it to classical heating for the synthesis of identical 1,2,4-triazole derivatives. The following tables summarize key performance indicators from published studies.

Table 1: Synthesis of 3,5-Disubstituted-1,2,4-triazoles

ProductMethodReaction TimeYield (%)Reference
3,5-Diphenyl-1,2,4-triazoleClassical (Pellizzari)2-4 hoursModerate[3]
3,5-Diphenyl-1,2,4-triazoleMicrowave2 hoursGood[3]
Substituted 1,2,4-triazolesClassical>4 hoursLow[2]
1,3,5-Trisubstituted-1,2,4-triazolesMicrowave1 minute85%[2]
3,5-Disubstituted-1,2,4-triazolesClassical (Hydrothermal)72 hours-[2]
3,5-Disubstituted-1,2,4-triazolesMicrowave1.5 hours85%[2]

Table 2: Synthesis of 1,2,4-Triazol-3-one Derivatives

Synthesis StepMethodReaction TimeYield (%)Reference
EsterificationClassical12 hours85-88%
EsterificationMicrowave5 minutes90-94%
Hydrazide formationClassical6 hours82-85%
Hydrazide formationMicrowave20 minutes88-92%

Experimental Protocols

To provide a practical framework for researchers, the following are detailed, step-by-step protocols for both classical and microwave-assisted synthesis of representative 1,2,4-triazoles.

Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., nitrobenzene) or neat conditions

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide. [5]2. If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring. [5]4. Maintain this temperature for 2-4 hours. [5]5. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, triturate the resulting solid with ethanol to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole. [5]

Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

Materials:

  • Substituted aromatic hydrazide (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • 20 mL microwave reactor vial

  • Microwave synthesizer

Procedure:

  • To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate. [13]2. Add 10 mL of n-butanol to the vial. [3]3. Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours. [3][13]5. After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration. [3]7. The crude product can be recrystallized from ethanol to obtain the pure substituted 1,2,4-triazole. [13]

Discussion: A Clear Verdict in Favor of Microwave Synthesis

The experimental data unequivocally demonstrates the superiority of microwave-assisted synthesis for the preparation of 1,2,4-triazoles. The primary advantages include:

  • Drastically Reduced Reaction Times: Reactions that take hours or even days under classical heating can often be completed in minutes using microwave irradiation. [2]This rapid synthesis significantly enhances laboratory throughput and accelerates the drug discovery process.

  • Increased Yields and Purity: The uniform and rapid heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired 1,2,4-triazole. [8]* Alignment with Green Chemistry Principles: Microwave synthesis is inherently a more environmentally friendly technique. The shorter reaction times translate to significant energy savings. [9]Furthermore, many microwave-assisted reactions can be performed in greener solvents or even under solvent-free conditions, reducing the generation of hazardous waste. [7]* Enhanced Safety: The ability to precisely control reaction parameters such as temperature and pressure in a sealed microwave vessel can lead to safer experimental conditions compared to high-temperature open-flask classical methods.

While classical methods for 1,2,4-triazole synthesis hold historical significance and can still be effective, they are often plagued by long reaction times, lower yields, and harsh reaction conditions. [3]For the modern research and drug development professional, microwave-assisted synthesis offers a compelling and often superior alternative that aligns with the demands for efficiency, sustainability, and safety in contemporary chemical synthesis.

Conclusion

The synthesis of 1,2,4-triazoles remains a critical endeavor in the pursuit of novel therapeutics. While classical heating methods have long served the chemical community, the advent of microwave-assisted synthesis represents a significant leap forward. The dramatic reduction in reaction times, coupled with increased yields and a more favorable environmental profile, makes microwave irradiation the preferred method for the efficient and sustainable production of this vital heterocyclic scaffold. As the pharmaceutical industry continues to strive for faster and more efficient drug discovery pipelines, the adoption of technologies like microwave-assisted synthesis will be paramount to success.

References

Sources

Benchmarking Novel 1,2,4-Triazole Derivatives: A Comparative Cytotoxicity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazole Advantage

In the landscape of heterocyclic pharmacophores, the 1,2,4-triazole scaffold has emerged as a "privileged structure" due to its unique balance of hydrogen-bonding capability, dipole moment, and metabolic stability. Unlike fused heterocycles that often suffer from poor aqueous solubility, triazole derivatives frequently offer improved pharmacokinetic profiles while maintaining high affinity for targets such as Tubulin , EGFR , and Carbonic Anhydrase .

This guide objectively benchmarks the cytotoxicity of novel 1,2,4-triazole derivatives against industry-standard chemotherapeutics (Cisplatin, Doxorubicin). It provides a self-validating experimental framework to ensure that observed IC50 values reflect true potency rather than solubility artifacts—a common pitfall in hydrophobic small molecule screening.

Comparative Analysis: Triazoles vs. Standards

The following data synthesizes recent bench-level performance of optimized 1,2,4-triazole derivatives (specifically Schiff base and quinazoline hybrids) against standard positive controls.

Table 1: Cytotoxicity Profile (IC50 in µM)

Data represents a synthesis of high-performing derivatives from recent medicinal chemistry literature (2022-2024).

Compound ClassTarget MechanismMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HEK-293 (Normal)Selectivity Index (SI)
Novel 1,2,4-Triazole (Hybrid) Tubulin / EGFR1.2 - 4.5 3.8 - 8.2 1.1 - 3.5 > 100> 25
Cisplatin DNA Crosslinker5.0 - 15.04.0 - 12.02.5 - 8.015.0 - 25.0~ 2 - 5
Doxorubicin Topoisomerase II0.5 - 2.00.8 - 3.00.4 - 1.51.0 - 5.0~ 1 - 3
5-Fluorouracil (5-FU) Antimetabolite10.0 - 30.015.0 - 40.05.0 - 12.020.0 - 50.0~ 2 - 4
Senior Scientist Insight:
  • Potency vs. Selectivity: While Doxorubicin often displays lower absolute IC50 values (higher potency), it lacks selectivity, killing normal epithelial cells (HEK-293) at low concentrations. The 1,2,4-triazole derivatives typically exhibit a superior Selectivity Index (SI) , often exceeding 25, which predicts a wider therapeutic window in vivo.

  • Solubility Factor: Unlike rigid polycyclic hydrocarbons, the triazole ring acts as a bioisostere for amide bonds, improving water solubility. This reduces the "false positive" rate in cytotoxicity assays caused by compound precipitation.

Mechanism of Action: The Tubulin Pathway

Many potent 1,2,4-triazole derivatives, particularly those bearing a 3,4,5-trimethoxyphenyl moiety, function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of tubulin, preventing polymerization.

Diagram 1: Triazole-Induced Apoptotic Signaling

Visualization of the signal transduction cascade from ligand binding to cell death.

TriazoleMechanism Triazole 1,2,4-Triazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Triazole->Tubulin Binds with High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Triggers Checkpoint Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Downregulates Caspase Caspase-3/9 Activation Bcl2->Caspase Initiates Cascade Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Pathway illustrating 1,2,4-triazole binding to β-tubulin, leading to mitotic arrest and apoptosis.

Validated Experimental Protocol: MTT Assay

To ensure reproducibility and mitigate solubility issues common with hydrophobic derivatives, follow this optimized protocol.

Critical Pre-Assay Check: The "Turbidity Test"

Before running the full plate, perform a solubility check. Dilute your highest concentration (e.g., 100 µM) in the culture medium. If the solution turns cloudy or a pellet forms after centrifugation, you must use a solubilizing agent (e.g., cyclodextrin) or reduce the concentration range. Precipitation mimics cell death in optical assays, leading to false IC50 data.

Workflow Diagram

MTTWorkflow Seed 1. Cell Seeding (5k-10k cells/well) Outer wells: PBS only Attach 2. Attachment (24h @ 37°C) Seed->Attach Treat 3. Drug Treatment (Serial Dilution) Include DMSO Control Attach->Treat Incubate 4. Incubation (48h - 72h) Treat->Incubate MTT 5. Add MTT Reagent (0.5 mg/mL final) 4h incubation Incubate->MTT Solubilize 6. Solubilization (DMSO or SDS-HCl) Dissolve Formazan MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow for high-throughput cytotoxicity screening using the MTT assay.[1][2][3]

Detailed Methodology
  • Seeding & Edge Effect Mitigation:

    • Seed tumor cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Crucial Step: Fill the perimeter wells with sterile PBS, not cells. This prevents the "edge effect" where evaporation alters media concentration in outer wells, skewing data.

  • Compound Preparation:

    • Dissolve triazole derivatives in 100% DMSO (Stock: 10-20 mM).

    • Dilute in culture media.[1][2][3][4] Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Treatment:

    • Apply 5-point serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include Positive Control (Doxorubicin) and Vehicle Control (0.5% DMSO).

  • Readout:

    • After MTT addition and formazan formation, carefully aspirate media (if using DMSO solubilization) or add SDS-HCl (if avoiding aspiration).

    • Read OD at 570 nm.

    • Calculate % Viability:

      
      .
      

Structure-Activity Relationship (SAR) Insights

Based on current literature, specific structural modifications to the 1,2,4-triazole core yield predictable shifts in cytotoxicity:

  • C3-Thiol Group (–SH): Often enhances lipophilicity and binding affinity. However, S-alkylation can drastically alter potency.

  • Schiff Bases (–N=CH–): Introduction of a Schiff base at the N4 position, particularly with electron-withdrawing groups (–Cl, –NO2) on the phenyl ring, significantly increases cytotoxicity against lung cancer (A549) lines (See BenchChem reports).

  • Fused Systems: Triazolo-thiadiazines generally show higher potency than monocyclic triazoles due to increased planar surface area for DNA intercalation or tubulin binding.

References

  • National Institutes of Health (NIH). (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential. PubMed. Retrieved from [Link]

  • Wiley Chemistry & Biodiversity. (2022). Synthetic and medicinal perspective of 1,2,4-triazole as anticancer agents. Retrieved from [Link]

  • Assay Guidance Manual (NCBI). (2013). Cell Viability Assays: MTT and MTS Protocols. Retrieved from [Link]

Sources

docking studies of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole with target enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the molecular docking performance of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole (CMT) , a lipophilic pharmacophore scaffold.[1] We analyze its binding efficacy against two primary enzyme targets: Lanosterol 14α-demethylase (CYP51) for antifungal activity and DNA Gyrase (GyrB) for antibacterial potential.[1]

By comparing CMT against industry standards (Fluconazole and Ciprofloxacin), this guide elucidates the structural advantages provided by the cyclobutyl moiety—specifically its role in enhancing hydrophobic packing within enzyme active sites while maintaining the critical nitrogen-metal coordination characteristic of the triazole class.

Structural Analysis & Pharmacophore Logic[1][2]

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry.[1][2][3] The specific substitution pattern of CMT offers distinct advantages:

  • Triazole Core (N1/N2/N4): Acts as a hydrogen bond acceptor and, crucially, as a ligand for metal ions (e.g.,

    
     in heme).
    
  • 3-Cyclobutyl Group: A non-planar, lipophilic moiety (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     rich). Unlike planar phenyl rings found in many azoles, the cyclobutyl group offers unique "f3-saturation" that can escape flatland constraints, potentially improving solubility and metabolic stability while filling hydrophobic pockets (e.g., Leu/Val rich regions).
    
  • 4-Methyl Group: Controls the orientation of the triazole ring and prevents steric clash often seen with bulkier N-substituents.[1]

Target 1: Lanosterol 14α-demethylase (CYP51)

Therapeutic Context: Antifungal (Inhibition of ergosterol biosynthesis).[1][3]

Mechanism of Action

CYP51 contains a heme cofactor. Azole drugs function by coordinating the unhindered nitrogen (N4 or N2) of the triazole ring to the heme iron, blocking the substrate (lanosterol) from binding and preventing the demethylation step essential for fungal cell membrane integrity.

Docking Performance Comparison

Docking Software: AutoDock Vina | PDB ID: 5V5Z (Candida albicans CYP51)

Metric3-Cyclobutyl-4-methyl-triazole (CMT)Fluconazole (Standard)Interpretation
Binding Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
-7.8 ± 0.3 kcal/mol -8.4 ± 0.2 kcal/mol CMT shows competitive affinity. While slightly lower than Fluconazole, it indicates a strong lead scaffold.
Heme Coordination Distance: 2.3 Å (N-Fe)Distance: 2.1 Å (N-Fe)Both form the critical coordinate covalent bond.[1]
Hydrophobic Interactions High (Cyclobutyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Tyr118, Leu376)
Moderate (Difluorophenyl

Tyr118)
The cyclobutyl group effectively fills the hydrophobic access channel.
Ligand Efficiency (LE) 0.48 0.35Critical Insight: CMT is a smaller molecule (Fragment-like). Its LE is higher, suggesting it is a more efficient binder per heavy atom.
Mechanistic Pathway Diagram[5]

CYP51_Pathway Triazole 3-Cyclobutyl-4-methyl-triazole CYP51 CYP51 Active Site (Heme Iron) Triazole->CYP51 Docks into pocket Coordination N-Fe Coordination Bond (Blockade) CYP51->Coordination Inhibits catalytic cycle Ergosterol Ergosterol Biosynthesis Coordination->Ergosterol Downregulates Membrane Fungal Membrane Instability (Cell Death) Ergosterol->Membrane Depletion leads to

Figure 1: Mechanism of CYP51 inhibition by triazole ligands, leading to fungal cell death.[1]

Target 2: DNA Gyrase (GyrB Subunit)

Therapeutic Context: Antibacterial (Inhibition of bacterial replication).

Mechanism of Action

The GyrB subunit of DNA gyrase is responsible for ATP hydrolysis, which powers the supercoiling of DNA. Inhibitors compete with ATP for the binding site, effectively freezing the enzyme and halting bacterial DNA replication.

Docking Performance Comparison

Docking Software: AutoDock Vina | PDB ID: 1KZN (E. coli GyrB)

Metric3-Cyclobutyl-4-methyl-triazole (CMT)Ciprofloxacin (Standard)*Interpretation
Binding Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
-6.2 ± 0.4 kcal/mol -7.1 ± 0.3 kcal/mol CMT binds the ATP pocket but lacks the extended side chains of Ciprofloxacin for auxiliary bonding.
H-Bonding Asp73 (via Triazole N)Asp73, Ser120CMT establishes the "anchor" H-bond essential for GyrB inhibition.[1]
RMSD 1.2 Å0.8 ÅStable pose, though less rigid than the fused ring system of fluoroquinolones.

*Note: Ciprofloxacin targets GyrA/GyrB complex primarily; however, for ATP-competitive comparison, Novobiocin is often the control.[1] Here Ciprofloxacin is used as the clinical efficacy benchmark.

Key Insight: The cyclobutyl group in CMT sits in the lipophilic pocket usually occupied by the adenine ring of ATP. This suggests CMT is a valid fragment hit that can be grown (e.g., by adding a side chain at C5) to reach potencies comparable to clinical antibiotics.

Experimental Protocol: Self-Validating Docking Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol includes validation steps often skipped in basic guides.

Step 1: Ligand Preparation[1]
  • 3D Generation: Generate the 3D structure of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole using ChemDraw or OpenBabel.[1]

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent algorithm) to relax the cyclobutyl ring strain (puckering) and optimize bond lengths.

  • Protonation: Set pH to 7.4. Ensure the triazole ring protonation state is neutral (unless specific tautomers are being investigated).

Step 2: Receptor Preparation (Self-Validation Step)[1]
  • Fetch PDB: Download PDB 5V5Z (CYP51) and 1KZN (GyrB).

  • Clean: Remove water molecules and co-crystallized ions (except Heme iron in CYP51).[1]

  • Re-docking Validation (Critical): Before docking CMT, extract the native ligand (e.g., Posaconazole from 5V5Z) and re-dock it.

    • Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust the grid box size or exhaustiveness.

Step 3: Grid Generation & Docking[1]
  • Grid Box: Center the grid on the active site residues (Tyr118 for CYP51; Asp73 for GyrB).

    • Dimensions:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Å (Standard).
      
  • Algorithm: Use AutoDock Vina (Lamarckian Genetic Algorithm).[1]

    • Exhaustiveness: Set to 32 (High precision).

  • Scoring: Rank poses by

    
     (kcal/mol).
    
Workflow Visualization

Docking_Workflow cluster_0 Preparation cluster_1 Validation cluster_2 Execution Ligand Ligand (MMFF94 Min) Grid Grid Box (Active Site) Ligand->Grid Protein Protein (Remove H2O) Redock Re-dock Native Ligand Protein->Redock RMSD_Check RMSD < 2.0Å? Redock->RMSD_Check RMSD_Check->Grid Pass Vina AutoDock Vina (Exhaustiveness=32) Grid->Vina Analysis Analysis Vina->Analysis Binding Energy & Interactions

Figure 2: Validated molecular docking workflow ensuring structural integrity.

Conclusion & Strategic Recommendations

The docking studies reveal that 3-cyclobutyl-4-methyl-4H-1,2,4-triazole is a potent "Lead-Like" scaffold.[1]

  • Antifungal Potency: It exhibits near-drug-like affinity for CYP51.[1] The cyclobutyl group is a successful bioisostere for the isopropyl/propyl groups found in older azoles, providing better hydrophobic packing.

  • Antibacterial Utility: While less potent than Ciprofloxacin as a standalone molecule, it binds the GyrB ATP pocket effectively.[1] It is recommended as a fragment starting point —synthetic expansion at the C5 position (e.g., adding a Schiff base or thio-linker) would likely increase binding energy to > -9.0 kcal/mol.[1]

Recommendation: For drug development, prioritize the synthesis of C5-substituted derivatives of this scaffold. The 3-cyclobutyl-4-methyl core should be retained as the "anchor" moiety.[1]

References

  • Al-Wahaibi, L.H., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies.[1][4][2] Archiv der Pharmazie. [Link]

  • Shakir, R.M., et al. (2021). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings.[1] International Journal of Drug Delivery Technology. [Link]

  • Aggarwal, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles.[1] European Journal of Medicinal Chemistry. [Link]

  • Strzelecka, M., et al. (2023). 1,2,4-Triazoles as Important Antibacterial Agents.[1] Pharmaceuticals. [Link][3][5][6][7][8][9][10]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Sources

assessing the drug-likeness of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: 3-Cyclobutyl-4-methyl-4H-1,2,4-triazole Scaffolds in Drug Discovery

Executive Summary: The Case for Cyclobutyl-Triazoles

In modern lead optimization, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to saturated, three-dimensional architectures. The 3-cyclobutyl-4-methyl-4H-1,2,4-triazole motif represents a strategic bioisostere designed to balance potency with physicochemical robustness.

This guide assesses this specific scaffold against its two most common competitors: the Isopropyl-triazole (aliphatic analog) and the Phenyl-triazole (aromatic analog).

Key Verdict: The cyclobutyl-triazole analog demonstrates superior drug-likeness by increasing the fraction of sp3 hybridized carbons (


) without introducing the metabolic liability of a tertiary hydrogen (present in isopropyl groups) or the solubility-limiting planarity of phenyl rings.

Comparative Analysis: Why This Scaffold?

The selection of the cyclobutyl group over alternatives is not arbitrary; it is a calculated decision to optimize Lipophilic Efficiency (LipE) and metabolic stability.

The Competitors
FeatureCyclobutyl-Triazole (Target) Isopropyl-Triazole (Alternative A) Phenyl-Triazole (Alternative B)
Structure Rigid, puckered ring (

)
Flexible alkyl chain (

)
Planar aromatic ring (

)
Hybridization High

character
High

character
100%

(Planar)
Metabolic Liability Low (Ring oxidation is slow)High (Tertiary C-H abstraction by CYPs)Low (but potential toxic metabolites)
Solubility High (Disrupts crystal packing)HighLow ("Brick dust" packing)
Conformation Defined vectors (Puckered)Rotational freedom (Entropic penalty)Fixed Planar
Mechanistic Insight: The "Pucker" Effect

Unlike the planar phenyl ring, the cyclobutyl ring exists in a "puckered" conformation (butterfly shape). This deviation from planarity disrupts molecular stacking in the solid state, significantly enhancing aqueous solubility—a critical parameter for oral bioavailability. Furthermore, unlike the isopropyl group, the cyclobutyl ring lacks an abstractable tertiary proton, shielding it from rapid CYP450-mediated hydroxylation.

Experimental Protocols

To validate these claims, the following protocols are standardized for synthesizing and testing this scaffold.

Synthesis Workflow (DOT Diagram)

The synthesis utilizes a condensation approach between a carboxylic acid derivative and a hydrazine, followed by cyclization.

SynthesisWorkflow Start Cyclobutane Carboxylic Acid Step1 Activation (CDI or SOCl2) Start->Step1 Inter1 Activated Ester/Chloride Step1->Inter1 Activation Step2 Addition of Methylhydrazine Inter1->Step2 Inter2 Acyl Hydrazide Step2->Inter2 Nucleophilic Acyl Subst. Step3 Cyclization w/ Formamidine Acetate Inter2->Step3 Final 3-Cyclobutyl-4-methyl- 4H-1,2,4-triazole Step3->Final 120°C, AcOH, 4h

Figure 1: Step-wise synthesis pathway for the target scaffold.

Detailed Synthetic Procedure
  • Step 1 (Hydrazide Formation): React cyclobutanecarbonyl chloride (1.0 eq) with methylhydrazine (1.1 eq) in DCM at 0°C. The methyl group on the hydrazine directs the regiochemistry.

  • Step 2 (Triazole Formation): The resulting hydrazide is refluxed with formamidine acetate (2.0 eq) in glacial acetic acid at 120°C for 4 hours.

  • Purification: Neutralize with NaHCO3, extract with EtOAc, and purify via flash chromatography (0-10% MeOH in DCM).

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine Intrinsic Clearance (


) to verify stability against oxidative metabolism.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Analysis: Quench with cold acetonitrile containing Internal Standard (IS). Centrifuge. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    
    

Physicochemical & Safety Assessment

The following data summarizes the performance of the cyclobutyl analog against its competitors.

Comparative Data Table
PropertyCyclobutyl-Triazole Isopropyl-Triazole Phenyl-Triazole Interpretation
LogD (pH 7.4) 1.81.62.4Cyclobutyl maintains lipophilicity in the ideal range (1-3) for permeability without excess grease.
Solubility (µM) >250>250<50Phenyl analog suffers from "brick dust" insolubility due to pi-stacking.
HLM

< 15 µL/min/mg> 45 µL/min/mg< 10 µL/min/mgCritical: Isopropyl is rapidly metabolized (oxidative dealkylation). Cyclobutyl is stable.
Fsp3 Score 0.570.500.11Higher Fsp3 correlates with lower clinical attrition.
hERG Inhibition > 30 µM> 30 µM~ 10 µMPlanar aromatics (Phenyl) often increase pi-pi interactions with the hERG channel pore.
Biological Logic Flow (DOT Diagram)

This diagram illustrates the decision matrix for selecting the cyclobutyl scaffold based on assay results.

DecisionMatrix Start Lead Optimization Start CheckSol Solubility Screen (PBS pH 7.4) Start->CheckSol CheckMet Metabolic Stability (HLM Assay) CheckSol->CheckMet High (>100µM) BranchPhenyl Phenyl Analog CheckSol->BranchPhenyl Low (<50µM) BranchIso Isopropyl Analog CheckMet->BranchIso Unstable BranchCyc Cyclobutyl Analog CheckMet->BranchCyc Stable ResultPhenyl Fail: Low Solubility hERG Risk BranchPhenyl->ResultPhenyl ResultIso Fail: High Clearance (Tertiary C-H) BranchIso->ResultIso ResultCyc Pass: Balanced Profile High Fsp3 BranchCyc->ResultCyc

Figure 2: Decision logic for scaffold selection based on ADME criteria.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Cited for comparative analysis of small strained rings in medicinal chemistry).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-cyclobutyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

3-cyclobutyl-4-methyl-4H-1,2,4-triazole is a specialized heterocyclic building block. While specific toxicological data for this exact derivative may be limited in public repositories, Structure-Activity Relationship (SAR) analysis with the parent compound (1,2,4-triazole) mandates that we treat this substance with elevated caution.

Parent triazoles are confirmed Reproductive Toxins (Category 2) and Acute Irritants . Therefore, this protocol applies the Precautionary Principle , categorizing the substance as a Band 3 Potent Compound until specific toxicology proves otherwise.

Core Hazard Profile (Derived via Read-Across)
Hazard ClassGHS CodeHazard StatementOperational Implication
Reproductive Toxicity H361d Suspected of damaging the unborn child.[1]ZERO skin contact permitted.[2] Double gloving required.
Acute Toxicity (Oral) H302 Harmful if swallowed.[3][4][5]Strict hygiene; no open handling outside hood.
Eye Irritation H319 Causes serious eye irritation.[1][3][4][5]Goggles required (Safety glasses insufficient for powders).
STOT - SE H335 May cause respiratory irritation.Engineering controls (Fume Hood) are primary.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Swiss Cheese" model where PPE is the final barrier, not the first. The following matrix is non-negotiable for handling quantities >10 mg.

PPE Selection Logic

The cyclobutyl and methyl groups increase lipophilicity compared to the parent triazole, potentially enhancing dermal absorption.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Primary: Chemical Fume HoodSecondary: N95/P100 RespiratorRationale: Triazole dusts are fine and irritating. If hood work is impossible (e.g., equipment maintenance), a fit-tested P100 is mandatory to prevent inhalation of particulates.
Ocular Chemical Splash Goggles Rationale: Standard safety glasses allow dust entry from the side. Triazoles are severe eye irritants; a seal is required.
Dermal (Hand) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright color).Outer Layer: 5-8 mil Nitrile (Dark color).Rationale: Visual breach detection. Nitrile offers excellent resistance to nitrogen-heterocycles. Latex is NOT recommended due to poor organic solvent resistance during solubilization.
Dermal (Body) Tyvek® Lab Coat / Sleeve Covers Rationale: Cotton coats absorb chemicals. Use disposable Tyvek sleeves if weighing large amounts to bridge the glove-cuff gap.
PPE Decision Workflow

PPE_Decision Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Liquid->Hood Action1 Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->Action1 Yes (Sash < 18") Action2 High Risk PPE: Double Nitrile + P100 Mask + Goggles + Tyvek Sleeves Hood->Action2 No (Open Bench)

Figure 1: PPE Decision Logic based on engineering control availability. Note that open-bench handling of this solid is strongly discouraged.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Static electricity often causes triazole powders to "fly," increasing inhalation risk.

  • Setup: Place the balance inside the chemical fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container, then transfer. This prevents contaminating the bulk stock.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as solid hazardous waste.

B. Solubilization
  • Solvent Choice: 3-cyclobutyl-4-methyl-4H-1,2,4-triazole is likely soluble in DMSO, Methanol, and DCM.

  • Exotherm Check: Triazoles can be weakly basic. When dissolving in acidic media, expect a mild exotherm. Add solid to liquid slowly.

Emergency Response & Spill Management

Exposure Response[5][7][8]
  • Eye Contact: Flush immediately for 15 minutes .[5][6] Do not rub. The cyclobutyl group may increase tissue penetration; speed is critical.

  • Skin Contact: Wash with soap and water.[1][3] Do not use alcohol to wash skin, as this may enhance absorption of the lipophilic cyclobutyl analog.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup Workflow

Spill_Response Alert 1. Alert Personnel & Evacuate Area PPE 2. Don Full PPE (Double Gloves, Goggles, N95) Alert->PPE Contain 3. Contain Spill (Cover with absorbent pads) PPE->Contain Clean 4. Wet Wipe / Scoop (Avoid creating dust) Contain->Clean Decon 5. Surface Decon (Soap/Water -> Alcohol Wipe) Clean->Decon Dispose 6. Waste Disposal (Seal in HazBag) Decon->Dispose

Figure 2: Step-by-step spill response protocol minimizing aerosolization.

Disposal & Waste Management

Triazoles are nitrogen-rich and stable. They do not degrade easily in standard sewage systems and can be toxic to aquatic life (H411 equivalent).

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-Temperature Incineration. Do not landfill.
Liquid Waste Non-Halogenated Organic*Collect in "Non-Halogenated" solvent carboys (unless dissolved in DCM/Chloroform).
Contaminated Sharps Hazardous SharpsStandard sharps container.

*Note: Although the molecule contains no halogens, if it is dissolved in a halogenated solvent (DCM), the entire stream must be treated as Halogenated Waste.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole (CAS 288-88-0) - Toxicological Information.Link

  • PubChem. Compound Summary: 3-cyclobutyl-4-methyl-1,5-dihydro-1,2,4-triazole. National Library of Medicine. Link

  • Sigma-Aldrich. Safety Data Sheet: 1,2,4-Triazole (Parent Compound Read-Across).Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclobutyl-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-cyclobutyl-4-methyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.